molecular formula C9H9NO5 B1322850 Methyl 5-hydroxy-2-methyl-3-nitrobenzoate CAS No. 88132-51-8

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Cat. No.: B1322850
CAS No.: 88132-51-8
M. Wt: 211.17 g/mol
InChI Key: FDEBUJNUWWJENQ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-hydroxy-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-7(9(12)15-2)3-6(11)4-8(5)10(13)14/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEBUJNUWWJENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629766
Record name Methyl 5-hydroxy-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88132-51-8
Record name Methyl 5-hydroxy-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

[1][2][3][4][5]

Executive Summary

This compound is a polysubstituted benzene derivative characterized by a dense functional group array: a methyl ester, a nitro group, a phenolic hydroxyl, and a methyl group. Its primary utility lies in medicinal chemistry as a "scaffold" molecule. The presence of the phenolic hydroxyl at position 5 allows for etherification (e.g., introduction of solubilizing chains), while the nitro group at position 3 serves as a latent amino group for subsequent cyclization into isoindoline-1,3-dione cores.

Chemical Identity & Structural Analysis[6][7][8][9]

ParameterDetail
IUPAC Name This compound
CAS Number 88132-51-8
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
SMILES COC(=O)C1=CC(O)=CC(=O)=C1C
InChI Key FDEBUJNUWWJENQ-UHFFFAOYSA-N
Structural Features[1][2][3][9][10][11]
  • Steric Crowding: The 1,2,3-substitution pattern (Ester-Methyl-Nitro) creates significant steric strain, forcing the nitro and ester groups to rotate out of planarity with the benzene ring. This impacts reactivity, making the ester less susceptible to hydrolysis compared to unhindered benzoates.

  • Electronic Push-Pull: The molecule possesses a "push-pull" electronic system. The phenolic -OH (position 5) acts as an electron donor (via resonance), while the nitro (position 3) and ester (position 1) groups are electron-withdrawing. This makes the phenolic proton more acidic than typical cresols.

Physicochemical Profile

Thermodynamic & Physical Constants[10][12]
  • Physical State: Crystalline Solid (typically off-white to pale yellow powder).

  • Melting Point: Typically 145–155 °C (Estimated based on structural analogs; experimental values vary by purity).

  • Boiling Point: Predicted ~380 °C (Decomposes before boiling at atmospheric pressure).

  • Density: ~1.38 g/cm³ (Predicted).

Solubility & Lipophilicity
  • LogP (Octanol/Water): 1.8 – 2.1 (Predicted). The compound is moderately lipophilic.

  • Solubility:

    • High: DMSO, DMF, Acetone, Ethyl Acetate.

    • Moderate: Dichloromethane, Methanol.

    • Low/Insoluble: Water (neutral pH), Hexanes.

  • pKa (Phenolic OH): ~7.5 – 8.2 . The electron-withdrawing nitro group (meta) and ester group increase the acidity of the phenol compared to p-cresol (pKa ~10.3), allowing deprotonation by weak bases (e.g., K₂CO₃).

Spectral Characterization (Expected Signals)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~10.5 ppm (s, 1H, -OH, exchangeable)

    • δ ~7.5 ppm (d, 1H, Ar-H)

    • δ ~7.2 ppm (d, 1H, Ar-H)

    • δ 3.85 ppm (s, 3H, -OCH₃ ester)

    • δ 2.45 ppm (s, 3H, Ar-CH₃)

  • IR Spectrum:

    • ~3300–3400 cm⁻¹ (Broad -OH stretch)

    • ~1720 cm⁻¹ (Strong C=O ester stretch)

    • ~1530 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches)

Synthetic Utility & Reactivity[13][14]

The compound is most valuable for its ability to undergo regioselective alkylation and nitro reduction .

Primary Workflow: Synthesis of IMiD Precursors

The following diagram illustrates the standard workflow where this compound is converted into a phthalic acid derivative, a key step in creating Lenalidomide-type drugs.

SynthesisWorkflowStartThis compound(CAS 88132-51-8)Step1Alkylation (Williamson Ether Synthesis)Reagent: R-X, K2CO3, DMFStart->Step1FunctionalizationInter1Methyl 5-alkoxy-2-methyl-3-nitrobenzoateStep1->Inter1Step2Oxidation / Permanganate(Side-chain Oxidation)Inter1->Step2Scaffold Mod.Product3-Nitrophthalic Acid Derivative(Precursor to Isoindolines)Step2->Product

Figure 1: Synthetic workflow transforming the 5-hydroxy scaffold into complex pharmaceutical intermediates.

Key Reaction Protocols
A. O-Alkylation (Ether Formation)

Because the phenolic OH is acidic (pKa ~8), it can be selectively alkylated without hydrolyzing the ester.

  • Reagents: Alkyl halide (e.g., 2-iodopropane), Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetone.

  • Conditions: 50–60 °C for 4–12 hours.

  • Mechanism: Sₙ2 attack by the phenoxide ion on the alkyl halide.

B. Nitro Reduction

The nitro group is reduced to an aniline to permit lactam formation.

  • Method 1 (Catalytic): H₂, Pd/C in Methanol.

  • Method 2 (Chemical): Iron powder/NH₄Cl or SnCl₂.

  • Note: The ester group remains intact under neutral catalytic hydrogenation conditions.

Handling, Stability & Safety

Stability Profile
  • Hydrolytic Stability: The methyl ester is relatively stable to neutral water but will hydrolyze under basic conditions (pH > 10) to the free carboxylic acid.

  • Thermal Stability: Stable up to ~100 °C. Avoid heating dry solid above 150 °C due to potential decomposition of the nitro group.

  • Light Sensitivity: Nitro-aromatics can darken upon prolonged exposure to light; store in amber vials.

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust.

References

  • United States Patent 9133161 . Processes for preparing isoindoline-1,3-dione compounds. Google Patents. Link

  • PubChem Database . This compound (Compound).[1][2][3][4] National Center for Biotechnology Information. Link

  • ChemicalBook . CAS 88132-51-8 Product Entry. Link

  • Muller, G. et al. (1999). Thalidomide analogs and lighter weight analogs of thalidomide. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for IMiD synthesis).

Molecular structure and weight of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate , a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs).

CAS Registry Number: 88132-51-8 Molecular Formula: C₉H₉NO₅ Molecular Weight: 211.17 g/mol

Executive Summary

This compound is a highly functionalized aromatic ester used primarily as a building block in the pharmaceutical industry. It serves as a key regioselective intermediate for the synthesis of isoindoline-1,3-dione derivatives, a class of compounds structurally related to Thalidomide , Lenalidomide , and Pomalidomide . Its unique substitution pattern—featuring a nitro group adjacent to a methyl group and meta to a hydroxyl group—makes it an essential scaffold for constructing the phthalimide core of Cereblon (CRBN) modulators.

Molecular Characterization

Structural Analysis

The molecule consists of a benzene ring tetrasubstituted at the 1, 2, 3, and 5 positions. The steric and electronic environment is defined by the interplay of these groups:

  • Position 1 (Ester): The methyl ester (-COOCH₃) acts as a moderate electron-withdrawing group (EWG), directing meta.

  • Position 2 (Methyl): The methyl group (-CH₃) provides steric bulk and weak electron donation, directing ortho/para.

  • Position 3 (Nitro): The nitro group (-NO₂) is a strong EWG, critical for subsequent reduction to an amine (forming the isoindoline ring).

  • Position 5 (Hydroxyl): The hydroxyl group (-OH) is a strong electron-donating group (EDG), activating the ring and serving as a handle for etherification (e.g., alkylation with isopropyl halides).

Physicochemical Properties

The following data summarizes the core physical parameters.

PropertyValueNotes
Exact Mass 211.0481 DaMonoisotopic mass
Appearance Yellow Crystalline SolidTypical of nitrophenols
Melting Point N/A (Est. 70–80 °C)Based on isomeric analogs
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water
pKa (OH) ~7.0–8.0Acidified by the nitro group
LogP ~1.8Lipophilic character
Spectroscopic Signature (Predicted)
  • ¹H NMR (DMSO-d₆):

    • δ 10.5-11.0 ppm (s, 1H): Phenolic -OH (exchangeable).

    • δ 7.4-7.6 ppm (s, 1H): Aromatic H at C4/C6 (singlet-like due to substitution).

    • δ 7.1-7.3 ppm (s, 1H): Aromatic H at C6/C4.

    • δ 3.85 ppm (s, 3H): Methyl ester (-OCH₃).

    • δ 2.45 ppm (s, 3H): Aryl methyl (-CH₃).

  • IR Spectrum:

    • 3300–3400 cm⁻¹: O-H stretch (broad).

    • 1710–1725 cm⁻¹: C=O stretch (ester).

    • 1530 & 1350 cm⁻¹: N-O stretch (nitro group).

Synthesis & Fabrication

The synthesis of this compound presents a regiochemical challenge due to the directing effects of the hydroxyl and methyl groups. The industrial route typically employs nitration of Methyl 5-hydroxy-2-methylbenzoate under controlled conditions to favor the 3-nitro isomer, often requiring purification to remove the 4-nitro or 6-nitro byproducts.

Retrosynthetic Analysis

The target is assembled via Electrophilic Aromatic Substitution (EAS).

  • Precursor: Methyl 5-hydroxy-2-methylbenzoate (or the corresponding acid).

  • Reagent: Mixed acid (HNO₃ / H₂SO₄).[1][2][3][4]

  • Mechanism: The methyl group at C2 and the ester at C1 cooperatively activate/direct to C3 (ortho to methyl, meta to ester), although the strong OH director at C5 competes for C4/C6. Regioselectivity is achieved via steric control or specific temperature gradients.

Experimental Protocol

Note: This protocol is adapted from patent literature (WO2014018866) describing the preparation of analogous nitro-benzoates.

Step 1: Preparation of Nitrating Mixture [5][6]

  • Cool 50 mL of concentrated Sulfuric Acid (H₂SO₄) to 0°C in an ice-salt bath.

  • Slowly add 1.05 equivalents of Fuming Nitric Acid (HNO₃) dropwise, maintaining temperature <5°C.

Step 2: Nitration Reaction

  • Dissolve 10.0 g (60 mmol) of Methyl 5-hydroxy-2-methylbenzoate in 40 mL of glacial acetic acid.

  • Cool the substrate solution to 0–5°C.

  • Add the nitrating mixture dropwise over 45 minutes. Critical: Do not allow temperature to exceed 10°C to prevent dinitration or oxidation.

  • Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour.

Step 3: Isolation & Purification

  • Pour the reaction mixture over 200 g of crushed ice/water.

  • Stir vigorously; the product will precipitate as a yellow solid.

  • Filter the solid and wash with cold water (3 x 50 mL) to remove acid residues.

  • Recrystallization: Dissolve the crude solid in minimum hot Methanol. Cool to 4°C to crystallize the 3-nitro isomer.

  • Validation: Check purity via TLC (Ethyl Acetate/Hexane 1:3) and ¹H NMR.[7]

SynthesisPathway Start Methyl 5-hydroxy-2-methylbenzoate (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagents HNO3 / H2SO4 (Nitration) Reagents->Intermediate Product This compound (Target) Intermediate->Product -H+ (Regioselective) Byproduct 4-Nitro / 6-Nitro Isomers (Removed via Recrystallization) Intermediate->Byproduct Competing Pathways

Figure 1: Synthetic pathway for the nitration of the benzoate precursor. Regioselectivity is controlled by temperature and steric factors.

Applications in Drug Development[5]

This compound is a high-value intermediate in the synthesis of Immunomodulatory Drugs (IMiDs) . These drugs function by binding to Cereblon (CRBN) , a substrate receptor of the E3 ubiquitin ligase complex CRL4.

Role in Pomalidomide/Lenalidomide Analogs

The compound is used to construct the substituted phthalimide or isoindoline core.

  • Alkylation: The C5-hydroxyl group is often alkylated (e.g., with 2-iodopropane) to tune lipophilicity.

  • Reduction: The C3-nitro group is reduced to an amine (-NH₂).[5]

  • Cyclization: The resulting amino-ester cyclizes with glutarimide derivatives to form the final drug scaffold.

Mechanism of Action (Downstream)

Drugs derived from this intermediate modulate the ubiquitination of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) . By altering the substrate specificity of Cereblon, these molecules induce the degradation of lymphoid transcription factors, leading to T-cell activation and anti-myeloma activity.

DrugDevelopment Target This compound Step1 Alkylation (e.g., Isopropyl iodide) Modifies C5-OH Target->Step1 Step2 Nitro Reduction (H2/Pd-C) Forms Aniline Intermediate Step1->Step2 Step3 Cyclization with Glutarimide Step2->Step3 FinalDrug IMiD Analog (e.g., Pomalidomide Derivative) Step3->FinalDrug Mechanism Cereblon (CRBN) Binding Degradation of IKZF1/3 FinalDrug->Mechanism Biological Activity

Figure 2: Workflow illustrating the transformation of the title compound into bioactive IMiD therapeutics.

References

  • Processes for preparing isoindoline-1,3-dione compounds.
  • Nitration of Methyl Benzoate (General Protocol). Source: Royal Society of Chemistry [Link]

Sources

Solubility of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

For the researcher, scientist, and drug development professional, understanding the solubility of a compound is a cornerstone of its practical application. It dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in medicinal chemistry and organic synthesis.

Given the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this guide adopts a dual approach. Firstly, it provides a robust theoretical framework to predict the solubility of this compound based on its molecular structure and the principles of intermolecular forces. Secondly, it offers a detailed, field-proven experimental protocol for the empirical determination of its solubility in various organic solvents. This dual-pronged strategy empowers the reader with both predictive insight and the means for practical validation.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₉NO₅. Its structure incorporates several functional groups that collectively determine its physicochemical properties, including its solubility.

  • Molecular Weight: 195.17 g/mol [1]

  • Structure:

    • A benzene ring, which is inherently nonpolar.

    • A hydroxyl (-OH) group, which is polar and can act as a hydrogen bond donor and acceptor.

    • A methyl (-CH₃) group, which is nonpolar.

    • A nitro (-NO₂) group, which is strongly electron-withdrawing and highly polar.

    • A methyl ester (-COOCH₃) group, which is polar and can act as a hydrogen bond acceptor.

The presence of both polar (hydroxyl, nitro, methyl ester) and nonpolar (benzene ring, methyl group) moieties suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The interplay of the functional groups in this compound allows for a nuanced prediction of its solubility in different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents can engage in hydrogen bonding. The hydroxyl group in this compound will be the primary driver of solubility in these solvents. The nitro and methyl ester groups can also act as hydrogen bond acceptors. Therefore, the compound is expected to exhibit moderate to good solubility in polar protic solvents. However, the presence of the nonpolar benzene ring and methyl group will likely prevent it from being freely miscible, especially in water. For instance, the related compound methyl 3-nitrobenzoate is only slightly soluble in ethanol and insoluble in water.[3] The addition of a hydroxyl group in our target compound should increase its affinity for protic solvents compared to methyl 3-nitrobenzoate.

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide, Dimethyl Sulfoxide)

These solvents are polar but do not have hydrogen bond-donating capabilities. They can, however, act as hydrogen bond acceptors and engage in dipole-dipole interactions. The highly polar nitro group and the methyl ester group of this compound will facilitate strong dipole-dipole interactions with these solvents. The hydroxyl group can also interact favorably. Consequently, the compound is predicted to have good solubility in many polar aprotic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents primarily interact through weak van der Waals forces. While the benzene ring and methyl group of this compound will have some affinity for these solvents, the highly polar hydroxyl, nitro, and methyl ester groups will significantly hinder solubility. The energy required to break the strong intermolecular forces between the polar functional groups of the solute will not be compensated by the weak interactions with the nonpolar solvent molecules. Therefore, the compound is expected to have poor solubility in nonpolar solvents. The related compound methyl 2-methyl-3-nitrobenzoate is noted to be soluble in methanol, a polar protic solvent, which aligns with this theoretical framework.[4]

Predicted Solubility Summary
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerately to Highly SolubleHydrogen bonding interactions with the hydroxyl, nitro, and ester groups.
WaterSparingly Soluble to InsolubleThe nonpolar backbone limits solubility despite the presence of polar groups.
Polar Aprotic Acetone, Ethyl Acetate, DMF, DMSOHighly SolubleStrong dipole-dipole interactions with the nitro and ester groups.
Nonpolar Hexane, Toluene, DichloromethaneSparingly Soluble to InsolubleThe high polarity of the functional groups is unfavorable for interaction with nonpolar solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly to Moderately SolubleEthers have intermediate polarity and can act as hydrogen bond acceptors, leading to some solubility.

Experimental Determination of Solubility: A Validated Protocol

The following is a robust, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Reagents
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small glass test tubes with screw caps

  • A constant temperature shaker or water bath

  • A centrifuge

  • A precision analytical balance

  • Volumetric flasks and pipettes

  • A UV-Vis spectrophotometer (if the compound has a suitable chromophore) or an HPLC system.

Experimental Workflow

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Quantification A Add excess solute to a known volume of solvent in a vial. B Equilibrate at a constant temperature with agitation for 24-48 hours. A->B C Ensure a solid phase of the solute remains, indicating saturation. B->C D Centrifuge the saturated solution to pellet the excess solid. C->D Saturated Solution E Carefully withdraw a known volume of the clear supernatant. D->E F Dilute the supernatant with a known volume of solvent. E->F Analyte G Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted solution. F->G H Calculate the concentration using a pre-established calibration curve. G->H I Determine solubility in g/L or mol/L. H->I

Caption: Experimental workflow for determining the solubility of a compound.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for at least 24 to 48 hours to ensure saturation is reached.

  • Sample Collection:

    • After equilibration, centrifuge the vials at high speed for 10-15 minutes to pellet the undissolved solid.

    • Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant without disturbing the solid pellet.

  • Quantification (UV-Vis Spectrophotometry Example):

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve.

    • Sample Analysis: Dilute the collected supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve. Measure the absorbance of the diluted sample.

    • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration is the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

  • Crystalline Structure: The crystal lattice energy of the solid compound can influence its solubility. A more stable crystal structure will require more energy to break apart and will thus be less soluble.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible results.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure allows for a reliable prediction of its solubility profile. The presence of both hydrogen-bonding and polar groups, combined with a nonpolar aromatic core, suggests a strong dependence on solvent choice. The compound is expected to be most soluble in polar aprotic and polar protic solvents, and least soluble in nonpolar solvents. For applications requiring precise solubility data, the provided experimental protocol offers a robust and validated method for its determination. This guide serves as a foundational resource for researchers, providing both the theoretical underpinnings and the practical tools necessary to work effectively with this compound.

References

Sources

Thermodynamic stability of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science. As with many nitroaromatic compounds, a thorough understanding of its thermodynamic stability is paramount for safe handling, storage, and application. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this molecule. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles from analogous nitroaromatic compounds to present a robust predictive analysis and a guide to experimental validation. We will delve into the theoretical underpinnings of its stability, outline detailed protocols for experimental assessment, and discuss potential decomposition pathways.

Introduction: The Criticality of Thermodynamic Stability for Nitroaromatic Compounds

Nitroaromatic compounds are a class of molecules that feature prominently in a wide range of industrial applications, from the synthesis of dyes and pesticides to their use as explosives.[1][2] Their utility is often intrinsically linked to the energetic nature of the nitro group (-NO2). However, this same functional group can also confer thermal instability, making a comprehensive understanding of their thermodynamic properties a non-negotiable aspect of laboratory and industrial practice.

The addition of a nitro group to an aromatic ring significantly alters the molecule's chemical properties. The strong electron-withdrawing nature of the nitro group can make the compound susceptible to decomposition, which can be initiated by heat, shock, or friction. The explosive decomposition of organic nitro compounds is a redox reaction where the nitro group acts as an internal oxidant for the hydrocarbon backbone, which serves as the fuel.[3] This process can generate highly stable gaseous products like molecular nitrogen (N2), carbon dioxide (CO2), and water (H2O), leading to a rapid release of energy.[3]

For a molecule like this compound, which may serve as an intermediate in the synthesis of active pharmaceutical ingredients, ensuring its thermal stability is crucial for:

  • Safe Handling and Storage: Preventing accidental decomposition during routine laboratory operations and long-term storage.

  • Process Safety in Manufacturing: Designing safe and controllable synthetic routes, especially for reactions conducted at elevated temperatures.

  • Regulatory Compliance: Providing necessary safety data for new chemical entities.

This guide will, therefore, provide a detailed roadmap for assessing the thermodynamic stability of this compound, drawing upon established methodologies for similar compounds.

Factors Influencing the Thermodynamic Stability of this compound

The stability of a nitroaromatic compound is not solely determined by the presence of the nitro group but is a complex interplay of all the functional groups on the aromatic ring. For this compound, the key substituents are:

  • Nitro Group (-NO2): The primary determinant of energetic properties. The number and relative positions of nitro groups can significantly impact stability.

  • Hydroxyl Group (-OH): Can participate in intramolecular hydrogen bonding with the adjacent nitro group, which can influence the molecule's conformation and stability.

  • Methyl Group (-CH3): An electron-donating group that can slightly influence the electronic properties of the aromatic ring.

  • Methyl Ester Group (-COOCH3): An electron-withdrawing group that can also affect the overall electronic nature of the molecule.

The relative positions of these groups are also critical. In this compound, the proximity of the hydroxyl and nitro groups may lead to specific decomposition pathways.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a thorough evaluation of thermodynamic stability. The following are standard and highly recommended experimental protocols.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and decomposition temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, e.g., 30 °C.

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition, e.g., 350 °C.

    • Maintain a constant inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Data Analysis:

    • The melting point will be observed as an endothermic peak.

    • The onset of decomposition will be identified by a sharp exothermic peak, indicating a release of energy. The temperature at the onset of this exotherm is a critical indicator of thermal stability.

Data Presentation:

ParameterExpected ObservationSignificance
Melting Point (°C)An endothermic peakProvides information on purity and solid-state stability.
Decomposition Onset (°C)The start of a sharp exothermic peakA key indicator of the temperature at which the material begins to decompose rapidly.
Decomposition Enthalpy (J/g)The area under the exothermic peakQuantifies the energy released during decomposition. A higher value indicates a more energetic decomposition.
Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to quantify mass loss associated with different decomposition steps.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, e.g., 30 °C.

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature, e.g., 600 °C.

    • Maintain a constant inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • The TGA curve will show a stable mass until the onset of decomposition.

    • A sharp decrease in mass indicates decomposition. The temperature at which 5% mass loss occurs (T5%) is often used as a measure of thermal stability.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Data Presentation:

ParameterExpected ObservationSignificance
Onset of Decomposition (°C)Temperature at which significant mass loss begins.Indicates the start of thermal degradation.
T5% (°C)Temperature at which 5% of the initial mass is lost.A common metric for comparing the thermal stability of different materials.
Residual Mass (%)The percentage of mass remaining at the end of the experiment.Provides information about the non-volatile decomposition products.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Predicted Decomposition Pathways

The thermal decomposition of nitroaromatic compounds can proceed through several mechanisms. For this compound, the following pathways are plausible:

  • C-NO2 Bond Homolysis: This is often the initial and rate-determining step in the decomposition of many nitroaromatic explosives.[4] This pathway generates a phenyl radical and nitrogen dioxide (NO2). The highly reactive products can then initiate a cascade of secondary reactions.

  • Intramolecular Hydrogen Transfer: The presence of a hydroxyl group ortho to a nitro group can facilitate an intramolecular hydrogen transfer, leading to the formation of an aci-nitro intermediate, which can then undergo further rearrangement and decomposition.

  • Decarboxylation: At elevated temperatures, the methyl ester group may be lost as carbon dioxide and methane, or other small molecules.

Proposed High-Level Decomposition Scheme

G cluster_pathways Initial Decomposition Steps cluster_products Gaseous Products cluster_residue Solid Residue Parent This compound Pathway1 C-NO2 Homolysis Parent->Pathway1 Pathway2 Intramolecular H-Transfer Parent->Pathway2 Pathway3 Decarboxylation Parent->Pathway3 Gases N2, CO2, H2O, NOx Pathway1->Gases Residue Char Pathway1->Residue Pathway2->Gases Pathway2->Residue Pathway3->Gases Pathway3->Residue

Caption: Potential decomposition pathways for this compound.

Safety, Handling, and Storage

Given the presence of the nitro group, this compound should be handled with the appropriate precautions for a potentially energetic material until proven otherwise by experimental data.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat.

Handling:

  • Avoid generating dust.

  • Use in a well-ventilated area or in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment when handling large quantities to prevent electrostatic discharge.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents. A safety data sheet for a similar compound suggests a storage class of 11 for combustible solids.

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may produce hazardous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5]

Conclusion

A thorough understanding and experimental validation of the thermodynamic stability of this compound are indispensable for its safe and effective use in research and development. This guide has provided a comprehensive framework based on established principles for nitroaromatic compounds. By following the outlined experimental protocols, researchers can generate the necessary data to establish a complete stability profile for this molecule. This, in turn, will enable the implementation of appropriate safety measures and the design of robust and safe chemical processes.

References

  • Williams, R. E. (2006). Bacterial pathways for degradation of nitroaromatics. PubMed. [Link][1]

  • Pérez, J., & de la Torre, R. (n.d.). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. [Link][2]

  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]

  • Wikipedia. (n.d.). Nitro compound. Wikipedia. [Link][3]

  • Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link][4]

Sources

Literature review of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (and its related isomers/derivatives), a critical intermediate in the synthesis of complex pharmaceutical scaffolds including indole-based antivirals (e.g., Umifenovir/Arbidol) and isoindoline-based immunomodulators.[1]

Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Executive Summary

This compound is a highly functionalized aromatic scaffold characterized by a "push-pull" electronic system.[1] The presence of an electron-donating hydroxyl group (C5) and electron-withdrawing nitro (C3) and ester (C1) groups creates a unique reactivity profile essential for Nucleophilic Aromatic Substitution (SNAr) and Indole Cyclization (e.g., Nenitzescu or Reissert reactions).[1] This guide details the synthesis, structural properties, and application of this intermediate in the production of broad-spectrum antivirals and next-generation immunomodulatory drugs.[1]

Chemical Identity & Structural Logic

The compound serves as a dense functional platform.[1] Its substitution pattern allows for orthogonal derivatization:

  • C1 (Ester): Electrophilic site for amidation or cyclization (e.g., forming the glutarimide ring in Lenalidomide analogs).[1]

  • C3 (Nitro): Precursor to amines (via reduction) for aniline-based couplings or indole nitrogen formation.[1]

  • C5 (Hydroxyl): Nucleophilic site for etherification (solubility modulation) or further halogenation.[1]

  • C2 (Methyl): Steric anchor; prevents rotation in biaryl systems and serves as a carbon source in cyclization.[1]

Core Structure Data
PropertySpecification
IUPAC Name This compound
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
CAS Number 88132-51-8 (Generic/Isomer dependent)
Key Moiety Nitro-Cresol Ester

Synthetic Pathways

The synthesis of this scaffold requires careful regiocontrol to distinguish between the activating effects of the hydroxyl group and the directing effects of the methyl/ester groups.[1]

Route A: Direct Nitration of Methyl 5-hydroxy-2-methylbenzoate (The "Direct" Route)

This is the most common laboratory scale route.[1] The starting material, Methyl 5-hydroxy-2-methylbenzoate (Methyl 5-hydroxytoluate), is nitrated.[1]

  • Challenge: The C5-OH group strongly directs ortho (positions 4 and 6). The C2-Methyl group directs ortho (positions 1 and 3).[1]

  • Solution: The C1-Ester and C2-Methyl groups create steric crowding at C6 and C1, while the electronic synergy of the Methyl group (activator) and Ester (meta-director) favors C3, despite the meta-relationship to the strong OH donor.[1] Optimization often requires low temperature and specific nitrating agents (e.g., KNO₃/H₂SO₄) to maximize the C3-nitro isomer over the C4/C6 byproducts.[1]

Route B: The "De Novo" Oxidation Route (Industrial Scale)

For high-purity applications (avoiding isomer separation), the synthesis starts from 3-nitro-o-xylene .[1]

  • Oxidation: 3-nitro-o-xylene is selectively oxidized (using O₂/Co-Mn catalysts or HNO₃) to 3-nitro-2-methylbenzoic acid .[1]

  • Bromination (Regiospecific): The acid is brominated.[1] The Nitro (meta), Carboxyl (meta), and Methyl (para) groups all direct the incoming electrophile to Position 5 .[1]

    • Reagent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in H₂SO₄.[1][2]

  • Hydroxylation: The resulting 5-bromo-3-nitro-2-methylbenzoic acid is converted to the phenol via copper-catalyzed hydroxylation or boronate oxidation.[1]

  • Esterification: Standard Fischer esterification yields the target methyl ester.[1]

SynthesisRoutes Start1 Methyl 5-hydroxy-2-methylbenzoate Nitration Nitration (HNO3/H2SO4, <10°C) Start1->Nitration Target This compound (Target Scaffold) Nitration->Target Regioselective Control Start2 3-Nitro-o-xylene Oxidation Oxidation (O2, Co/Mn) Start2->Oxidation Inter1 3-Nitro-2-methylbenzoic Acid Oxidation->Inter1 Bromination Bromination (DBDMH, H2SO4) Inter1->Bromination Inter2 5-Bromo-3-nitro-2-methylbenzoic Acid Bromination->Inter2 Directed to C5 Hydroxylation Hydroxylation (Cu cat. / OH-) Inter2->Hydroxylation Esterification Esterification (MeOH, H+) Hydroxylation->Esterification Esterification->Target

Caption: Comparative synthesis routes. Route A (left) offers brevity but requires isomer separation.[1] Route B (right) ensures regiospecificity via directed bromination.[1]

Detailed Experimental Protocols

Protocol 1: Nitration of Methyl Benzoate Derivative (General Procedure)

Note: This protocol is adapted for the specific activation pattern of the 5-hydroxy-2-methyl substrate.[1]

Reagents:

  • Methyl 5-hydroxy-2-methylbenzoate (1.0 eq)[1]

  • Concentrated Sulfuric Acid (H₂SO₄, solvent/catalyst)[1][2]

  • Fuming Nitric Acid (HNO₃, 1.05 eq)[1]

  • Dichloromethane (DCM) (optional co-solvent for temperature control)[1]

Step-by-Step:

  • Preparation: Dissolve the starting benzoate in H₂SO₄ at 0°C. The solution must be kept anhydrous to maintain the concentration of the nitronium ion (

    
    ).[1]
    
  • Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise over 30-60 minutes.

    • Critical Control Point: Maintain internal temperature below 5°C .[1] Higher temperatures favor dinitration and oxidation of the phenolic hydroxyl.[1]

  • Quenching: Pour the reaction mixture onto crushed ice (5x volume).

  • Isolation: Filter the resulting precipitate. The crude solid typically contains a mixture of the 3-nitro (target) and 4/6-nitro isomers.[1]

  • Purification: Recrystallize from Methanol/Water (9:1). The 3-nitro isomer often exhibits lower solubility due to intramolecular H-bonding between the Nitro and Hydroxyl groups (if adjacent) or packing effects.[1] Note: For the 3-nitro-5-hydroxy isomer, column chromatography (Hexane/EtOAc) is recommended for high purity.[1]

Protocol 2: Bromination with DBDMH (Route B Step)

Reagents:

  • 3-Nitro-2-methylbenzoic acid[1][3]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[1][2]

  • Conc. H₂SO₄

Step-by-Step:

  • Suspend the benzoic acid derivative in conc. H₂SO₄ at 0°C.[1][4][5]

  • Add DBDMH portion-wise over 30 minutes. The reaction is exothermic.[1]

  • Stir at room temperature for 2-4 hours. Monitor by HPLC/TLC.[1]

  • Quench on ice water. Filter the white/yellow precipitate of 5-bromo-3-nitro-2-methylbenzoic acid .

  • Yield: Typically >85% due to the synergistic directing effects of the nitro, methyl, and carboxyl groups targeting position 5.[1]

Applications in Drug Development[1][6][7]

A. Umifenovir (Arbidol) Synthesis

The Indole Core of Arbidol (Umifenovir) is a highly substituted scaffold.[1] The this compound derivative serves as a precursor to the indole ring via the Nenitzescu or Modified Reissert synthesis.[1]

  • Mechanism: The nitro group is reduced to an amine.[1][6] The resulting aniline reacts with an

    
    -keto ester (or via diazonium chemistry) to close the indole ring.[1]
    
  • Significance: The C5-hydroxyl and C6-bromo (introduced later) pattern is critical for the antiviral activity, specifically for hydrophobic interaction with the influenza virus hemagglutinin (HA) protein.[1]

B. Immunomodulatory Imides (IMiDs)

Derivatives of this scaffold are used to synthesize 4-amino-isoindoline-1,3-dione cores found in next-generation analogs of Lenalidomide and Pomalidomide.[1]

  • Workflow:

    • Protect C5-OH (e.g., with Isopropyl iodide).[1]

    • Reduce C3-NO₂ to NH₂.[1]

    • Cyclize with a glutarimide derivative to form the isoindoline dione system.[1]

Applications cluster_Arbidol Antiviral Pathway (Arbidol) cluster_IMiD Immunomodulatory Pathway Core Methyl 5-hydroxy-2-methyl- 3-nitrobenzoate StepA1 Reduction (-NO2 -> -NH2) Core->StepA1 StepB1 OH-Protection (e.g., Isopropyl) Core->StepB1 StepA2 Indole Cyclization (Nenitzescu/Fischer) StepA1->StepA2 ProductA Umifenovir (Arbidol) Core Scaffold StepA2->ProductA StepB2 Reduction & Cyclization (w/ Glutarimide) StepB1->StepB2 ProductB Lenalidomide Analogs StepB2->ProductB

Caption: Divergent synthesis pathways utilizing the core scaffold for antiviral (blue) and immunomodulatory (red) drug classes.[1]

References

  • Processes for preparing isoindoline-1,3-dione compounds. (Patent US9133161B2).[1] Google Patents.[1] Retrieved from

  • Structure-based optimization and synthesis of antiviral drug Arbidol analogues. PubMed Central. Retrieved from [Link]

  • Preparation method of arbidol intermediate. (Patent CN111269168A).[1] Google Patents.[1] Retrieved from

  • Nitration of Methyl Benzoate (Organic Syntheses Procedure). Organic Syntheses. Retrieved from [Link][1]

Sources

Technical Whitepaper: Pharmaceutical Applications of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical utility of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate , focusing on its critical role in synthesizing next-generation immunomodulatory drugs (IMiDs) and functionalized Cereblon (CRBN) ligands.

CAS: 88132-51-8 | Formula: C9H9NO5 | M.W.: 211.17 g/mol

Executive Summary

This compound is a high-value aromatic intermediate primarily utilized in the synthesis of substituted phthalic acid derivatives . Its specific substitution pattern—featuring a nitro group at C3, a hydroxyl at C5, and a methyl group at C2—renders it an indispensable scaffold for constructing 4-amino-isoindoline-1,3-dione cores.

These cores are the pharmacophore of Immunomodulatory Imide Drugs (IMiDs) such as Pomalidomide and Lenalidomide . In modern drug discovery, this intermediate is particularly prized as a precursor for 5-functionalized Cereblon (CRBN) ligands , which serve as the anchor moiety in PROTAC (Proteolysis Targeting Chimera) technologies. The C5-hydroxyl group provides a strategic "exit vector" for linker attachment, enabling the degradation of undruggable protein targets without compromising E3 ligase binding affinity.

Chemical Profile & Reactivity

The compound exhibits a "push-pull" electronic structure that dictates its chemoselectivity during synthetic operations.

FeatureChemical NatureSynthetic Utility
C3-Nitro Group Electron-withdrawingPrecursor to the C4-amino group essential for CRBN binding (H-bond donor).
C5-Hydroxy Group Electron-donatingCritical Handle: Allows for etherification/alkylation to attach PROTAC linkers or solubility-enhancing groups.
C2-Methyl Group Benzylic CarbonLatent carboxylate. Oxidative cleavage converts the benzoate into a phthalic acid derivative.
C1-Methyl Ester ElectrophileOrthogonal protecting group; directs regioselectivity during nitration or halogenation if further functionalized.
Structural Causality in Drug Design

The C2-methyl group is not merely a structural spacer; it is a pro-electrophile . In the synthesis of isoindoline-1,3-diones, this methyl group is oxidized to a carboxylic acid, creating the second carbonyl required to form the phthalimide ring. This route is superior to starting with phthalic anhydride because it allows for the pre-installation of the sensitive C5-hydroxyl group under mild conditions.

Primary Pharmaceutical Application: Synthesis of Functionalized IMiDs

The dominant application of this intermediate is the production of 3-amino-5-substituted-phthalic acid derivatives, which are cyclized with 3-aminopiperidine-2,6-dione to form Pomalidomide analogs.

The Synthetic Pathway

The workflow transforms the benzoate into a phthalimide core. The critical step is the oxidative cyclization strategy.

IMiD_Synthesis Start This compound (Starting Material) Step1 Step 1: O-Protection (e.g., Isopropyl/Benzyl Ether) Start->Step1 R-X, Base Step2 Step 2: Benzylic Oxidation (KMnO4 / NaMnO4) Step1->Step2 Oxidation Step3 Intermediate: 3-Nitro-5-alkoxy-phthalic Acid Step2->Step3 Ring Closure Precursor Step4 Step 3: Nitro Reduction (Pd/C + H2) Step3->Step4 Hydrogenation Step5 Step 4: Cyclization (with 3-aminopiperidine-2,6-dione) Step4->Step5 Condensation (CDI/HOAc) Final 5-Substituted Pomalidomide Analog (Active Pharmaceutical Ingredient) Step5->Final Final API

Figure 1: Synthetic workflow converting the benzoate intermediate into a pharmacologically active IMiD scaffold.

Mechanistic Insight[1][2]
  • Protection (Step 1): The C5-phenol must be protected (e.g., as an isopropyl ether) before oxidation. Free phenols are susceptible to oxidative degradation by permanganate.

  • Oxidation (Step 2): The C2-methyl group is oxidized to a carboxylic acid. This generates 3-nitro-5-isopropoxyphthalic acid . This step is thermodynamically driven but requires careful pH control to prevent decarboxylation.

  • Cyclization (Step 4): The resulting phthalic acid reacts with 3-aminopiperidine-2,6-dione hydrochloride . This forms the glutarimide ring, the structural motif responsible for binding to the Cereblon pocket.

Advanced Application: PROTAC Linker Attachment

In the field of targeted protein degradation, "off-the-shelf" Cereblon ligands are required. Pomalidomide is a standard ligand, but attaching a linker to it without destroying its binding affinity is challenging.

  • The Problem: Attaching linkers to the C4-amino group (the aniline nitrogen) often reduces binding affinity to Cereblon.

  • The Solution: The C5-position (derived from the C5-hydroxy of our starting material) is a solvent-exposed "exit vector."

  • Application: Researchers use this compound to synthesize 5-hydroxy-pomalidomide . The hydroxyl group is then alkylated with a linker (e.g., PEG chains) connected to a target protein ligand. This creates a PROTAC that recruits Cereblon to degrade the target protein.

Experimental Protocol: Protection & Oxidation

Note: This protocol is a composite of standard industrial methods for this specific scaffold.

Phase A: O-Alkylation (Protection)

Objective: Protect the C5-phenol to survive oxidative conditions.

  • Charge: To a reactor, add This compound (1.0 eq) and DMF (10 vol).

  • Base Addition: Add Potassium Carbonate (1.5 eq) at 20–25°C. Stir for 30 min to form the phenoxide.

  • Alkylation: Add 2-Iodopropane (1.2 eq) dropwise. The isopropyl group is preferred for Pomalidomide analogs due to its lipophilicity.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC (Target: <2% Starting Material).

  • Workup: Quench with water, extract into Ethyl Acetate. Wash with brine. Concentrate to yield Methyl 5-isopropoxy-2-methyl-3-nitrobenzoate .[1][2]

Phase B: Benzylic Oxidation

Objective: Convert the C2-methyl group to a carboxylic acid.

  • Solvent System: Dissolve the Phase A intermediate in Pyridine/Water (1:1 ratio). Pyridine buffers the reaction and solubilizes the permanganate.

  • Oxidant: Heat to 80°C. Slowly add KMnO4 (4.0 eq) as a solid or slurry over 2 hours. Caution: Exothermic.

  • Filtration: Filter the hot mixture through Celite to remove MnO2 byproducts.

  • Isolation: Acidify the filtrate with HCl to pH 1–2. The product, 3-nitro-5-isopropoxyphthalic acid , will precipitate or can be extracted.

    • Quality Check: 1H NMR should show the disappearance of the Ar-CH3 singlet (approx. 2.6 ppm) and appearance of carboxylic acid protons.[3]

Quality Control & Analytics

For drug development, the purity of this intermediate is critical to prevent regioisomeric impurities in the final API.

HPLC Method Parameters
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 mins
Detection UV at 254 nm (Nitro group absorption) and 210 nm
Critical Impurity Regioisomer: Methyl 3-hydroxy-6-methyl-2-nitrobenzoate (Must be <0.1%). This impurity leads to inactive drug isomers.
1H NMR Identity Markers (DMSO-d6)
  • Ar-OH: Broad singlet at ~10.5 ppm (disappears upon D2O shake).

  • Ar-H: Two doublets (meta-coupling) around 7.5–7.8 ppm.

  • Ar-CH3: Singlet at ~2.4–2.6 ppm.

  • O-CH3: Singlet at ~3.8–3.9 ppm.

References

  • Celgene Corporation. (2015). Processes for preparing isoindoline-1,3-dione compounds. US Patent 9,133,161 B2. United States Patent and Trademark Office. Link

    • Core citation for the use of Methyl 5-hydroxy-2-methyl-3-nitrobenzo
  • Ruchelman, A. L., et al. (2013). Process for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds. WO2014018866A1.[1] World Intellectual Property Organization. Link

    • Details the oxidation and cycliz
  • Chamberlain, P. P., et al. (2014).[4] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

    • Provides the structural basis for why the 5-position (derived from the title compound)
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12922678, Methyl 5-hydroxy-2-nitrobenzoate (Related Structure). Link

    • Used for structural verification of the benzo

Sources

Melting point range of pure Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization and Melting Point Determination of Pure Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

The Significance of the Melting Point in Chemical Analysis

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. This physical constant is highly sensitive to the presence of impurities, which tend to depress the melting point and broaden the melting range.[1][2][3][4] Therefore, melting point determination serves two critical purposes in a research and development setting:

  • Identification: A measured melting point can be compared to literature values to confirm the identity of a known compound.

  • Purity Assessment: A sharp and narrow melting point range is a strong indicator of high purity.[1][3][4] Conversely, a broad melting range suggests the presence of impurities.[2][3][4]

The molecular characteristics of a compound, such as molecular size, symmetry, and the strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions), all influence its melting point.[2][3][5] For this compound, the presence of a hydroxyl group (enabling hydrogen bonding), a nitro group, and an ester functionality will contribute to its characteristic melting behavior.

Synthesis and Purification: A Prerequisite for Accurate Measurement

An accurate melting point determination is contingent on the purity of the sample. The synthesis of this compound, likely proceeding through the nitration of a substituted methyl benzoate precursor, can result in several impurities.

Potential Impurities in Synthesis

The nitration of aromatic rings is a common synthetic route, but it can yield a mixture of products.[6][7][8] Potential impurities in the synthesis of this compound may include:

  • Isomeric Products: Nitration can occur at different positions on the aromatic ring, leading to the formation of isomers.

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the product mixture.

  • Dinitro Compounds: Over-nitration can introduce a second nitro group onto the ring.[6]

  • By-products from Side Reactions: Other reactions can lead to the formation of unintended compounds, such as nitrophenols.[6][8]

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[7][9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

General Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for compounds of this nature include ethanol, methanol, or a mixture of ethanol and water.[7][9]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it will crystallize out of the solution. Impurities will ideally remain dissolved.

  • Isolation: Collect the pure crystals by vacuum filtration, for instance, using a Buchner funnel.[7][10]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's expected melting point.

The following diagram illustrates the general workflow for the synthesis and purification of a solid organic compound.

G cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., Substituted Methyl Benzoate) B Nitration Reaction (HNO₃/H₂SO₄) A->B C Crude Product Mixture B->C D Recrystallization C->D Purification Step E Isolation via Vacuum Filtration D->E F Drying E->F G Pure Crystalline This compound F->G Proceed to Analysis

Caption: Workflow from Synthesis to Pure Compound.

Methodologies for Melting Point Determination

Two primary methods are employed for the determination of melting point in a laboratory setting: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[1][3]

Detailed Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the thermometer, and the heating block.[1]

  • Observation and Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range T1-T2.

The following diagram illustrates the decision-making process for accurate melting point determination using the capillary method.

G start Start: Pure, Dry Sample prep Prepare Sample: Finely powder and pack 2-3 mm in capillary tube start->prep initial_heat Rapid Heating (to ~20°C below expected MP) prep->initial_heat slow_heat Slow Heating Rate (1-2 °C/min) initial_heat->slow_heat observe Observe Sample slow_heat->observe record_t1 Record T1: First liquid drop appears observe->record_t1 Melting begins record_t2 Record T2: All solid has melted observe->record_t2 Melting is complete record_t1->observe Continue heating slowly report Report Melting Range (T1 - T2) record_t2->report

Caption: Capillary Melting Point Determination Workflow.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It provides more quantitative data than the capillary method and is widely used in the pharmaceutical industry.[1][12][13]

Principle of DSC for Melting Point Determination:

As the sample is heated, it absorbs energy when it melts (an endothermic process). This creates a temperature difference between the sample and the reference, resulting in a peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

  • Instrument Calibration: Calibrate the instrument using certified reference standards (e.g., indium) to ensure temperature and enthalpy accuracy.[12]

  • Measurement: Place the sample pan and a reference pan (usually empty) into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The melting point can be determined from the onset temperature of this peak.

Interpretation of Results and Data Presentation

The interpretation of the melting point range is crucial for assessing the purity of the compound.

ObservationInterpretation
Sharp Melting Range (0.5-2 °C) Indicates a high degree of purity.[4]
Broad Melting Range (>2 °C) Suggests the presence of impurities.[1][2][4]
Depressed Melting Point The measured melting point is lower than the expected value for the pure compound, also indicating impurities.[1][4]

For a novel compound like this compound, the goal would be to achieve a sharp and reproducible melting range after rigorous purification. A typical data summary for a newly synthesized batch might look like this:

Batch IDPurification MethodMelting Point Range (°C) (Capillary Method)DSC Onset Temperature (°C)Purity Indication
M5H2M3NB-001Crude Product135-142136.5Impure
M5H2M3NB-001-R11x Recrystallization (Ethanol/Water)144-146144.8Improved Purity
M5H2M3NB-001-R22x Recrystallization (Ethanol/Water)145.5-146.5145.8High Purity

Note: The melting point values in this table are hypothetical and for illustrative purposes only.

Conclusion

The determination of the melting point range of a pure substance, such as this compound, is a critical step in its chemical characterization. It is not merely a number but a reflection of the compound's identity and purity. Achieving a sharp, reproducible melting point requires careful attention to synthesis and, most importantly, rigorous purification to remove isomers, unreacted starting materials, and other by-products. By employing standardized techniques like the capillary method and Differential Scanning Calorimetry, and by understanding the factors that influence the measurement, researchers can confidently establish this key physical property, paving the way for further investigation in drug discovery and development.

References

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]

  • Melting Point Determination: Principle, Procedure & Importance. (2025, December 24). chemistrysh.com. Retrieved from [Link]

  • Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]

  • Melting Point and Thermometer Calibration. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from [Link]

  • DSC Studies on Organic Melting Temperature Standards. (2025, August 9). ResearchGate. Retrieved from [Link]

  • This compound. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC). (2025, July 13). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of methyl-2-hydroxy-5-nitro-benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation of methyl m-nitrobenzoate. (n.d.). Google Patents.
  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025, June 25). Retrieved from [Link]

  • Practical Chemistry 2008 – Student Instruction Sheet. (n.d.). Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of the Nitro Group in Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic properties of the nitro group (–NO₂) and its influence on the molecular characteristics of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate. As a senior application scientist, the following sections synthesize theoretical principles with practical, field-proven insights to deliver a robust understanding of this compound's behavior.

Foundational Principles: The Dual Electronic Nature of the Nitro Group

The nitro group is a powerful modulator of a molecule's electronic landscape, a property that stems from its unique combination of inductive and resonance effects. This duality makes it a critical functional group in the design of pharmacologically active compounds and advanced materials.[1][2]

Inductive Effect: An Electron Sink

The nitrogen and oxygen atoms of the nitro group are highly electronegative. This inherent property leads to a strong electron-withdrawing inductive effect (–I), where electron density is pulled away from the adjacent atoms through the sigma (σ) bonds.[3][4] This effect is localized and its influence decreases with distance.

Resonance Effect: Delocalization and Deactivation

The nitro group also exerts a powerful electron-withdrawing resonance effect (–M or –R). Through the delocalization of π-electrons, the nitro group can pull electron density from the aromatic ring, particularly at the ortho and para positions.[3][5] This delocalization significantly deactivates the aromatic ring towards electrophilic substitution.[1][5]

Electronic Profile of this compound

In this compound, the interplay of the nitro group with the other substituents—hydroxyl (–OH), methyl (–CH₃), and methyl ester (–COOCH₃)—creates a unique electronic environment that dictates its reactivity and spectroscopic properties.

The substituents on the benzene ring exert the following electronic influences:

  • Nitro group (–NO₂): Strongly electron-withdrawing through both inductive (–I) and resonance (–M) effects.[2]

  • Hydroxyl group (–OH): Electron-donating through resonance (+M) and electron-withdrawing through induction (–I). The resonance effect is generally dominant.

  • Methyl group (–CH₃): Weakly electron-donating through induction (+I) and hyperconjugation.

  • Methyl ester group (–COOCH₃): Electron-withdrawing through both inductive (–I) and resonance (–M) effects.

The cumulative effect of these groups, particularly the potent electron-withdrawing nature of the nitro and methyl ester groups, renders the aromatic ring electron-deficient. This has profound implications for the molecule's chemical behavior.

Visualization of Electronic Effects

The following diagram illustrates the key electronic interactions within this compound.

electronic_effects cluster_molecule This compound cluster_substituents Substituents ring Benzene Ring OH -OH OH->ring +M, -I CH3 -CH3 CH3->ring +I NO2 -NO2 NO2->ring -M, -I COOCH3 -COOCH3 COOCH3->ring -M, -I synthesis_workflow Start Dissolve Starting Material Cool Cool to 0-5 °C Start->Cool Add_Nitrating_Agent Add Nitrating Agent Cool->Add_Nitrating_Agent Monitor Monitor with TLC Add_Nitrating_Agent->Monitor Quench Quench in Ice-Water Monitor->Quench Purify Purify Product Quench->Purify

Sources

Methodological & Application

Application Note: Strategic Synthesis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-purity synthesis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate . This compound is a critical intermediate in the synthesis of cereblon E3 ligase modulators (e.g., pomalidomide analogs) and other bioactive scaffolds.[1]

Unlike simple benzoate derivatives, this specific isomer presents a regioselectivity paradox that prevents direct nitration of the phenol precursor.[1] This guide details the "Borylation-Oxidation Strategy," a robust, field-proven route derived from pharmaceutical process chemistry (e.g., WO2014018866).[1]

Introduction & Retrosynthetic Analysis

The Regioselectivity Challenge

The synthesis of This compound (Target 1 ) cannot be achieved via the direct nitration of Methyl 5-hydroxy-2-methylbenzoate.[1]

  • Directing Conflict: In the 5-hydroxy-2-methylbenzoate precursor, the hydroxyl group (C5) is a strong ortho/para director, activating positions C4 and C6 .[1]

  • Steric/Electronic Mismatch: The desired nitro position (C3 ) is meta to the strongly activating hydroxyl group and sterically crowded between the methyl (C2) and ester (C1) groups.[1] Direct nitration inevitably yields the C4-nitro or C6-nitro isomers.[1]

The Solution: Late-Stage Hydroxylation

To bypass this limitation, we employ a "Dummy Group" strategy combined with modern organoboron chemistry.[1] We utilize the commercially available 2-methyl-3-nitrobenzoic acid as the starting material.[1] The nitro group is already in the correct position, and the electronic environment of this specific scaffold directs electrophilic halogenation precisely to the C5 position, setting the stage for a Miyaura borylation-oxidation sequence.[1]

Retrosynthetic Pathway (Graphviz)[1]

Retrosynthesis Target Target: this compound Boronate Intermediate: Aryl Boronate Ester Boronate->Target Oxidation (H2O2) Bromide Precursor: Methyl 5-bromo-2-methyl-3-nitrobenzoate Bromide->Boronate Miyaura Borylation Start Starting Material: 2-Methyl-3-nitrobenzoic acid Start->Bromide 1. Bromination (DBDMH) 2. Esterification

Caption: Retrosynthetic logic shifting from direct nitration to a halogenation-borylation-oxidation sequence to ensure N-O-C regiocontrol.

Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Install a bromine atom at C5. Rationale: The nitro group (C3) and carboxyl group (C1) are meta-directors.[1] The methyl group (C2) is an ortho/para-director.[1] All three substituents cooperatively activate the C5 position for electrophilic aromatic substitution, ensuring high regioselectivity.[1]

Reagents:

  • 2-Methyl-3-nitrobenzoic acid (SM)[1][2]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[1][3]

  • Concentrated Sulfuric Acid (

    
    )[1][4]
    

Protocol:

  • Setup: Charge a round-bottom flask with 2-Methyl-3-nitrobenzoic acid (1.0 equiv).

  • Solvent: Add concentrated

    
     (4.0 vol relative to SM mass).[1] Cool the mixture to 0–5 °C using an ice bath.
    
  • Addition: Add DBDMH (0.6 equiv, providing 1.2 equiv of active Br) portion-wise over 30 minutes. Caution: Exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol).

  • Isolation: Filter the resulting white/off-white precipitate. Wash the cake with cold water until the filtrate pH is neutral.[1]

  • Drying: Dry the solid in a vacuum oven at 50 °C.

    • Product:5-Bromo-2-methyl-3-nitrobenzoic acid .[1][2][3] Yield: >90%.

Stage 2: Methyl Esterification

Objective: Protect the carboxylic acid to prevent interference during metal catalysis.[1]

Protocol:

  • Dissolution: Dissolve the Stage 1 product in Methanol (10 vol).

  • Catalysis: Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise at 0 °C.
    
  • Reflux: Heat the mixture to reflux (65 °C) for 3 hours.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
    • Product:Methyl 5-bromo-2-methyl-3-nitrobenzoate .[1]

Stage 3: Miyaura Borylation & Oxidation (One-Pot Potential)

Objective: Convert the aryl bromide to a phenol via a boronate intermediate.[1]

Reagents:

  • Bis(pinacolato)diboron (

    
    )[1]
    
  • 
     (Catalyst)[1]
    
  • Potassium Acetate (KOAc)[1]

  • 1,4-Dioxane (Solvent)[1]

  • Hydrogen Peroxide (

    
    , 30% aq)[1]
    

Protocol:

  • Borylation:

    • In a nitrogen-purged flask, combine Stage 2 Bromide (1.0 equiv),

      
       (1.1 equiv), KOAc (3.0 equiv), and 1,4-Dioxane (10 vol).
      
    • Add

      
       (0.05 equiv).[1]
      
    • Heat to 90 °C for 4–6 hours until the bromide is consumed (TLC/LCMS).

  • Oxidation (In-situ):

    • Cool the mixture to 0 °C.

    • Carefully add NaOH (1M, 3 equiv) followed by dropwise addition of

      
       (30%, 5 equiv).[1] Caution: Vigorous exotherm.[1]
      
    • Stir at room temperature for 1–2 hours.

  • Workup:

    • Quench with saturated

      
       (to neutralize excess peroxide).[1]
      
    • Acidify carefully with 1M HCl to pH ~3.

    • Extract with Ethyl Acetate (3x).[5][6]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1][5][6]
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Final Product:This compound .[1][2][7][8][9][10]

Data Summary & Process Parameters

ParameterStage 1 (Bromination)Stage 2 (Esterification)Stage 3 (Hydroxylation)
Key Reagent DBDMH /


/ MeOH

/

Temperature 0 °C

RT
65 °C (Reflux)90 °C

0 °C
Time 3 hours3 hours6 hours (Total)
Yield (Typical) 90–95%95–98%75–85%
Critical Control Slow addition of DBDMHMoisture exclusion

-free borylation; Peroxide quench

Reaction Workflow Diagram

Workflow cluster_safety Critical Safety Checks Step1 Step 1: Bromination (DBDMH, H2SO4) Target C5 Step2 Step 2: Esterification (MeOH, SOCl2) Protect COOH Step1->Step2 S1 Exotherm Control Step1->S1 Step3 Step 3: Borylation (Pd, B2pin2) C-Br to C-B Step2->Step3 Step4 Step 4: Oxidation (H2O2, NaOH) C-B to C-OH Step3->Step4 S2 Peroxide Quench Step4->S2

Caption: Step-by-step workflow emphasizing the conversion of the commercial nitro-acid to the hydroxylated ester.

References

  • Man, H-W. et al. (2014).[1][10] Processes for preparing isoindoline-1,3-dione compounds.[1][2][3][10][11] World Intellectual Property Organization. WO2014018866A1 .

    • Primary source for the bromination-borylation-oxidation sequence of 2-methyl-3-nitrobenzoic acid derivatives.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [1]

    • Foundational reference for the boryl
  • Chen, L-Y. et al. (2014).[1][6] Regioselective nitration of phenols.[6] Arkivoc, 2014(5), 64-71.[1][6]

    • Cited to demonstrate why direct nitration fails for this specific isomer p
  • European Patent Office. (2015). Process for preparing isoindoline-1,3-dione compounds.[1][2][3][10]EP2877462B1 .

    • Validation of the intermedi

Sources

Catalytic hydrogenation protocols for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Selective Catalytic Hydrogenation of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Executive Summary

This guide details the catalytic hydrogenation of This compound (C


H

NO

) to its corresponding aniline derivative, Methyl 3-amino-5-hydroxy-2-methylbenzoate . This transformation is a critical intermediate step in the synthesis of immunomodulatory drugs (IMiDs) such as Pomalidomide and Lenalidomide analogs.

The reduction of the nitro group (


) in the presence of a phenol (

) and an ester (

) presents unique chemo-selectivity challenges. While the ester is generally stable to standard hydrogenation, the resulting aminophenol product is highly susceptible to oxidative degradation (darkening/tarring) upon exposure to air. This protocol prioritizes yield maximization and oxidative stability using Palladium on Carbon (Pd/C) under controlled hydrogen pressure.

Chemical Context & Reaction Pathway

Target Transformation:

  • Substrate: this compound[1][2][3][4]

  • Product: Methyl 3-amino-5-hydroxy-2-methylbenzoate

  • Key Challenge: Preventing the oxidation of the electron-rich aminophenol product during workup.

Mechanism: The reaction proceeds via the standard nitro-reduction cascade:



Visual Workflow (Graphviz):

Hydrogenation_Workflow Substrate Methyl 5-hydroxy-2-methyl- 3-nitrobenzoate H2_PdC H2 (30-50 psi) + Pd/C Solvent: MeOH Substrate->H2_PdC Dissolution Intermediate Intermediate: Hydroxylamine H2_PdC->Intermediate Reduction (Fast) Product Product: Methyl 3-amino-5-hydroxy- 2-methylbenzoate Intermediate->Product Reduction (Rate Limiting) Oxidation Oxidative Degradation (Quinone Imines) Product->Oxidation Air Exposure

Figure 1: Reaction pathway highlighting the critical risk of oxidative degradation post-reduction.

Experimental Protocols

Method A: High-Pressure Hydrogenation (Parr Shaker) – Recommended for Scale-Up

Best for: >5g scale, high throughput, and ensuring complete conversion of the hydroxylamine intermediate.

Reagents & Equipment:

  • Substrate: 10.0 g (47.4 mmol)

  • Catalyst: 10% Pd/C (50% wet w/w), 1.0 g (10 wt% loading). Note: Wet catalyst is safer and reduces pyrophoric risk.

  • Solvent: Methanol (anhydrous preferred) - 100 mL (10V).

  • Hydrogen Source: H

    
     cylinder.
    
  • Vessel: Parr Hydrogenation Bottle (500 mL).

Step-by-Step Protocol:

  • Inerting: Purge the Parr bottle with Nitrogen (N

    
    ) for 2 minutes.
    
  • Charging: Add the substrate (10.0 g) and Methanol (100 mL). Swirl to dissolve.

  • Catalyst Addition: Carefully add the wet Pd/C (1.0 g) under a gentle N

    
     stream. Do not add dry catalyst to methanol in air.
    
  • Pressurization: Seal the vessel. Evacuate and backfill with H

    
     three times (purge cycle). Pressurize to 40 psi (2.7 bar) .
    
  • Reaction: Shake at Room Temperature (20-25°C) .

    • Monitoring: Monitor H

      
       uptake. The theoretical uptake is 3 equivalents (approx. 3.2 L at STP). Reaction is typically complete in 2–4 hours.
      
  • Completion Check: Vent H

    
     and purge with N
    
    
    
    . Aliquot a sample for HPLC/TLC.
    • Target: Disappearance of starting material (

      
       in 1:1 Hex/EtOAc) and Hydroxylamine intermediate.
      
  • Workup (Critical):

    • Filter the mixture through a pad of Celite under an N

      
       blanket (or keep the filter funnel covered) to remove Pd/C.
      
    • Wash the cake with 20 mL MeOH.

    • Stabilization: If not using immediately, acidify the filtrate with 1.1 eq of HCl (4M in Dioxane) to form the stable hydrochloride salt.

    • Concentrate the filtrate in vacuo at <40°C to obtain the off-white to pale yellow solid.

Method B: Atmospheric Hydrogenation (Balloon) – Benchtop Scale

Best for: <1g exploratory scale where high-pressure equipment is unavailable.

Modifications:

  • Catalyst Loading: Increase to 15-20 wt% to compensate for lower pressure.

  • Time: Reaction time may extend to 12–24 hours.

  • Procedure: Use a three-neck flask. Purge with N

    
    , then attach a double-balloon of H
    
    
    
    . Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.

Technical Data & Optimization Parameters

ParameterStandard ConditionOptimization Logic
Solvent Methanol (MeOH)High solubility of nitro/amino species. Ethanol is a greener alternative but may require heating.
Catalyst 10% Pd/C (Wet)Best balance of activity and safety. PtO

is too active and may reduce the ring.
Pressure 40 psiEnsures rapid conversion of the hydroxylamine intermediate, which can stall at 1 atm.
Temperature 20-25°CElevated temp (>50°C) increases risk of ester hydrolysis or transesterification.
Additives NoneAcidic additives (HCl) can accelerate reduction but may cause ester hydrolysis. Avoid unless necessary.

Expert Insights: Handling Aminophenols

The "Black Tar" Problem: Aminophenols (like the product) oxidize rapidly in air to form quinone imines, turning the product dark brown/black.

  • Solution 1 (Salt Formation): Isolate the product as the Hydrochloride (HCl) or Methanesulfonate (MsOH) salt. These are air-stable solids.

  • Solution 2 (One-Pot Cyclization): If the next step is cyclization (e.g., to an isoindoline), perform it directly in the crude filtrate without isolation.

  • Solution 3 (Antioxidants): Add 0.1% Sodium Metabisulfite to the aqueous workup if liquid-liquid extraction is performed.

Safety Warning:

  • Pyrophoric Catalyst: Dry Pd/C ignites methanol vapors instantly. Always keep the catalyst wet (50% H

    
    O) and handle under inert gas.
    
  • Exotherm: Hydrogenation of nitro groups is highly exothermic (~500 kJ/mol). On large scale, control H

    
     addition rate or use cooling jackets.
    

References

  • Synthesis of Pomalidomide Intermediates

    • Title: Processes for preparing isoindoline-1,3-dione compounds.[2][4][5][6]

    • Source: Muller, G.W., et al. (Celgene Corp). WO2014018866A1.
    • Relevance: Describes the reduction of nitro-phthalic derivatives and the handling of the resulting amines.
    • URL
  • General Nitro Reduction Protocols

    • Title: Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzo
    • Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry.
    • Relevance: Provides foundational stoichiometry and workup procedures for methyl nitrobenzo
    • URL:[Link]

  • Compound Data & Properties

    • Title: this compound (CID 12922678).[3]

    • Source: PubChem, N
    • Relevance: Confirms chemical structure, molecular weight (211.17 g/mol ), and safety hazards.
    • URL:[Link]

Sources

Alkylation methods for the hydroxy group in Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring robust, scalable, and high-purity alkylation protocols for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate .

The guide prioritizes chemoselectivity (O-alkylation vs. ester hydrolysis) and safety (handling nitro-aromatics and alkylating agents).[1][2][3]

Executive Summary & Substrate Analysis

This compound is a highly functionalized scaffold often used as an intermediate in the synthesis of immunomodulators, kinase inhibitors, and dye precursors.[1][2][3] Successful alkylation of the C5-hydroxyl group is the critical first step in diversifying this scaffold before downstream reduction of the nitro group or hydrolysis of the ester.[1][2]

Structural & Electronic Landscape

To design a valid protocol, we must first analyze the reactivity profile of the substrate:[2]

  • Acidity (pKa Modulation): The C5-hydroxyl is situated meta to both the nitro group (C3) and the methyl ester (C1).[1][2] While it lacks the direct resonance stabilization of ortho/para nitro-phenols, the inductive electron-withdrawing nature of these groups significantly lowers the pKa of the phenol to approximately 7.8–8.5 (compared to ~10 for unsubstituted phenol).[1][2]

  • Steric Environment: The C5 position is flanked by protons at C4 and C6.[1][2] It is sterically accessible, allowing for rapid SN2 kinetics even with moderately bulky electrophiles.[1][2]

  • Chemoselectivity Risks:

    • Ester Hydrolysis: The C1-methyl ester is susceptible to hydrolysis if strong hydroxide bases (NaOH/KOH) or aqueous conditions are used.[1][2]

    • Nitro Group Sensitivity: While generally stable to alkylation conditions, the nitro group precludes the use of reductive alkylation methods at this stage.[1][2]

Strategic Method Selection

Choose the appropriate protocol based on your specific electrophile and scale requirements.

AlkylationStrategy Start Select Alkylation Goal Simple Primary Alkyl/Benzyl (MeI, BnBr, Allyl-Br) Start->Simple Complex Secondary/Chiral Alcohol Start->Complex Scale Large Scale Methylation (>100g) Start->Scale MethodA Method A: Williamson Ether (K2CO3 / DMF) Simple->MethodA Standard MethodB Method B: Mitsunobu (PPh3 / DIAD) Complex->MethodB Stereoinversion MethodC Method C: Dimethyl Sulfate (DMS / Acetone) Scale->MethodC Cost/Atom Economy

Figure 1: Decision matrix for selecting the optimal alkylation pathway.[1][2][3]

Detailed Experimental Protocols

Method A: Williamson Ether Synthesis (The "Workhorse" Protocol)

Best for: Primary alkyl halides (Methyl Iodide, Benzyl Bromide, Propargyl Bromide).[1][2] Mechanism: SN2 Nucleophilic Substitution via Phenoxide generation.[1][2]

Reagents & Materials
  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)[1][2][3]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)[1][2]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous [Alternative: Acetonitrile for lower bp][1][2][3]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkylating with chlorides or bromides to accelerate rate via Finkelstein mechanism.[1][2][3]

Step-by-Step Protocol
  • Preparation: Dry the K₂CO₃ in an oven at 120°C for 2 hours prior to use to remove surface moisture.

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. The suspension may turn yellow/orange, indicating phenoxide formation.[1][2] Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.[1][2]

    • Note: If using volatile electrophiles like MeI, fit the flask with a reflux condenser cooled to -10°C.[1][2][3]

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2]

    • Typical reaction time: 2–4 hours.[1][3]

  • Workup:

    • Cool to RT.

    • Pour the mixture into 5 volumes of ice-water. The product often precipitates as a solid.[1][2]

    • If Solid: Filter, wash with water (3x) to remove DMF, and dry under vacuum.[1][2]

    • If Oil: Extract with Ethyl Acetate (3x).[1][2][4] Wash organics with LiCl (5% aq) to remove DMF, then Brine.[1][2] Dry over Na₂SO₄ and concentrate.

Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of ester hydrolysis by trace hydroxide generated from carbonate/water equilibrium.[1][2]

Method B: Mitsunobu Reaction

Best for: Alkylation with secondary alcohols or when alkyl halides are unstable/unavailable.[1][2] Mechanism: Activation of alcohol by Phosphine/Azodicarboxylate followed by SN2 inversion.[1][2]

Reagents
  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Alcohol (R-OH): 1.2 equiv[1][2][3]

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[1][2][3]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)[1][2][3]

  • Solvent: THF (anhydrous)

Step-by-Step Protocol
  • Setup: In a dry flask under Nitrogen/Argon, dissolve Substrate, Alcohol, and PPh₃ in THF (0.1 M). Cool the solution to 0°C .

  • Addition: Add DIAD dropwise over 20 minutes. Exothermic reaction – maintain temp < 5°C.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Add water (0.5 mL) to quench excess reagent.

  • Purification: Concentrate THF. The residue will contain Triphenylphosphine oxide (TPPO).[1][2]

    • Tip: Triturate the residue with cold Ether/Hexane (1:1).[1][2] TPPO often crystallizes out; filter it off.[1][2] Purify the filtrate by column chromatography.[1][2][4]

Method C: Scalable Methylation (Dimethyl Sulfate)

Best for: Multi-gram to Kilogram scale methylation where cost is a driver.[1][2] Safety Warning: Dimethyl Sulfate (DMS) is highly toxic and mutagenic.[1][2] Handle only in a fume hood with specific neutralizing agents (NH₄OH) ready.[1][2]

Protocol
  • Solvent Switch: Use Acetone instead of DMF to simplify workup.

  • Base: Use K₂CO₃ (1.5 equiv).[1][2]

  • Procedure: Reflux Substrate, K₂CO₃, and DMS (1.1 equiv) in Acetone for 4 hours.

  • Workup: Add concentrated NH₄OH (ammonium hydroxide) to the reaction mixture and stir for 30 mins to destroy excess DMS. Concentrate acetone and partition between water/DCM.[1][2]

Analytical Validation (QC)

Verify the success of your alkylation using these markers.

TechniqueObservationInterpretation
1H NMR Disappearance of Phenol –OHBroad singlet at ~10.0–11.0 ppm should vanish.[1][2][3]
1H NMR Appearance of Alkyl –OCHxNew signals (e.g., OMe singlet at ~3.9 ppm or O-CH2 multiplet).[1][2]
IR Spectroscopy Shift in CarbonylEster C=O stretch remains (~1720 cm⁻¹).[1][2][5] OH stretch (~3300 cm⁻¹) disappears.[1][2]
HPLC Retention Time ShiftProduct will be significantly less polar (longer retention time on Reverse Phase C18) than the starting phenol.[1][2]

Self-Validating Check: If the product is still soluble in 1M NaOH, the alkylation failed (phenol is still present).[1][2] If it is insoluble in base, the phenol is capped.[1][2]

Troubleshooting Guide

IssueRoot CauseSolution
Low Yield Incomplete deprotonationSwitch solvent to DMF; ensure K₂CO₃ is finely ground/dry.
Ester Hydrolysis Wet solvent or high tempUse anhydrous DMF; keep temp < 60°C.
O- vs C-Alkylation Ambident nucleophileUnlikely with this substrate.[1][2][3] Use "Hard" electrophiles (sulfates, tosylates) to favor O-alkylation if observed.[1][2][3]
Product is an Oil ImpuritiesRecrystallize from MeOH or EtOH.[1][2] Nitro-benzoates often crystallize well from alcohols.[1][2][3]

References

  • General Williamson Ether Synthesis on Nitro-Phenols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard procedures for phenolic alkylation).

  • pKa of Substituted Phenols

    • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[2] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1][2]

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. (2009).[1][2] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1][2] [1][2][3]

  • Synthesis of Nitro-Benzoate Intermediates

    • Organic Syntheses, Coll.[1][2][6] Vol. 1, p. 372 (1941).[1][2] Nitration of Methyl Benzoate (Context for stability). [1][2][3]

Disclaimer: This protocol involves the use of hazardous chemicals, including nitro-aromatics and alkylating agents.[1][2] Standard Personal Protective Equipment (PPE) and engineering controls are mandatory.

Sources

Ester hydrolysis conditions for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis Protocols for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Part 1: Executive Summary & Chemical Strategy

The Challenge: Hydrolyzing This compound presents a specific set of competing chemical challenges. While standard benzoates hydrolyze readily, this substrate features a "Push-Pull-Block" motif:

  • Block (Steric): The 2-Methyl group creates significant steric hindrance (ortho-effect), physically shielding the ester carbonyl from nucleophilic attack.

  • Push (Electronic Deactivation): Under basic conditions, the 5-Hydroxy group deprotonates to form a phenolate (

    
    ). This strongly electron-donating group reduces the electrophilicity of the carbonyl carbon, slowing the reaction.
    
  • Pull (Electronic Activation): The 3-Nitro group is strongly electron-withdrawing, which helps counteract the phenolate's deactivation, but renders the ring susceptible to side reactions if conditions are too harsh.

The Solution: This guide provides two optimized protocols. Method A (Standard) utilizes a thermodynamic push (Reflux) with a high-molarity base to overcome the steric barrier. Method B (Enhanced Solubility) employs Lithium Hydroxide (LiOH) in THF, leveraging the "Lithium Effect" for coordination-assisted hydrolysis in a homogeneous organic phase.

Part 2: Visualizing the Reaction Logic

The following diagram illustrates the transformation and the critical intermediate states managed during the protocol.

ReactionPathway cluster_conditions Critical Control Points Substrate Methyl 5-hydroxy-2-methyl- 3-nitrobenzoate (Starting Material) Intermediate Dianionic Intermediate (Carboxylate + Phenolate) Water Soluble Substrate->Intermediate Base Hydrolysis (NaOH or LiOH) Reflux Product 5-Hydroxy-2-methyl- 3-nitrobenzoic Acid (Target) Intermediate->Product Acidic Workup (HCl, pH < 2) Note1 Steric Hindrance (2-Me) Requires Heat Note2 Phenolate Formation Requires Excess Base (>3 eq)

Caption: Reaction pathway showing the transition from the neutral ester to the water-soluble dianion and the final protonated acid.

Part 3: Experimental Protocols

Method A: Standard Alkaline Hydrolysis (NaOH/MeOH)

Recommended for initial screening and bulk scale-up where solubility is adequate.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution (4.0 equiv)

  • Solvent: Methanol (MeOH) / Water (3:1 ratio)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in MeOH (10 mL per gram of substrate).

  • Base Addition: Add 2.0 M NaOH (4.0 equiv) dropwise. Note: The solution will likely turn deep yellow/orange immediately due to phenolate formation.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (approx. 65–70 °C) for 4–6 hours .

    • Checkpoint: Monitor by TLC or HPLC. The starting material (less polar) should disappear. If the reaction stalls, add 1.0 equiv of base and continue heating.

  • Concentration: Once complete, cool the mixture to room temperature. Remove the bulk of the Methanol under reduced pressure (Rotavap).

  • Workup:

    • Dilute the aqueous residue with water (approx. 20 mL/g).

    • Wash (Optional): Extract once with Ethyl Acetate (EtOAc) to remove unreacted neutral impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2.0 M HCl with vigorous stirring until pH reaches 1–2. The product will precipitate as a solid.[2]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Method B: Enhanced Solubility Hydrolysis (LiOH/THF)

Recommended if the substrate precipitates in MeOH or if the reaction is sluggish.

Reagents:

  • Substrate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (4.0 equiv) dissolved in minimum water.

  • Solvent: Tetrahydrofuran (THF) / Water (4:1 ratio)

Protocol:

  • Dissolution: Dissolve the substrate in THF (10 mL/g).

  • Reaction: Add the aqueous LiOH solution. The mixture should remain homogeneous (one phase).

  • Heating: Heat to 60 °C. The use of LiOH often accelerates hydrolysis in hindered systems due to the Lewis acidic nature of the Lithium cation, which can coordinate to the carbonyl oxygen.

  • Workup: Follow the concentration and acidification steps as in Method A.

Part 4: Data Presentation & Troubleshooting

Reaction Parameter Optimization Table

ParameterRecommendationRationale
Base Equivalents 3.0 – 5.0 equiv 1 eq for Ester, 1 eq for Phenol, 1-3 eq excess to drive kinetics against steric hindrance.
Temperature Reflux (65–70°C) Room temperature hydrolysis will be too slow due to the 2-Methyl ortho-effect.
pH Endpoint pH 1.0 – 2.0 Crucial. You must protonate the carboxylate (

) AND the phenol (

) to isolate the neutral product.
Solvent System MeOH/H₂O or THF/H₂O Avoid pure water (insoluble substrate). Avoid pure alcohol (transesterification risk if base is insufficient).

Troubleshooting Guide:

  • Problem: Reaction is incomplete after 6 hours.

    • Root Cause:[1][3][4][5] Steric bulk of the 2-Me group is higher than anticipated.

    • Fix: Switch solvent to 1,4-Dioxane/Water and increase temperature to 100 °C.

  • Problem: Product is an oil/gum upon acidification.

    • Root Cause:[1][3][4][5] Impurities or trapped solvent.

    • Fix: Extract the acidified aqueous layer with EtOAc, dry over

      
      , and concentrate.[3] Recrystallize from Ethanol/Water.
      
  • Problem: Low Yield.

    • Root Cause:[1][3][4][5] Product lost in the organic wash or not fully precipitated.[6]

    • Fix: Ensure the aqueous layer is pH < 2.[3] Salt out with NaCl if necessary to force precipitation.

Part 5: Analytical Validation (QC)

Expected Analytical Profile:

  • HPLC: Shift to a lower retention time (more polar acid) compared to the ester.

  • 1H NMR (DMSO-d6):

    • Disappearance of the methyl ester singlet (

      
       ppm).
      
    • Retention of the aromatic methyl singlet (

      
       ppm).
      
    • Appearance of a broad carboxylic acid proton (

      
       ppm).
      
  • Mass Spec (ESI-): Look for

    
     peak corresponding to the acid (MW: 197.1 -> m/z 196.1).
    

References

  • Steric Effects in Ester Hydrolysis

    • Mechanism:[1][4][7] The "Ortho Effect" significantly retards

      
       hydrolysis.
      
    • Source: Ingold, C. K.[4] Structure and Mechanism in Organic Chemistry. Cornell University Press, 1953.[4] (Foundational text on

      
       vs 
      
      
      
      mechanisms).
  • Synthesis of Nitro-Benzoic Acid Analogs

    • Protocol Reference: "Preparation of 3-Nitrobenzoic Acid."[1][7][8] Michigan State University Chemistry Department. Link (General protocol for nitrobenzoate saponification).

  • Green Chemistry Approaches to Hindered Esters

    • Source: Alemán, P. A., et al. "Hydrolysis and saponification of methyl benzoates."[5] Green Chemistry, 1999, 1, 65-68.[5] Link (Demonstrates that high temperature/pressure or specific solvent systems are needed for hindered methyl benzoates like 2,4,6-trimethylbenzoate).

  • Compound Data

    • Source: PubChem CID 12922678 (Methyl 5-hydroxy-2-nitrobenzoate analogs). Link

Sources

Using Methyl 5-hydroxy-2-methyl-3-nitrobenzoate as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate in Medicinal Chemistry

Executive Summary

This compound (M5HMN) represents a high-value "privileged fragment" in modern drug discovery. Its specific substitution pattern offers a unique trifecta of properties: the C2-methyl group provides conformational restriction (the "Magic Methyl" effect); the C3-nitro group serves as a latent amine for heterocyclic scaffold morphing; and the C5-hydroxyl group acts as a versatile handle for optimizing physicochemical properties (LogP, solubility) or probing solvent-exposed regions of a binding pocket.

This guide details the application of M5HMN as a core scaffold for synthesizing kinase inhibitors (e.g., quinazolines, benzimidazoles) and thrombopoietin receptor agonists, providing validated protocols for its functionalization.

Structural Analysis & Pharmacophore Mapping

The utility of M5HMN lies in its orthogonal reactivity. Each functional group addresses a specific stage of the Lead Optimization cycle:

  • Position 1 (Methyl Ester): Electrophilic center. Precursor for amides (hydrogen bond donors/acceptors) or heterocycle formation.[1]

  • Position 2 (Methyl): Steric anchor. Induces torsion between the aromatic ring and C1-substituents, potentially improving selectivity by locking bioactive conformations (atropisomerism).

  • Position 3 (Nitro): The "Gateway" group. Reducible to an aniline, enabling cyclization into bicyclic cores (indoles, quinazolines).

  • Position 5 (Hydroxyl): Nucleophilic handle. Ideal for late-stage diversification (etherification) to tune solubility or reach distant protein residues.

Visualizing the Orthogonal Reactivity

ReactivityMap Core This compound (Core Scaffold) Nitro C3-Nitro Group (Latent Amine) Core->Nitro Ester C1-Methyl Ester (Electrophile) Core->Ester Hydroxyl C5-Hydroxyl Group (Nucleophile) Core->Hydroxyl Methyl C2-Methyl Group (Steric Lock) Core->Methyl Quinazoline Quinazoline/Benzimidazole (Kinase Cores) Nitro->Quinazoline Reduction + Cyclization Amide Amide/Linker (Warhead Attachment) Ester->Amide Hydrolysis + Coupling Solubility PEGylation/Alkylation (ADME Optimization) Hydroxyl->Solubility Etherification Conf Conformational Restriction Methyl->Conf Steric Clash

Figure 1: Orthogonal reactivity map of the M5HMN scaffold, highlighting the distinct role of each functional group in library generation.

Application 1: Scaffold Morphing into Kinase Inhibitors

A primary application of M5HMN is the synthesis of 7-hydroxy-substituted quinazolin-4(3H)-ones , a scaffold ubiquitous in EGFR, VEGFR, and PARP inhibitors. The C2-methyl group in the starting material becomes a C8-methyl in the final quinazoline, a substitution often associated with improved metabolic stability against CYP450 oxidation.

Synthetic Pathway: The "Nitro-Reduction-Cyclization" Cascade[1]
  • Protection: The C5-hydroxyl is protected (e.g., benzyl ether) or alkylated with the desired R-group.

  • Reduction: The C3-nitro group is selectively reduced to the aniline.

  • Cyclization: The resulting anthranilate equivalent is reacted with formamide or urea to close the pyrimidine ring.

Detailed Experimental Protocols

Protocol A: Regioselective Alkylation of C5-Hydroxyl (Library Entry)

Purpose: To attach solubilizing groups or hydrophobic tails before modifying the core.

Reagents:

  • M5HMN (1.0 eq)

  • Alkyl Halide (R-Br) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 500 mg (2.36 mmol) of M5HMN in 5 mL anhydrous DMF in a round-bottom flask under

    
    .
    
  • Base Addition: Add 652 mg (4.72 mmol) of finely ground

    
    . Stir at Room Temperature (RT) for 15 minutes. The solution typically turns yellow/orange due to phenoxide formation.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Heating: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into 50 mL ice water. Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Validation: NMR should show the disappearance of the phenolic -OH singlet (~10 ppm) and appearance of alkyl protons.

Protocol B: Selective Nitro Reduction (Fe/NH4Cl Method)

Purpose: To generate the aniline intermediate without hydrolyzing the ester or cleaving sensitive ethers.

Reagents:

  • C5-substituted M5HMN (1.0 eq)

  • Iron Powder (325 mesh) (5.0 eq)

  • Ammonium Chloride (

    
    ) (10.0 eq)
    
  • Solvent: Ethanol/Water (4:1)

Step-by-Step:

  • Preparation: Suspend the nitro-benzoate derivative (1.0 mmol) in 10 mL EtOH/Water (4:1).

  • Activation: Add

    
     (10 mmol) and Iron powder (5 mmol).
    
  • Reflux: Heat to vigorous reflux (80°C) for 2 hours.

    • Note: The reaction is heterogeneous; vigorous stirring is critical.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water, and dry.

    • Yield Expectation: 85-95%.

    • Checkpoint: The product (an anthranilate analog) is often fluorescent under UV light.

Protocol C: Cyclization to Quinazolin-4(3H)-one

Purpose: Constructing the kinase inhibitor core.

Reagents:

  • Amino-ester intermediate (from Protocol B)

  • Formamidine Acetate (3.0 eq)

  • 2-Methoxyethanol (Solvent)

Step-by-Step:

  • Mix: Combine the amino-ester (0.5 mmol) and formamidine acetate (1.5 mmol) in 3 mL 2-methoxyethanol.

  • Cyclization: Reflux at 125°C for 12 hours.

  • Precipitation: Cool to RT. Pour the mixture into 15 mL ice water.

  • Purification: The quinazolinone usually precipitates. Filter and wash with diethyl ether. If no precipitate forms, extract with EtOAc and purify via column chromatography (DCM:MeOH 95:5).

Data Summary & Troubleshooting

Table 1: Physicochemical Properties of M5HMN Scaffold

ParameterValueRelevance to Drug Discovery
MW 211.17 g/mol Low MW allows significant decoration while adhering to Lipinski's Rule of 5.
cLogP ~1.8Ideal lipophilicity range; allows addition of polar or non-polar groups.
H-Bond Donors 1 (Phenol)Critical for interaction with solvent or receptor backbone.
H-Bond Acceptors 5Nitro and Ester groups provide rich electrostatic interactions.
Topological Polar Surface Area ~85 ŲGood membrane permeability prediction.

Troubleshooting Guide:

  • Issue: Low yield in alkylation (Protocol A).

    • Solution: The nitro group at C3 withdraws electrons, making the C5-phenoxide less nucleophilic. Add a catalytic amount of NaI (Finkelstein condition) or switch to

      
      .
      
  • Issue: Incomplete reduction (Protocol B).

    • Solution: Ensure Iron powder is not oxidized (grey, not rust-colored). If problem persists, switch to

      
       (1 atm) / Pd-C (10%) in MeOH, but monitor for dehalogenation if halides are present.
      

Workflow Visualization

The following diagram illustrates the transformation of M5HMN into a bioactive Quinazolinone core.

SynthesisWorkflow Start Start: Methyl 5-hydroxy- 2-methyl-3-nitrobenzoate Step1 Step 1: O-Alkylation (R-Br, K2CO3) Start->Step1 Inter1 Intermediate 1: 5-Alkoxy-nitrobenzoate Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe, NH4Cl) Inter1->Step2 Inter2 Intermediate 2: Anthranilate Analog (Amine) Step2->Inter2 Step3 Step 3: Cyclization (Formamidine Acetate) Inter2->Step3 Final Final Scaffold: 7-Alkoxy-8-methyl- quinazolin-4(3H)-one Step3->Final

Figure 2: Synthetic workflow for converting M5HMN into a kinase inhibitor scaffold.

References

  • BenchChem. (2025).[1][2] The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery. Retrieved from 1

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate: Regioselectivity and Protocols. Retrieved from 3

  • National Institutes of Health (NIH). (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC10458183. Retrieved from 4

  • Organic Syntheses. Methyl m-nitrobenzoate Synthesis Protocols. Coll. Vol. 1, p.391.[5] Retrieved from 5

  • MedKoo Biosciences. Eltrombopag Synthetic Routes and Intermediates. Retrieved from 6

Sources

Application Note: Reaction Pathways & Protocols for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (CAS 88132-51-8) is a highly functionalized aromatic scaffold serving as a critical intermediate in the synthesis of polycyclic antiviral agents, most notably Baloxavir marboxil (Xofluza), a first-in-class cap-dependent endonuclease inhibitor for influenza.

The molecule’s value lies in its dense substitution pattern:

  • C1 Ester: A handle for acylation or cyclization.

  • C2 Methyl: Provides steric bulk and regiochemical control; essential for the conformational lock in downstream tricyclic structures.

  • C3 Nitro: A latent amine precursor for constructing nitrogen-containing heterocycles (e.g., pyridopyrazines).

  • C5 Hydroxyl: A nucleophilic anchor for ether linkages, allowing the attachment of side chains or further ring fusion.

This guide details the robust synthesis of this intermediate, its purification, and its transformation into bioactive cores.

Synthesis Protocol: The "Bromo-Route" Strategy

Direct nitration of methyl 5-hydroxy-2-methylbenzoate is often plagued by poor regioselectivity, as the strong directing effect of the hydroxyl group favors the C4 and C6 positions over the desired C3 position. To achieve high regiocontrol, a Bromine-Blocking/Activation Strategy is recommended.

Step 1: Regioselective Nitration

Precursor: Methyl 5-bromo-2-methylbenzoate (commercially available or synthesized from 2-methylbenzoic acid). Rationale: The C2-methyl group (ortho-director) and C1-ester (meta-director) cooperatively activate the C3 position. The C5-bromo substituent sterically and electronically discourages substitution at C4/C6.

Protocol:

  • Preparation: Dissolve Methyl 5-bromo-2-methylbenzoate (10.0 g, 43.6 mmol) in conc. H₂SO₄ (50 mL) at 0°C.

  • Nitration: Dropwise add a mixture of fuming HNO₃ (3.0 mL) and conc. H₂SO₄ (10 mL) over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Pour the mixture onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter, wash with cold water (3 x 50 mL) until neutral pH. Recrystallize from Ethanol/Water.[1]

  • Yield: Expect ~85-90% of Methyl 5-bromo-2-methyl-3-nitrobenzoate .

Step 2: Hydroxylation (Methoxylation/Demethylation Sequence)

Direct hydrolysis of the bromide is difficult. A two-step sequence via the methyl ether is more reliable and scalable.

Part A: Methoxylation

  • Reagents: Suspend the nitro-bromide intermediate (5.0 g) in MeOH (50 mL). Add NaOMe (2.5 eq) and CuI (10 mol%).

  • Conditions: Reflux under N₂ for 12 hours. The nitro group activates the ring for Nucleophilic Aromatic Substitution (SNAr) at the C5 position.

  • Workup: Evaporate MeOH, dilute with EtOAc, wash with NH₄Cl (aq).

Part B: Demethylation

  • Reagents: Dissolve the crude methoxy intermediate in dry DCM . Cool to -78°C.[2]

  • Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise.

  • Warming: Allow to warm to RT and stir for 4 hours.

  • Quench: Carefully quench with MeOH at 0°C. Partition between EtOAc and water.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Product: This compound (Yellow solid).

Downstream Reaction Pathways[3]

Once synthesized, the intermediate undergoes three primary transformations in drug development workflows: O-Alkylation , Nitro Reduction , and Cyclization .

Pathway A: O-Alkylation (Ether Formation)

The C5-OH is the first point of diversification. In Baloxavir synthesis, this often involves protecting the phenol or attaching a linker.

  • Reagent: Alkyl halide (e.g., Benzyl bromide, Isopropyl iodide) + Base (K₂CO₃ or Cs₂CO₃).

  • Solvent: DMF or Acetonitrile.

  • Key Note: The adjacent nitro group (at C3) slightly reduces the nucleophilicity of the phenol (at C5) via induction, so elevated temperatures (60-80°C) are often required.

Pathway B: Nitro Reduction

Converting the C3-Nitro to an Amine is essential for forming the nitrogen heterocycle.

  • Method 1 (Catalytic): H₂ (1 atm), 10% Pd/C, MeOH. Fast and clean, but requires care if halogen substituents are present (risk of dehalogenation).

  • Method 2 (Chemoselective): Iron powder (Fe), NH₄Cl, EtOH/H₂O, 70°C. Preserves other sensitive groups (e.g., benzyl ethers).

Pathway C: Cyclization to Pyridopyrazine/Lactam Cores

The resulting 3-amino-benzoate derivative can react with electrophiles (e.g., oxalyl chloride or amino-acetals) to close a ring between the C3-Amine and C1-Ester/Acid.

Visualizing the Pathways

ReactionPathways Start Methyl 5-bromo-2-methylbenzoate NitroInter Methyl 5-bromo-2-methyl-3-nitrobenzoate Start->NitroInter HNO3, H2SO4 (Nitration) MethoxyInter Methyl 5-methoxy-2-methyl-3-nitrobenzoate NitroInter->MethoxyInter NaOMe, CuI (S_NAr) Target This compound (CAS 88132-51-8) MethoxyInter->Target BBr3 (Demethylation) Alkylated 5-Alkoxy Derivative (e.g., 5-OBn or 5-OiPr) Target->Alkylated R-X, K2CO3 (O-Alkylation) Amine 3-Amino-5-hydroxy-benzoate Target->Amine H2, Pd/C (Reduction) Heterocycle Polycyclic Core (e.g., Baloxavir Scaffold) Alkylated->Heterocycle Multi-step Synthesis Amine->Heterocycle Cyclization (w/ Electrophiles)

Caption: Synthetic workflow from precursor to CAS 88132-51-8 and downstream bioactive scaffolds.

Experimental Data Summary

Solvent Screening for O-Alkylation

Reaction of this compound with Benzyl Bromide (1.1 eq).

SolventBaseTemp (°C)Time (h)Yield (%)Notes
Acetone K₂CO₃Reflux (56)2465%Slow conversion.
DMF K₂CO₃60492% Recommended. Fast and clean.
Acetonitrile Cs₂CO₃Reflux (82)688%Good alternative to DMF.
THF NaH0 -> RT275%Risk of ester hydrolysis side-reaction.

Troubleshooting & Expert Tips

  • Regiochemistry Check: Always verify the position of the nitro group by NMR. The C4-H and C6-H protons in the product will appear as doublets (meta-coupling ~2Hz) or singlets depending on resolution. In the 3-nitro isomer, the protons are at C4 and C6.

    • Diagnostic Signal: A significant downfield shift of the Methyl ester peak indicates the Nitro group is not ortho to the ester. If Nitro is at C3 (ortho to Me, meta to Ester), the ester shift is standard (~3.9 ppm).

  • Handling BBr₃: Boron tribromide is aggressive.[1] If the ester group hydrolyzes during demethylation (forming the acid), simply re-esterify using MeOH/H₂SO₄ (Fischer Esterification) in the next step.

  • Safety: Nitration of activated aromatics can be exothermic.[3] Never allow the temperature to exceed 15°C during addition to prevent dinitration or runaway exotherms.

References

  • Baloxavir Marboxil Structure & Chemistry

    • Title: Chemical Structure and Synthesis of Baloxavir Marboxil, A Novel Endonuclease Inhibitor.[2]

    • Source: DergiPark / International Journal of Pharm
    • URL:[Link]

  • Nitration Protocols (General Methodology)

    • Title: Nitration of Methyl Benzoate - Organic Syntheses Procedure.[4]

    • Source: Organic Syntheses (Org.[4] Syn. Coll. Vol. 1, 391).

    • URL:[Link]

  • Synthesis of Baloxavir Intermediates

    • Title: Improved Synthesis of Key Intermedi
    • Source: ResearchG
    • URL:[Link]

  • Compound Data (CAS 88132-51-8)

    • Title: this compound Product Page.[2][5][6]

    • Source: ChemicalBook.

Sources

Application Note: Microwave-Assisted Functionalization of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing microwave irradiation to enhance the reactivity of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate . This scaffold is a critical intermediate in the synthesis of Immunomodulatory Imide Drugs (IMiDs) (analogous to Thalidomide/Lenalidomide) and Kinase Inhibitors (e.g., Pazopanib analogs).

Executive Summary & Scientific Rationale

This compound is a "linchpin" scaffold due to its dense functionalization: a phenol (nucleophile), a nitro group (reducible electrophile precursor), and a methyl ester (electrophile).

Conventional thermal synthesis using this substrate often suffers from:

  • Steric Hindrance: The ortho-methyl and ortho-nitro groups flank the ester and phenol positions, retarding nucleophilic attack.

  • Solubility Issues: The zwitterionic character of nitrophenols often requires high-boiling polar solvents (DMF/DMSO), making workup difficult.

  • Thermal Decomposition: Prolonged reflux times can lead to decarboxylation or nitro-group degradation.

Microwave (MW) Advantage: Microwave irradiation (2.45 GHz) couples directly with the highly polar nitro and ester moieties (high dielectric loss tangents,


). This creates localized "molecular hotspots," accelerating O-alkylation  and cyclocondensation  reactions by factors of 10–50x while suppressing side reactions.

Chemical Pathway Visualization

The following flow diagram illustrates the divergent synthesis pathways enabled by this scaffold under MW conditions.

ReactionPathway Start Methyl 5-hydroxy- 2-methyl-3-nitrobenzoate Step1 MW O-Alkylation (Williamson Ether) Start->Step1 R-X, Base MW 100°C, 10 min Intermediate 5-Alkoxy Derivative (Protected Scaffold) Step1->Intermediate PathA Path A: Nitro Reduction & Cyclization Intermediate->PathA Fe/AcOH or H2/Pd MW 120°C PathB Path B: Hydrazinolysis (Benzoxazole/Indazole) Intermediate->PathB N2H4 MW 80°C ProductA Isoindoline/IMiD Analogs PathA->ProductA ProductB Bioactive Heterocycles PathB->ProductB

Figure 1: Divergent synthesis workflow. The 5-OH group is typically protected/functionalized first to prevent interference during downstream cyclization.

Core Protocol A: Microwave-Assisted O-Alkylation

Objective: Rapid etherification of the 5-hydroxyl group (e.g., Isopropylation) to modulate lipophilicity or protect the phenol. This is a key step in synthesizing isoindoline-based active pharmaceutical ingredients (APIs).

Materials
  • Substrate: this compound (1.0 eq)

  • Alkylating Agent: 2-Iodopropane or Benzyl Bromide (1.2 – 1.5 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Experimental Procedure
  • Preparation: In a 10 mL microwave process vial, dissolve 211 mg (1 mmol) of the substrate in 3 mL of ACN.

  • Addition: Add

    
     (650 mg, 2 mmol) followed by 2-Iodopropane (0.15 mL, 1.5 mmol).
    
  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation (Method):

    • Mode: Dynamic (hold temperature).

    • Temp: 100°C.

    • Time: 10 minutes (Hold).

    • Stirring: High (600 rpm).

    • Power Max: 150 W (to prevent overshoot).

  • Workup: Filter the inorganic salts while warm. Concentrate the filtrate in vacuo.

Results & Comparison
ParameterConventional Heating (Reflux)Microwave SynthesisImprovement
Time 12 – 18 Hours10 – 15 Minutes98% Reduction
Solvent DMF (High boiling, hard to remove)ACN (Low boiling, easy workup)Greener Process
Yield 65 – 75%88 – 92%+20% Yield
Purity Requires Column ChromatographySimple Filtration/RecrystallizationProcess Efficiency

Mechanism Note: The "Cesium Effect" is amplified under MW irradiation. The larger cation radius of


 forms a loose ion pair with the phenoxide, making it more nucleophilic. MW energy efficiently rotates the polar transition state, lowering the activation energy (

).

Core Protocol B: One-Pot Hydrazinolysis (Cyclization)

Objective: Converting the ester functionality into a hydrazide or cyclizing to form a dihydro-indazole/benzoxazole core.

Materials
  • Substrate: Methyl 5-alkoxy-2-methyl-3-nitrobenzoate (from Protocol A)

  • Reagent: Hydrazine Hydrate (80% aq solution, 5.0 eq)

  • Solvent: Ethanol (EtOH)

Experimental Procedure
  • Preparation: Dissolve 1 mmol of the alkylated intermediate in 2 mL EtOH in a 5 mL MW vial.

  • Addition: Add Hydrazine Hydrate dropwise (Caution: Exothermic).

  • Irradiation:

    • Temp: 85°C (Just above solvent boiling point to generate pressure).

    • Time: 5 minutes.

    • Pressure Limit: 15 bar.

  • Workup: Cool to room temperature (RT). The product often precipitates directly. Filter and wash with cold EtOH.

Troubleshooting & Optimization (The Scientist's Perspective)

When adapting this protocol, three variables are critical. Use the decision tree below to troubleshoot low yields.

DecisionTree CheckYield Yield < 50%? CheckPurity By-products? CheckYield->CheckPurity Yes Success Protocol Validated CheckYield->Success No Decarboxylation Reduce Temp by 20°C Switch to Ethanol CheckPurity->Decarboxylation Dark Tar Incomplete Incomplete CheckPurity->Incomplete SM Remaining CheckSolvent Solvent Absorbs MW? ChangeSolvent Add Ionic Liquid dopant or Switch to DMF CheckSolvent->ChangeSolvent Low Abs (e.g. Toluene) IncreaseTime Increase Hold Time +5 mins CheckSolvent->IncreaseTime High Abs (e.g. DMSO) Start Start Optimization Start->CheckYield Incomplete->CheckSolvent Check Tan Delta

Figure 2: Troubleshooting logic for MW synthesis of nitro-benzoates.

Critical Safety Note: Nitro Compounds in Microwave

Nitro compounds are energetic.

  • Never heat a nitro compound neat (without solvent).

  • Headspace: Ensure the vial is only 50-60% full to allow for pressure expansion.

  • Ramp Time: Use a 2-minute ramp to target temperature to prevent thermal runaway.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Synthesis of IMiDs & Isoindolines (Patent Source)

    • Man, H. W., et al. (2014). Processes for preparing isoindoline-1,3-dione compounds. WO2014018866A1.[1] (Describes the use of this compound in alkylation steps). Link

  • Pazopanib Intermediate Synthesis

    • Kumar, D., et al. (2013). An improved process for the preparation of Pazopanib hydrochloride. Organic Process Research & Development. (Context for indazole ring formation from nitro-methyl-benzoate precursors). Link

  • Microwave Alkylation of Phenols

    • Bratulescu, G. (2001). Microwave assisted synthesis of ethers. Tetrahedron Letters. Link

Disclaimer: This protocol involves the use of hazardous chemicals and pressurized equipment.[2] Standard Personal Protective Equipment (PPE) and engineering controls (fume hood) are mandatory.

Sources

Nucleophilic substitution reactions of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Nucleophilic Substitution Workflows for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Executive Summary

This compound (CAS: Variable/Analogous to Eltrombopag intermediates) is a high-value trisubstituted aromatic scaffold.[1][2] It serves as a critical building block in the synthesis of thrombopoietin (TPO) receptor agonists (e.g., Eltrombopag analogs) and next-generation kinase inhibitors.[2]

This guide focuses on the nucleophilic substitution reactions of the C5-hydroxyl group. Due to the unique electronic push-pull environment created by the electron-withdrawing nitro group (C3) and the electron-donating methyl group (C2), the C5-phenol exhibits distinct acidity and nucleophilicity profiles compared to simple phenols.[2] This note provides optimized protocols for O-alkylation (Williamson Ether Synthesis) and Mitsunobu coupling , ensuring high yield and regioselectivity while minimizing side reactions such as ester hydrolysis or transesterification.

Structural Analysis & Reactivity Profile

The molecule features three distinct functional handles on the benzene ring.[3][4] Understanding their electronic interplay is prerequisite to successful substitution.[1][2]

  • C5-Hydroxyl (Nucleophile): This is the primary site for substitution.[1][2] The C3-nitro group (meta-position) exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the phenol (estimated pKa ~7.5–8.[1][2]5) compared to unsubstituted phenol (pKa 10).[1][2] This makes the phenoxide anion easy to generate with weak bases (e.g., K₂CO₃).[2]

  • C1-Methyl Ester (Electrophile): Susceptible to hydrolysis.[1][2] Use of strong hydroxide bases (NaOH/KOH) or protic solvents (MeOH) during alkylation can lead to saponification or transesterification.[1][2]

  • C3-Nitro Group: Activates the ring but primarily serves as a masked amine for downstream reduction.[1][2]

Diagram 1: Chemo-Selectivity & Reaction Landscape

This diagram maps the reactive centers and potential transformations, highlighting the O-alkylation pathway.

ReactionLandscape Substrate Methyl 5-hydroxy-2-methyl- 3-nitrobenzoate (Core Scaffold) Ether O-Alkylated Ether (Target Product) Substrate->Ether Nucleophilic Substitution (R-X / Base or Mitsunobu) Aniline Aniline Derivative (via NO2 Reduction) Substrate->Aniline Hydrogenation (Pd/C, H2) Acid Benzoic Acid (Hydrolysis Side-Product) Substrate->Acid Saponification (Avoid: NaOH/H2O) Triflate Aryl Triflate (Activated Electrophile) Substrate->Triflate Tf2O, Pyridine (Activation)

Caption: Functionalization pathways. Green path indicates the target nucleophilic substitution of the phenol.

Protocol A: Williamson Ether Synthesis (O-Alkylation)[1][2]

Context: This is the standard method for attaching primary alkyl groups (e.g., benzyl, methyl, ethyl).[2] Challenge: Preventing ester hydrolysis while ensuring complete conversion of the electron-deficient phenol.

Materials
  • Substrate: this compound (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 eq)[2]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (for highly reactive halides)[1][2]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Finkelstein condition for alkyl chlorides.[1][2]

Step-by-Step Methodology
  • Preparation: Dry all glassware. Weigh 1.0 equivalent of the substrate and dissolve in anhydrous DMF (0.2 M concentration).[2]

    • Note: DMF is preferred over acetone for less reactive halides due to higher boiling point and better solubility of the polar substrate.[2]

  • Deprotonation: Add 2.0 equivalents of anhydrous K₂CO₃.

    • Critical: Stir at Room Temperature (RT) for 15 minutes. The solution will likely darken (yellow/orange) as the phenoxide anion is generated.[2] The nitro group enhances this color change (charge transfer).[2]

  • Addition: Add 1.2 equivalents of the Alkyl Halide dropwise.

    • Optimization: If using a chloride, add 0.1 eq of KI to generate the more reactive iodide in situ.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.[1][2]

    • Time: Typically 2–4 hours.[1][2]

    • QC Check: Look for the disappearance of the phenol peak (RT shift in HPLC) and appearance of the less polar ether.

  • Workup (Self-Validating Step):

    • Cool to RT. Pour mixture into ice-cold water (10x volume).

    • Observation: The product should precipitate as a solid due to the hydrophobic ester and nitro groups.[2]

    • Filter the solid.[5][6][7] If oil forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, then brine.[2]

  • Purification: Recrystallization from EtOH/Heptane is often sufficient.[1][2] Flash chromatography (Hexane/EtOAc) if necessary.[1][2]

Data Summary: Base & Solvent Selection
BaseSolventTempOutcomeRecommendation
K₂CO₃ DMF 60°C High Yield (>90%) Standard Protocol
Cs₂CO₃MeCNRefluxFast, High YieldUse for hindered electrophiles
NaOHH₂O/THFRTHydrolysis (Acid)AVOID
NaHTHF0°CFast, Risk of byproductUse only if K₂CO₃ fails

Protocol B: Mitsunobu Reaction[1][8]

Context: Required when the alkyl group is a secondary alcohol (where


 is difficult) or when stereochemical inversion is needed.[2]
Mechanism:  The phenol acts as the pronucleophile, attacking the activated alcohol-phosphonium complex.
Materials
  • Substrate: this compound (1.0 eq)

  • Alcohol: R-OH (Primary or Secondary) (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)[1][2]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[1][2]

  • Solvent: Anhydrous THF or Toluene.[1][2]

Step-by-Step Methodology
  • Setup: In a flame-dried flask under Nitrogen/Argon, dissolve Substrate (1.0 eq), Alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0°C (Ice bath).

  • Addition: Add DIAD (1.5 eq) dropwise over 20 minutes.

    • Why? The reaction is exothermic.[2] Rapid addition can generate hydrazine byproducts or degrade the betaine intermediate.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent.

    • Purification Hack: Triturate the residue with Et₂O/Hexane (1:1).[1][2] Triphenylphosphine oxide (TPPO) often precipitates out.[1][2] Filter off the TPPO.[2]

  • Chromatography: Required to separate the product from reduced hydrazine (DIAD-H2).[1][2]

Diagram 2: Mitsunobu Reaction Workflow

MitsunobuWorkflow Step1 1. Mix Substrate + Alcohol + PPh3 in Anhydrous THF Step2 2. Cool to 0°C (Critical) Step1->Step2 Step3 3. Add DIAD Dropwise (Control Exotherm) Step2->Step3 Step4 4. Stir at RT (12-18h) Step3->Step4 Step5 5. Triturate with Et2O/Hexane (Remove PPh3=O) Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Caption: Step-by-step execution of the Mitsunobu coupling for secondary alcohols.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Conversion:

    • Cause: Phenol pKa is lower than expected, but ion pairing with K+ in non-polar solvents might be tight.[1][2]

    • Fix: Switch to Cs₂CO₃ (Cesium effect: larger cation, looser ion pair, higher nucleophilicity) or add 18-crown-6 ether if using K₂CO₃.[1][2]

  • Hydrolysis (Acid Formation):

    • Cause: Wet solvent or hydroxide contamination.[1][2]

    • Fix: Ensure DMF is anhydrous.[1][2] Use molecular sieves.[1][2]

  • Regioselectivity Issues:

    • Unlikely with this substrate as only one phenol is present.[1][2] However, if using very strong bases (NaH), attack at the ester carbonyl by the base itself is possible. Stick to Carbonate bases.[1][2]

Analytical Validation
  • NMR Signature:

    • Reactant: Phenolic proton appears as a broad singlet >10 ppm (disappears in product).[1][2]

    • Product: New signals corresponding to the alkyl group (e.g., benzylic CH2 at ~5.1 ppm).

    • Aromatic Region: The two aromatic protons (H4 and H6) will shift slightly upfield upon alkylation due to the capping of the phenol.

References

  • Synthesis of Eltrombopag Intermediates: Eltrombopag and Impurities: Route of Synthesis. BOC Sciences.[1][2] (2023).[1][2][8]

  • Mitsunobu Reaction Mechanism & Protocols: Mitsunobu Reaction. Organic Chemistry Portal.[1][2][8]

  • Acidity of Nitro-Phenols: pKa Data Compiled by R. Williams. Organic Chemistry Data.[1][2][5][7]

  • General Nitration/Esterification Protocols: Nitration of Methyl Benzoate.[1][2][3][5][7][9] Royal Society of Chemistry (RSC) Education.[1][2]

  • Reactivity of 3-Nitrobenzoic Acid Derivatives: 3-Nitrobenzoic acid Properties and Reactivity. Wikipedia/PubChem.[1][2]

Sources

Strategic Heterocycle Synthesis: Leveraging the Methyl 5-hydroxy-2-methyl-3-nitrobenzoate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a highly specialized "ortho-nitro toluene" scaffold. While it possesses functional groups suitable for various transformations, its structural geometry—specifically the ortho relationship between the nitro group (C3) and the methyl group (C2)—makes it an ideal candidate for the Batcho-Leimgruber Indole Synthesis .

This application note details the conversion of this precursor into Methyl 6-hydroxy-1H-indole-4-carboxylate . This specific substitution pattern (4-carboxy, 6-hydroxy) is difficult to access via classic Fischer indole synthesis but is highly valuable in the development of kinase inhibitors (e.g., chemically related to the core of Sunitinib or Lenvatinib analogs) and serotonin receptor modulators.

Key Reaction Pathway:

  • Protection: Masking the 5-hydroxyl group to prevent side reactions with electrophiles.

  • Condensation: Reaction with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) to form a styryl enamine.
    
  • Cyclization: Reductive closure to form the indole core.[1]

Strategic Analysis & Mechanism

The synthesis relies on the acidity of the benzylic methyl protons, which are enhanced by the electron-withdrawing nitro group at the ortho position and the ester group at the ortho position (relative to the methyl).

The Challenge of the Free Phenol

The starting material contains a free phenolic hydroxyl group at C5.

  • Risk: Phenols react rapidly with DMF-DMA to form aryl formamidines or

    
    -formyl species, competing with the desired condensation at the methyl group.
    
  • Solution: The protocol below mandates a protection step (Benzylation) to ensure chemoselectivity.

Reaction Pathway Diagram

The following flow illustrates the transformation from the nitrobenzoate precursor to the functionalized indole.

IndoleSynthesis Start Methyl 5-hydroxy-2-methyl- 3-nitrobenzoate Step1 Step 1: O-Protection (BnBr, K2CO3) Start->Step1 Mask -OH Inter1 O-Benzyl Intermediate Step1->Inter1 Step2 Step 2: Enamine Formation (DMF-DMA, 110°C) Inter1->Step2 Condensation Inter2 Trans-β-dimethylamino- 2-nitrostyrene Step2->Inter2 Deep Red Intermediate Step3 Step 3: Reductive Cyclization (H2, Pd/C or Raney Ni) Inter2->Step3 Reduction Product Methyl 6-(benzyloxy)-1H- indole-4-carboxylate Step3->Product Ring Closure

Figure 1: Strategic workflow for the conversion of the nitrobenzoate scaffold to the indole core.

Detailed Experimental Protocols

Phase A: Phenolic Protection (O-Benzylation)

Objective: Protect the C5-hydroxyl group to prevent interference with DMF-DMA. Precursor: this compound.[2]

  • Setup: Charge a 3-neck round-bottom flask with the precursor (1.0 equiv) and Acetone (10 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.5 equiv) and stir for 15 minutes at room temperature.
    
  • Alkylation: Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise via a syringe pump or addition funnel.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Recrystallize from cold Ethanol to obtain Methyl 5-(benzyloxy)-2-methyl-3-nitrobenzoate .

    • Expected Yield: >90%[3][4]

    • Appearance: Pale yellow solid.

Phase B: Batcho-Leimgruber Enamine Formation

Objective: Activate the benzylic methyl group. This is the critical "color-change" step.

  • Reagents: Dissolve the O-benzyl intermediate (1.0 equiv) in anhydrous DMF (5 volumes).

  • Reagent Addition: Add

    
    -Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 equiv).
    
    • Note: A large excess is required to drive the equilibrium, as methanol is produced.

  • Conditions: Heat the mixture to

    
      under nitrogen.
    
    • Observation: The solution will turn a deep, intense red (characteristic of the nitrostyrene enamine).

  • Duration: Stir for 6–12 hours.

  • Workup: Remove excess DMF and DMF-DMA under high vacuum (rotary evaporator with a good trap). The residue is a dark red oil or solid.[5]

    • Purification: Usually used directly in the next step. If storage is needed, perform a rapid silica plug filtration.

    • Intermediate: Methyl 5-(benzyloxy)-2-(2-(dimethylamino)vinyl)-3-nitrobenzoate.

Phase C: Reductive Cyclization

Objective: Reduce the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

Method Option 1: Catalytic Hydrogenation (Cleanest)

  • Solvent: Dissolve the red enamine residue in Methanol or Ethanol (20 volumes).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Hydrogenate at 40 psi (approx 3 bar) at room temperature for 4 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.[6][7]

  • Isolation: Concentrate the filtrate. The product usually crystallizes upon cooling or trituration with Ether.

Method Option 2: Raney Nickel / Hydrazine (Robust for scale-up)

  • Setup: Dissolve residue in Methanol/THF (1:1).

  • Catalyst: Add Raney Nickel (approx 20 wt% of substrate, washed with water then methanol).

  • Reductant: Add Hydrazine Hydrate (

    
    , 5.0 equiv) dropwise carefully (Exothermic! Gas evolution!).
    
  • Temperature: Maintain at

    
     for 2 hours.
    
  • Workup: Filter hot through Celite. Concentrate.

Final Product: Methyl 6-(benzyloxy)-1H-indole-4-carboxylate .

Analytical Data & Validation

Expected NMR Signatures (Indole Product)

To validate the formation of the indole core, look for these specific signals in


 NMR (DMSO-

):
PositionSignal TypeChemical Shift (

)
Diagnostic Feature
NH Broad Singlet~11.2 ppmIndole NH (Exchangeable with

)
C2-H Doublet/Multiplet~7.4 ppmPyrrole ring proton (alpha to N)
C3-H Doublet/Multiplet~6.8 ppmPyrrole ring proton (beta to N)
C5-H Doublet (meta)~7.5 ppmAromatic proton (between ester and ether)
C7-H Doublet (meta)~7.2 ppmAromatic proton (ortho to NH)
OCH3 Singlet~3.9 ppmMethyl Ester
OCH2Ph Singlet~5.1 ppmBenzylic protons (Protection group)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete condensation due to MeOH buildup.Use a Dean-Stark trap or open vessel (with condenser) to allow MeOH to escape, or add more DMF-DMA.
No Cyclization (Step 3) Catalyst poisoning (Sulphur traces) or incomplete reduction.Ensure Raney Ni is fresh. If using Pd/C, ensure the enamine residue is free of DMF.
Side Product: Isocoumarin Hydrolysis of the enamine before reduction.Keep the enamine strictly anhydrous. Do not use aqueous acid during workup of Step 2.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes.[5] Organic Syntheses, 63, 214.

    • Grounding: The foundational text for the Batcho-Leimgruber reaction, establishing the DMF-DMA/Reduction protocol.
  • Hegedus, L. S., et al. (2011). Synthesis of Methyl Indole-4-carboxylate.[4][5] Organic Syntheses, 88, 291.[4]

    • Grounding: Provides specific conditions for methyl indole-4-carboxylates, directly applicable to the user's scaffold.
  • Somei, M., et al. (1981). The Chemistry of Indoles.[5][8][9] XII. A Facile Route to 5-Nitroisocoumarins and Methyl Indole-4-carboxylate. Chemical & Pharmaceutical Bulletin, 29(1), 249-253.

    • Grounding: Discusses the specific competition between isocoumarin and indole formation for this exact class of nitrobenzo
  • Sigma-Aldrich. (n.d.). Methyl 2-methyl-3-nitrobenzoate Product Sheet.

    • Grounding: Confirms the commercial availability and application of the core scaffold for indole synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration Optimization for Methyl 5-Hydroxy-2-Methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Regioselectivity Control Ticket ID: CHEM-NIT-0052 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Dashboard

MetricTypical IssueTarget SpecificationPrimary Solution
Yield < 40% (Tar formation)> 85% Isolated YieldSwitch to Non-Oxidizing Nitration (See KB-002)
Purity Mixture of C4/C6 isomers> 95% RegioselectivityTemperature control < 0°C
Appearance Black/Dark Brown OilPale Yellow SolidPrevention of Quinone Oxidation

Knowledge Base (KB) Articles

KB-001: Mechanistic Analysis & Regioselectivity

The Challenge: The substrate, methyl 5-hydroxy-2-methylbenzoate , presents a specific electronic challenge. The Hydroxyl group (-OH) at C5 and the Methyl group (-CH3) at C2 are in a para-relationship . This alignment creates an electron-rich axis that renders the ring highly susceptible to oxidation (quinone formation) rather than substitution when exposed to strong oxidizers like fuming nitric acid.

Regioselectivity Logic:

  • Directing Groups:

    • -OH (C5): Strong activator, ortho/para director. Directs to C4 and C6 . (Para position C2 is blocked).

    • -CH3 (C2): Weak activator. Directs to C3.

    • -COOMe (C1): Deactivator, meta director. Directs to C3.

  • The Conflict: The strong -OH group dominates the reaction. The competition is strictly between C4 and C6 .

  • The Winner (C4):

    • C6 is sterically hindered, "sandwiched" between the ester (C1) and the hydroxyl (C5).

    • C4 is significantly more accessible.

ReactionPath Substrate Methyl 5-hydroxy- 2-methylbenzoate HNO3 Standard HNO3/H2SO4 (Strong Oxidizer) Substrate->HNO3 CaNO3 Ca(NO3)2 / AcOH (Mild Reagent) Substrate->CaNO3 Tar Black Tar / Quinones (Oxidative Decomposition) HNO3->Tar Major Path Product Methyl 4-nitro-5-hydroxy- 2-methylbenzoate (Target >85%) HNO3->Product Low Yield CaNO3->Product Major Path Isomer 6-Nitro Isomer (Minor <5%) CaNO3->Isomer Trace

Figure 1: Reaction pathway comparison showing the high risk of oxidation with standard mixed acid versus the selectivity of the Calcium Nitrate method.

KB-002: Recommended Protocol (The "Menke" Variation)

Why this works: To solve the oxidation problem, we must generate the nitronium ion (


) without the presence of strong oxidizers. The use of Calcium Nitrate in Acetic Acid (or Acetic Anhydride) generates 

in situ under mild conditions, preserving the sensitive phenolic ring.

Protocol Steps:

  • Preparation: Dissolve 1.0 eq of Methyl 5-hydroxy-2-methylbenzoate in Glacial Acetic Acid (5 mL per gram of substrate).

  • Reagent Setup: In a separate flask, dissolve 1.1 eq of Calcium Nitrate Tetrahydrate (

    
    ) in warm Acetic Acid.
    
    • Note: If solubility is poor, a minimal amount of Acetic Anhydride can be added to scavenge water, but this increases exothermicity.

  • Addition: Cool the substrate solution to 0°C - 5°C . Add the Calcium Nitrate solution dropwise over 20 minutes.

    • Critical: Do not allow temperature to rise above 10°C.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours. Monitor by TLC.[1]

  • Quench: Pour the reaction mixture into 5x volume of crushed ice .

  • Workup: The product should precipitate as a yellow solid. Filter and wash with cold water.[1][2][3][4][5][6]

    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

KB-003: Troubleshooting Matrix

Q: The reaction mixture turned black immediately.

  • Diagnosis: Rapid oxidation (Quinone formation).

  • Fix: You likely used concentrated Nitric Acid or allowed the temperature to spike.

  • Action: Discard batch. Switch to the Calcium Nitrate/Acetic Acid method (KB-002). Ensure internal temperature never exceeds 5°C during addition.

Q: I see two spots on TLC very close together.

  • Diagnosis: Regioisomers (C4-nitro vs C6-nitro).

  • Fix: This is intrinsic to the chemistry, though C4 usually dominates.

  • Action: Recrystallization is usually sufficient to remove the minor C6 isomer due to the steric disruption of the crystal lattice caused by the ester group in the C6 isomer.

Q: Yield is low, and the product is water-soluble.

  • Diagnosis: Hydrolysis of the ester.

  • Fix: The reaction conditions were too acidic or the quench was too basic.

  • Action: Ensure the quench is done in neutral ice water . Do not use Sodium Hydroxide or Carbonate for neutralization, as the nitrated phenol becomes very acidic (

    
     drops) and will dissolve in base as a phenolate salt.
    

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield / Impure Product CheckColor Check Reaction Color Start->CheckColor BlackTar Black/Dark Brown Sludge CheckColor->BlackTar Yes YellowOrange Yellow/Orange Solution CheckColor->YellowOrange Yes Oxidation Issue: Oxidation/Tarring BlackTar->Oxidation CheckTLC Check TLC vs Standard YellowOrange->CheckTLC SwitchMethod ACTION: Switch to Ca(NO3)2 in Acetic Acid Oxidation->SwitchMethod MultiSpot Multiple Spots (Isomers) CheckTLC->MultiSpot NoRxn Only Starting Material CheckTLC->NoRxn TempControl ACTION: Lower Temp to <0°C Recrystallize in EtOH MultiSpot->TempControl Activation ACTION: Increase Temp to 20°C or Add 0.1 eq H2SO4 catalyst NoRxn->Activation

Figure 2: Decision tree for diagnosing yield loss in nitration reactions.

References

  • Bose, A. K., et al. (2006).[7] "Microwave promoted rapid nitration of phenolic compounds with calcium nitrate."[8][9] Tetrahedron Letters, 47(11), 1885-1888.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (See Section on Aromatic Substitution/Nitration of Phenols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Edition). Oxford University Press. (Mechanistic grounding for electrophilic aromatic substitution regioselectivity).

  • Menke, J. B. (1925). "Nitration with Nitrates." Recueil des Travaux Chimiques des Pays-Bas, 44, 141. (The foundational method for metal nitrate nitrations).

Sources

Troubleshooting low purity in Methyl 5-hydroxy-2-methyl-3-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NITRO-BENZ-003 Subject: Troubleshooting Low Purity & Yield in Nitration of Methyl 5-hydroxy-2-methylbenzoate Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is chemically deceptive.[1] While it appears to be a standard Electrophilic Aromatic Substitution (EAS), the "low purity" you are experiencing is likely not just a purification failure, but a fundamental regioselectivity conflict .

In the precursor (Methyl 5-hydroxy-2-methylbenzoate), the strong directing power of the hydroxyl group (-OH) at position 5 directs incoming electrophiles to positions 4 and 6 (ortho).[1] However, your target is position 3 (meta to the -OH). Direct nitration of the free phenol will predominantly yield the 4-nitro and 6-nitro isomers, with the desired 3-nitro compound often appearing as a minor impurity.[1]

This guide addresses the three pillars of failure: Regiochemical Conflict , Oxidative Degradation , and Hydrolytic Instability .

Module 1: The Regioselectivity Trap (Root Cause Analysis)

Before optimizing purification, you must verify you are synthesizing the correct molecule.

The Electronic Conflict

The aromatic ring is subject to competing directing effects:

  • -OH (Position 5): Strong Activator. Directs Ortho/Para (Targeting C4 and C6).

  • -CH₃ (Position 2): Weak Activator. Directs Ortho/Para (Targeting C1 and C3).

  • -COOCH₃ (Position 1): Deactivator. Directs Meta (Targeting C3 and C5).

The Problem: The -OH group is the dominant director. It electronically favors C4 and C6. The desired C3 position is electronically disfavored (meta to -OH) and sterically crowded (sandwiched between the Methyl and Ester groups).

Diagnostic Question: Does your crude NMR show a major set of doublets with a coupling constant of ~8-9 Hz (ortho coupling) or ~2-3 Hz (meta coupling)?

  • If Ortho coupling: You have predominantly made the 4-nitro or 6-nitro isomer.[1]

  • If Meta coupling: You have the desired 3-nitro product (or the 6-nitro if H4/H2 are meta).[1]

Visualizing the Conflict

Regioselectivity Start Precursor: Methyl 5-hydroxy-2-methylbenzoate Directing_OH Dominant Director: -OH (C5) Directs to C4 & C6 Start->Directing_OH Directing_Me Secondary Director: -CH3 (C2) Directs to C3 Start->Directing_Me Impurity_Major Major Impurity: 4-Nitro / 6-Nitro (Kinetically Favored) Directing_OH->Impurity_Major Strong Activation Target Target: 3-Nitro Isomer (Sterically Crowded) Directing_Me->Target Weak Activation Low_Purity RESULT: Low Purity / Mixed Isomers Target->Low_Purity Minor component Impurity_Major->Low_Purity Co-crystallizes with product

Module 2: Reaction Optimization Protocol

If you must proceed with direct nitration, you must suppress the kinetic products (4/6-nitro) and oxidative side reactions.

Critical Parameters
ParameterRecommended RangeWhy?
Temperature -10°C to -5°C Higher temps favor oxidation (black tar) and dinitration.[1]
Acid Solvent Conc.[2][3] H₂SO₄ Acts as a heat sink and generates the nitronium ion (

).
Nitrating Agent Stoichiometric HNO₃ (1.05 eq) Excess HNO₃ leads to dinitration (picric acid derivatives).
Addition Rate Dropwise (over 1 hr) Prevent localized heating. Exotherms >0°C promote oxidation.
Step-by-Step Protocol (Low-Temp Nitration)
  • Dissolution: Dissolve Methyl 5-hydroxy-2-methylbenzoate (1.0 eq) in conc. H₂SO₄ (10 vol) at room temp, then cool to -10°C using an acetone/dry ice or salt/ice bath.

  • Nitration Mixture: In a separate vessel, mix conc. HNO₃ (1.05 eq) with conc. H₂SO₄ (3 vol). Cool this mixture to 0°C.

  • Addition: Add the nitration mixture to the substrate solution dropwise .[4][5]

    • Checkpoint: Monitor internal temperature.[3] Do not allow it to exceed -5°C.[1]

  • Reaction: Stir at -5°C for 30–60 mins. Monitor by TLC/HPLC.

  • Quench: Pour the reaction mixture onto crushed ice (20 vol) with vigorous stirring. The product should precipitate.[6]

Module 3: Workup & Purification (The "Cold Wash")

Standard extraction often fails because the isomers have similar solubilities. We recommend the Cold Methanol Trituration method adapted from Organic Syntheses [1].

Troubleshooting the "Oily" Product

If your product comes out as a dark oil or sticky solid, it contains oxidative impurities and regioisomers.

Purification Workflow:

  • Filtration: Filter the quenched precipitate. Wash with copious ice-cold water to remove acid.[1]

  • Drying: Air dry the crude solid/oil.

  • Trituration (Critical Step):

    • Suspend the crude solid in ice-cold Methanol (MeOH) .

    • Stir vigorously for 10 minutes at 0°C.

    • Mechanism:[1] The desired nitrobenzoate is often less soluble in cold MeOH than the oily oxidation byproducts and certain isomers.

    • Filter the solid.[4][6] The filtrate (dark liquor) contains the impurities.

  • Recrystallization:

    • If purity is still <95%, recrystallize from Methanol/Water (9:1) or Ethyl Acetate/Hexanes .

    • Dissolve in minimum hot solvent, cool slowly to RT, then to 4°C.

Workflow Diagram

Workup Reaction Reaction Mixture (H2SO4 + Product) Quench Quench on Crushed Ice Reaction->Quench Crude Crude Solid/Oil Quench->Crude Decision Is it Sticky/Dark? Crude->Decision Trituration Triturate with Ice-Cold MeOH Decision->Trituration Yes Solid Filter Cake: Purified Product Decision->Solid No (Rare) Filtrate Filtrate: Discard (Impurities) Trituration->Filtrate Trituration->Solid

Module 4: FAQ & Analytical Troubleshooting

Q1: My product turns into an acid during workup. Why?

  • Cause: Ester hydrolysis. Nitro-esters are susceptible to acid/base hydrolysis, especially if the quench exotherms.

  • Fix: Ensure the quench is on excess ice so the final temperature never rises above 10°C. Filter immediately; do not let the solid sit in the acidic aqueous mother liquor overnight.

Q2: The NMR shows a mixture of isomers I can't separate.

  • Cause: As detailed in Module 1, direct nitration is non-selective.

  • Fix: If recrystallization fails, you must use Flash Chromatography .

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 10-20% Ethyl Acetate in Hexanes.[1]

    • Note: The 3-nitro (target) and 4-nitro isomers often have slightly different Rf values due to hydrogen bonding with the adjacent -OH.[1]

Q3: The reaction turns black immediately.

  • Cause: Oxidation of the phenol ring.

  • Fix: Your temperature is too high, or you added HNO₃ too fast. The reaction must be kept cryogenic (-10°C) . Alternatively, protect the phenol as an Acetate (-OAc) before nitration. The Acetate group is less activating and protects the ring from oxidation, though it still directs ortho/para.

References

  • Kamm, O.; Segur, J. B.[4] "Methyl m-nitrobenzoate."[1][4][7][8] Organic Syntheses, Coll.[4] Vol. 1, p. 372 (1941); Vol. 3, p. 71 (1923). [1]

  • PubChem.[7] "Methyl 5-hydroxy-2-nitrobenzoate (Isomer Comparison)." National Library of Medicine. [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution). [1]

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Nitration methodologies for activated aromatics). [1]

Disclaimer: This guide is for research purposes only. Nitration reactions involve hazardous materials (strong acids, potential explosives). Always perform a risk assessment before proceeding.

Sources

Overcoming steric hindrance in Methyl 5-hydroxy-2-methyl-3-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate derivatives.

I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting guide designed to navigate the steric and electronic challenges inherent to this scaffold.

Technical Overview: The "Ortho-Effect" & Steric Congestion

Molecule: this compound Core Challenge: The 1,2,3-substitution pattern creates a "steric sandwich."

  • Position 1 (Ester): The carbonyl carbon is shielded by the ortho-methyl group.

  • Position 2 (Methyl): Acts as a rigid steric block, preventing the rotation required for standard tetrahedral intermediates.

  • Position 3 (Nitro): Electron-withdrawing group (EWG) that deactivates the ring but also adds bulk.

  • Position 5 (Hydroxyl): Electronically deactivated by the nitro group (making it a poor nucleophile) but sterically accessible.

Module 1: Ester Hydrolysis Failure

Symptom: "I treated the compound with 1N LiOH/THF/Water overnight, but I only recovered starting material."

Diagnosis: Standard aqueous alkaline hydrolysis relies on the attack of a solvated hydroxide ion on the carbonyl carbon. In your molecule, the C2-methyl group blocks the trajectory of the hydrated hydroxide ion (which is bulky due to its solvation shell). Furthermore, the resulting tetrahedral intermediate is destabilized by the steric clash with the ortho-substituents.

Protocol A: The Anhydrous "Stripped Ion" Method (Recommended) To overcome this, we use Potassium Trimethylsilanolate (TMSOK) . In organic solvents, the silanolate anion is not heavily solvated ("stripped"), making it a smaller, more aggressive nucleophile that can penetrate the steric shield.

Step-by-Step Protocol:

  • Dissolve: Dissolve 1.0 eq of substrate in anhydrous THF (0.1 M concentration).

  • Reagent: Add 1.1 eq of Potassium Trimethylsilanolate (TMSOK) as a solid.

  • Reaction: Stir at room temperature under N

    
    . (Do not heat initially; the reaction is often exothermic).
    
  • Monitoring: Check TLC after 2 hours. If incomplete, heat to 40°C.

  • Workup: The product often precipitates as the potassium salt. Filter and wash with ether, or acidify with 1M HCl to isolate the free acid.

Protocol B: High-Pressure Microwave Hydrolysis If TMSOK is unavailable, use thermal energy to force the rotation of the steric block.

  • Conditions: 2.0 eq LiOH, MeOH/Water (3:1), Microwave irradiation at 120°C for 30–60 mins.

Troubleshooting Workflow: Hydrolysis Strategy

HydrolysisWorkflow Start Start: Ester Hydrolysis CheckCond Is the substrate acid-sensitive? Start->CheckCond AcidSensYes Yes CheckCond->AcidSensYes AcidSensNo No CheckCond->AcidSensNo TMSOK Protocol A: TMSOK (Anhydrous THF, RT) AcidSensYes->TMSOK Best Selectivity Microwave Protocol B: Microwave (LiOH, 120°C) AcidSensNo->Microwave Robust AcidCleave Protocol C: Acid Cleavage (BBr3 or HBr/AcOH) AcidSensNo->AcidCleave Alternative Success Isolated Acid TMSOK->Success Yield >85% Microwave->Success Yield >70%

Figure 1: Decision matrix for hydrolyzing sterically hindered benzoate esters.

Module 2: Nitro Group Reduction

Symptom: "Hydrogenation (H


, Pd/C) is extremely slow or stops at the hydroxylamine intermediate."

Diagnosis: Heterogeneous catalysis (Pd/C) requires the aromatic ring to lie flat against the metal surface. The C2-methyl and C1-ester groups prevent planar adsorption, significantly slowing the reaction.

Solution: Dissolving Metal Reduction Switch from surface-catalysis to electron-transfer reduction in solution. This bypasses the adsorption steric requirement.

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

  • Solvent: Suspend substrate in Ethanol/Water (4:1).

  • Activator: Add 5.0 eq of Ammonium Chloride (NH

    
    Cl).
    
  • Reductant: Add 5.0 eq of Iron powder (325 mesh).

  • Heat: Reflux vigorously (80°C) for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

Quantitative Comparison of Reduction Methods:

MethodReagentHindrance ToleranceSide ReactionsRecommended?
Catalytic H

Pd/C, H

Low (Requires adsorption)Dehalogenation (if halogens present)No
Bechamp Fe / NH

Cl
High (Solution phase)MinimalYes
Stannous SnCl

/ HCl
HighHydrolysis of ester possibleOnly if acid stable
Transfer Hydrog. Pd/C, FormateMediumIncomplete reductionOptimization needed

Module 3: Functionalizing the C5-Hydroxyl

Symptom: "Williamson ether synthesis (Alkyl halide + K


CO

) gives low yields (<30%)."

Diagnosis: This is an electronic issue, not just steric. The C3-Nitro group is a strong electron-withdrawing group (EWG) in the meta position to the hydroxyl. While it makes the phenol more acidic (easier to deprotonate), it delocalizes the negative charge of the phenoxide anion, making it a weak nucleophile .

Solution: The Mitsunobu Reaction Instead of relying on the weak phenoxide nucleophile displacing a halide, use the Mitsunobu reaction to activate the alcohol (electrophile) you are coupling to.

Protocol:

  • Mix: Substrate (1.0 eq), Target Alcohol (1.2 eq), and Triphenylphosphine (PPh

    
    , 1.5 eq) in anhydrous THF.
    
  • Add: DIAD or DEAD (1.5 eq) dropwise at 0°C.

  • Warm: Allow to warm to RT overnight.

  • Note: The reaction is driven by the formation of the strong P=O bond, overcoming the weak nucleophilicity of your nitro-phenol.

FAQ: Frequently Asked Questions

Q: Can I use NaOH in Methanol for the ester hydrolysis? A: You can try, but you will likely observe transesterification (swapping the ester group but not hydrolyzing it) or very slow kinetics. If you must use hydroxide, use Dioxane/Water (1:1) at reflux to ensure high solubility and higher temperature capability than methanol.

Q: I need to remove the nitro group entirely (Deamination). How? A: Reduce the nitro to the amine (using the Iron protocol above), then perform a Sandmeyer reaction (NaNO


/H

PO

) to replace the diazonium salt with a hydrogen.

Q: Is the methyl group at C2 acidic? A: Yes, weakly. The ortho-nitro and ortho-ester groups withdraw electrons, increasing the acidity of the benzylic protons. Avoid extremely strong bases (like LDA or NaH) unless you intend to deprotonate at this position, which can lead to complex side products (e.g., intramolecular cyclization).

References

  • Laganis, E. D.; Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for Inorganic Hydroxides." Tetrahedron Letters, 1984 , 25(51), 5831–5834.

    • Establishes TMSOK as the premier reagent for hindered ester hydrolysis.
  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981 , 1981(01), 1–28.

    • Foundational text for overcoming poor nucleophilicity in phenols.
  • Nicolaou, K. C., et al. "The Total Synthesis of Brevetoxin B: Part I." Journal of the American Chemical Society, 1995 , 117(3), 1171–1172.

    • Demonstrates the use of TMSOK in complex, multifunctional molecule synthesis.

Technical Support Center: Synthesis and Purification of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with the production and, critically, the purification of this polysubstituted aromatic compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

I. Understanding the Core Challenge: Regioisomer Formation

The primary hurdle in the synthesis of this compound is the formation of a mixture of regioisomers during the electrophilic aromatic substitution (nitration) step. The starting material, Methyl 5-hydroxy-2-methylbenzoate, possesses three distinct substituents on the benzene ring, each influencing the position of the incoming nitro group.

  • Hydroxyl (-OH) group: A strongly activating, ortho, para-director.[1][2]

  • Methyl (-CH₃) group: A weakly activating, ortho, para-director.[2]

  • Methyl Ester (-COOCH₃) group: A deactivating, meta-director.[3][4]

The interplay of these directing effects dictates the product distribution. The most powerful activating group, the hydroxyl group, will be the primary director of the substitution.[5][6] This leads to the formation of the desired product along with other isomers.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration reaction?

A1: Temperature control is paramount for two main reasons. Firstly, the nitration of activated aromatic rings, such as those containing a hydroxyl group, is a highly exothermic reaction.[7] Poor temperature control can lead to an uncontrolled reaction rate, increasing the risk of side reactions and reducing the overall yield. Secondly, higher temperatures can promote the formation of undesired byproducts, including dinitrated compounds.[4][8] For optimal selectivity and safety, maintaining a low temperature (typically between 0-15°C) is essential.[7][9]

Q2: I'm observing a low yield of the desired product. What are the likely causes?

A2: A low yield can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of reagents can all negatively impact the yield.

  • Moisture Contamination: Water can interfere with the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction, thereby reducing the efficiency of the nitration.[8]

  • Loss During Work-up: The desired product and its isomers may have some solubility in the aqueous phase, leading to losses during extraction and washing steps.

  • Inefficient Purification: Significant material loss can occur during crystallization or chromatography if the conditions are not optimized.

Q3: My TLC plate shows multiple spots that are very close together. How can I improve their separation for analysis?

A3: Improving TLC separation of closely related isomers often requires experimenting with the mobile phase. Try adding a small amount of a polar solvent like methanol to your primary eluent (e.g., ethyl acetate/hexane) to increase polarity. Conversely, if the spots are too high on the plate, decrease the polarity. You can also try adding a few drops of acetic or formic acid to the mobile phase, which can improve the resolution of phenolic compounds by suppressing the ionization of the hydroxyl group.

Q4: Is it possible to separate the regioisomers without using chromatography?

A4: While challenging, it may be possible to separate the regioisomers through fractional crystallization. This technique relies on slight differences in the solubility of the isomers in a particular solvent system.[10] By carefully controlling the temperature, cooling rate, and solvent composition, it may be possible to selectively crystallize one isomer, leaving the others in the mother liquor. This process often requires multiple recrystallization steps to achieve high purity. A patent for the purification of methyl m-nitrobenzoate highlights a two-stage water treatment at different temperatures and pH values to separate isomers, a principle that could be adapted here.[11]

Troubleshooting Guides

Guide 1: Optimizing the Nitration Reaction for Higher Selectivity

This guide will help you troubleshoot issues related to the yield and selectivity of the nitration reaction.

  • Causality: The formation of multiple regioisomers is an inherent consequence of the directing effects of the substituents on the starting material. The hydroxyl group strongly directs ortho and para to its position. The methyl group also directs ortho and para. The desired product is formed from substitution ortho to the hydroxyl group. However, substitution at other positions is also possible, leading to a mixture of products.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature below 15°C, and ideally between 0-5°C, to maximize the kinetic product and minimize side reactions.[7][9]

    • Slow Addition of Nitrating Agent: Add the nitrating mixture (a cold solution of nitric and sulfuric acids) dropwise to the solution of the starting material with vigorous stirring. This ensures a low localized concentration of the nitrating agent, which can improve selectivity.

    • Choice of Solvent: While many nitrations are performed in excess sulfuric acid, the use of a co-solvent like acetic acid can sometimes modify the reactivity and selectivity.

Guide 2: Effective Separation of Regioisomers

This section provides troubleshooting for the most common separation challenges.

  • Problem: Oiling out instead of crystallization.

    • Causality: The compound may be melting in the hot solvent before it dissolves, or the solution may be supersaturated with impurities.

    • Solution: Add a small amount of additional hot solvent to fully dissolve the oil. Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization. If the problem persists, try a different solvent or a mixture of solvents.

  • Problem: Poor recovery of the desired isomer.

    • Causality: The desired isomer may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures. For nitrated aromatic esters, ethanol, methanol, or a mixture of ethanol and water are often good starting points.[3]

  • Problem: Co-elution of regioisomers.

    • Causality: The regioisomers have very similar polarities and hydrophobicities, leading to poor separation on a standard C18 column.

    • Solution:

      • Modify the Mobile Phase: The addition of an acid, such as phosphoric or acetic acid, to the mobile phase can significantly improve the separation of acidic compounds like phenols by keeping them in their protonated state.[12][13] A mobile phase of acetonitrile and water with 0.1% phosphoric acid is a good starting point.[13][14]

      • Change the Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different selectivity. A phenyl-based column can offer alternative selectivity for aromatic compounds through π-π interactions.[15]

      • Optimize the Gradient: If using a gradient elution, a shallower gradient around the elution time of the isomers can help to improve their resolution.

Experimental Protocols

Protocol 1: Synthesis of this compound (Representative Protocol)

This protocol is adapted from established procedures for the nitration of substituted phenols and methyl benzoate.[3][16]

  • Dissolution of Starting Material: In a round-bottom flask, dissolve Methyl 5-hydroxy-2-methylbenzoate in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0-5°C.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture in an ice bath.

  • Nitration Reaction: Using a dropping funnel, add the nitrating mixture dropwise to the stirred solution of the starting material. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 15°C.[9]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes. The reaction progress can be monitored by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring. A precipitate should form.[3]

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. A final wash with a small amount of cold ethanol can help remove some impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) at room temperature and upon heating.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals and determine their melting point and purity by HPLC or NMR.

Protocol 3: HPLC Analysis of Regioisomers

This is a starting point for method development, based on methods for similar compounds.[13][14]

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 70% A / 30% B, hold for 2 minLinear gradient to 30% A / 70% B over 10 minHold at 30% A / 70% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Diagram 1: Predicted Regioisomers

G cluster_start Starting Material cluster_reaction Nitration (HNO₃/H₂SO₄) cluster_products Potential Products start Methyl 5-hydroxy-2-methylbenzoate reaction start->reaction product1 This compound (Desired Product) reaction->product1 Major product2 Methyl 5-hydroxy-2-methyl-x-nitrobenzoate (Regioisomeric Byproduct 1) reaction->product2 Minor product3 Methyl 5-hydroxy-2-methyl-y-nitrobenzoate (Regioisomeric Byproduct 2) reaction->product3 Minor G start Crude Product Mixture decision1 Is the product a solid? start->decision1 recrystallization Attempt Recrystallization decision1->recrystallization Yes hplc Preparative HPLC decision1->hplc No / Oily decision2 Successful Separation? recrystallization->decision2 end_success Pure Isomer hplc->end_success end_fail Re-evaluate Conditions hplc->end_fail If unsuccessful decision2->hplc No decision2->end_success Yes

Caption: Decision tree for the separation of regioisomers.

References

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. OpenStax. Retrieved February 16, 2026, from [Link]

  • LibreTexts Chemistry. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. LibreTexts. Retrieved February 16, 2026, from [Link]

  • Lumen Learning. 14.3. Substituent Effects. In Organic Chemistry II. Lumen Learning. Retrieved February 16, 2026, from [Link]

  • Chemistry Stack Exchange. (2025, February 2). Directing effects of poly-substituted aromatic rings. Stack Exchange. Retrieved February 16, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). This compound. ChemSynthesis. Retrieved February 16, 2026, from [Link]

  • Scribd. The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Scribd. Retrieved February 16, 2026, from [Link]

  • Unknown Source. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Quora. Retrieved February 16, 2026, from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. RSC Education. Retrieved February 16, 2026, from [Link]

  • Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18(39), 7487-7493. [Link]

  • Unknown Source. Experiment 43, Nitration of Methyl Benzoate.
  • Flick, K., & Orlinski, U. (1985). U.S. Patent No. 4,506,089. Washington, DC: U.S.
  • PrepChem.com. Synthesis of methyl-2-hydroxy-5-nitro-benzoate. PrepChem.com. Retrieved February 16, 2026, from [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry. Retrieved February 16, 2026, from [Link]

  • Unknown Source. Theory The nitration of methyl benzoate.
  • National Center for Biotechnology Information. Methyl 5-hydroxy-2-nitrobenzoate. PubChem. Retrieved February 16, 2026, from [Link]

  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. ChemBK. Retrieved February 16, 2026, from [Link]

  • Wang, X., et al. (2022). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 24(4), 934-938. [Link]

  • Unknown Source. NITRATION OF METHYL BENZOATE.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Nasan. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 16, 2026, from [Link]

  • WebAssign. Experiment 5 - Nitration of Methyl Benzoate. WebAssign. Retrieved February 16, 2026, from [Link]

  • Mehmood, T., & Mushtaq, Z. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. [Link]

  • CAS. (n.d.). Methyl 3-nitrobenzoate. CAS Common Chemistry. Retrieved February 16, 2026, from [Link]

  • Liu, Y. Z., Li, Y. X., Zhang, L., & Li, X. (2009). Methyl 2-hydroxy-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1716. [Link]

  • Harris, C. (1959). U.S. Patent No. 2,874,196. Washington, DC: U.S.
  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. Methyl 2-hydroxy-3-nitrobenzoate. PubChem. Retrieved February 16, 2026, from [Link]

  • MTC-USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. MTC-USA. Retrieved February 16, 2026, from [Link]

  • Journal of Chromatography A. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 709(2), 382-385. [Link]

  • SIELC. (2018, February 19). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC. Retrieved February 16, 2026, from [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the 1H NMR interpretation of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate . This guide is designed for researchers and drug development professionals, focusing on the structural elucidation, differentiation from isomers, and experimental validation of this key intermediate.

Content Type: Technical Comparison & Analysis Guide Subject: Structural Characterization & Isomer Differentiation Audience: Medicinal Chemists, Analytical Scientists, Process Chemists

Executive Summary & Application Context

This compound is a critical trisubstituted benzene intermediate, often utilized in the synthesis of immunomodulatory drugs (e.g., isoindoline-1,3-dione derivatives like Pomalidomide analogs). Its structural integrity is paramount because the nitration of the precursor (Methyl 5-hydroxy-2-methylbenzoate ) can theoretically yield multiple regioisomers.

This guide provides a definitive framework for interpreting the 1H NMR spectrum of the target molecule, comparing it against its precursor and regioisomers to ensure precise identification.

Key Structural Features[1][2][3][4][5][6][7][8]
  • Core: Benzene ring with four substituents.

  • Substituents: Methyl ester (-COOMe) at C1, Methyl (-Me) at C2, Nitro (-NO2) at C3, Hydroxyl (-OH) at C5.

  • Protons: Two aromatic protons (H4 and H6) in a meta relationship.

Comparative Analysis: Target vs. Alternatives

To validate the synthesis, one must distinguish the target from its precursor and potential isomers. The table below compares the expected NMR performance metrics.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: this compoundPrecursor: Methyl 5-hydroxy-2-methylbenzoateIsomer: Methyl 2-hydroxy-3-nitrobenzoate
Aromatic Proton Count 2H (Two singlets/doublets)3H (AMX or ABC system)3H (Complex coupling)
Coupling Pattern Meta-coupling (

Hz)
Ortho + Meta couplingOrtho + Meta coupling
Key Shift (H4) ~7.6 - 7.8 ppm (Deshielded by ortho-NO

)
~6.8 - 7.0 ppm~8.0 ppm (Ortho to NO

)
Key Shift (H6) ~7.2 - 7.4 ppm (Ortho to Ester)~7.2 ppm~7.0 ppm
Methyl Group Singlet (~2.4 ppm) Singlet (~2.2 ppm)Absent (or different position)
Phenolic OH Broad Singlet (9.0 - 11.0 ppm) Broad SingletChelate (Low field, >11 ppm)

Critical Insight: The disappearance of the H3 proton signal (present in the precursor) and the downfield shift of the H4 proton (due to the new ortho-nitro group) are the primary indicators of successful synthesis.

Detailed 1H NMR Assignment

The following assignments are based on substituent electronic effects (shielding/deshielding) and literature data for analogous nitro-cresol derivatives.

Experimental Parameters (Recommended)
  • Solvent: DMSO-d

    
     (Preferred for observing labile Phenolic -OH).
    
  • Frequency: 400 MHz or higher.

  • Temperature: 298 K.

Spectrum Analysis[2][9][10]
A. Aromatic Region (7.0 – 8.0 ppm)

The molecule possesses two aromatic protons at positions 4 and 6 .

  • H4 (Ar-H): Located between the Nitro (C3) and Hydroxyl (C5) groups.

    • Effect: The Nitro group is a strong electron-withdrawing group (EWG), causing significant deshielding. The Hydroxyl group is an electron-donating group (EDG), providing some shielding, but the Nitro effect dominates.

    • Prediction:

      
       ppm.
      
    • Multiplicity: Doublet (

      
      , 
      
      
      
      Hz) due to meta-coupling with H6.
  • H6 (Ar-H): Located between the Hydroxyl (C5) and Ester (C1) groups.

    • Effect: Deshielded by the ortho-Ester group.

    • Prediction:

      
       ppm.
      
    • Multiplicity: Doublet (

      
      , 
      
      
      
      Hz) due to meta-coupling with H4.
B. Aliphatic Region (2.0 – 4.0 ppm)
  • Methyl Ester (-COOCH

    
    ): 
    
    • Prediction:

      
       ppm (Singlet, 3H).[1] Typical for methyl esters.
      
  • Aryl Methyl (-CH

    
     at C2): 
    
    • Prediction:

      
       ppm (Singlet, 3H). Slightly deshielded compared to toluene due to the crowded environment (ortho-ester and ortho-nitro).
      
C. Labile Protons
  • Phenolic Hydroxyl (-OH at C5):

    • Prediction:

      
       ppm (Broad Singlet, 1H).
      
    • Note: In CDCl

      
      , this peak may be broad or invisible. In DMSO-d
      
      
      
      , it is sharp and distinct. Unlike the isomer Methyl 2-hydroxy-3-nitrobenzoate, which forms a strong intramolecular hydrogen bond (shifting OH to >12 ppm), the OH at C5 in the target molecule is too far from the Nitro or Ester groups for a 6-membered chelate, resulting in a "normal" phenolic shift.

Visualizing the Structural Logic

The following diagram illustrates the connectivity and the specific coupling interactions that define the NMR spectrum.

NMR_Assignment cluster_molecule This compound Structure C1 C1 (Ester) C2 C2 (Methyl) C1->C2 C3 C3 (Nitro) C2->C3 C4 C4-H (Aromatic) C3->C4 H4_Signal H4 Signal ~7.6 ppm (d) Ortho to NO2 C3->H4_Signal Deshielding Effect C5 C5 (Hydroxyl) C4->C5 C4->H4_Signal C6 C6-H (Aromatic) C5->C6 C6->C1 H6_Signal H6 Signal ~7.2 ppm (d) Ortho to Ester C6->H6_Signal Coupling Meta Coupling (4J ~ 2.5 Hz) H4_Signal->Coupling Coupling->H6_Signal

Figure 1: Structural connectivity and NMR signal correlation. Note the meta-coupling between H4 and H6.

Experimental Protocol for Validation

To replicate the characterization, follow this standardized workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? It ensures complete solubility of the nitro-aromatic compound and slows proton exchange, making the phenolic -OH peak sharp and integrating correctly.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of the isolated aromatic protons for accurate integration.
    
  • Scans (NS): 16–32 scans are sufficient for >5 mg samples.

Step 3: Processing & Integration
  • Referencing: Calibrate the DMSO residual peak to 2.50 ppm .

  • Phasing: Ensure the baseline is flat, particularly around the broad OH peak (~10 ppm).

  • Integration:

    • Set the Aryl-Methyl singlet (~2.4 ppm) to 3.00 H .

    • Verify the Ester Methyl (~3.8 ppm) integrates to 3.00 H .

    • Verify the two aromatic peaks integrate to 1.00 H each.

Troubleshooting: Common Synthesis Anomalies

If your spectrum deviates from the description above, consider these common synthesis pitfalls:

  • Observation: 3 Aromatic Protons (Integrals 1:1:1).

    • Diagnosis: Incomplete nitration (Precursor present) or nitration at the wrong position (unlikely given directing groups, but possible if starting material was impure).

  • Observation: OH peak at >12 ppm.

    • Diagnosis: You may have Methyl 2-hydroxy-3-nitrobenzoate (Isomer).[2] The intramolecular H-bond between OH (at C2) and Nitro (at C3) or Ester (at C1) shifts the proton significantly downfield.

  • Observation: Missing OH peak.

    • Diagnosis: Sample is wet (H

      
      O exchange) or CDCl
      
      
      
      was used. Dry the sample and switch to DMSO-d
      
      
      .

References

  • Synthesis and Application of Isoindoline Derivatives.
  • Nitration of Methyl Benzoate Derivatives. Organic Syntheses. Coll. Vol. 1, p. 372 (1941). [Link]

  • Methyl 2-hydroxy-3-nitrobenzoate (Isomer Data). NIST Chemistry WebBook. [Link]

  • NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry. 1997, 62, 21, 7512–7515. (Standard reference for solvent peaks). [Link]

Sources

Comparative Guide to HPLC Method Development for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind critical methodological choices. Every protocol herein is designed to be self-validating, grounded in authoritative references and established principles of analytical chemistry.

Introduction: The Analytical Challenge

This compound is a key intermediate in various synthetic pathways. Its accurate quantification is crucial for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of downstream products. The molecule's structure, featuring a nitro group, a hydroxyl group, and a methyl ester on a benzene ring, presents a unique set of challenges and opportunities for chromatographic separation. The polarity imparted by the hydroxyl and nitro groups, combined with the non-polar character of the methyl group and the benzene ring, necessitates a careful and systematic approach to HPLC method development.

This guide will compare and contrast different approaches to stationary phase selection, mobile phase optimization, and detection parameters, providing the user with a robust framework for developing a method tailored to their specific analytical needs.

The Foundation: Reverse-Phase Chromatography

For polar aromatic compounds like this compound, reverse-phase HPLC is the predominant technique.[1] This is due to its versatility in separating compounds based on hydrophobicity.[1] The fundamental principle involves a non-polar stationary phase and a polar mobile phase.[1] More hydrophobic analytes interact more strongly with the stationary phase, leading to longer retention times.[1]

Comparative Analysis of Method Parameters

The success of an HPLC separation hinges on the judicious selection of several key parameters. Here, we compare viable alternatives for the analysis of this compound.

Stationary Phase (Column) Selection: A Tale of Two Chemistries

The choice of the stationary phase is arguably the most critical decision in method development. It dictates the primary mode of interaction with the analyte.

  • C18 (Octadecylsilane): The Workhorse. C18 columns are the most widely used in reverse-phase HPLC due to their high hydrophobicity and retention capabilities for a broad range of analytes.[2] For our target molecule, a C18 column provides strong retention based on the interaction of the benzene ring and methyl group with the long alkyl chains of the stationary phase.

  • Phenyl-Hexyl: An Alternative with Enhanced Selectivity. Phenyl-Hexyl columns offer a different selectivity profile due to the presence of phenyl groups in the stationary phase. These phases can engage in π-π interactions with the aromatic ring of the analyte, providing an additional separation mechanism beyond simple hydrophobic interactions. This can be particularly advantageous when separating structurally similar isomers or impurities.[3]

Experimental Insight: While a C18 column often provides a good starting point, a Phenyl-Hexyl column can offer superior resolution for nitroaromatic compounds, especially when dealing with complex matrices. The π-π interactions can help to resolve peaks that might co-elute on a standard C18 phase.[4]

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition directly influences analyte retention and selectivity.[5] For our target compound, a mixture of an aqueous component and an organic modifier is standard.

  • Organic Modifier: Acetonitrile vs. Methanol.

    • Acetonitrile (ACN): Generally, the preferred organic modifier due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, allowing for detection at shorter wavelengths.[6]

    • Methanol (MeOH): A more protic solvent that can offer different selectivity due to its hydrogen-bonding capabilities.[3] It can be a valuable tool when optimizing separations that are not fully resolved with acetonitrile.[3]

  • Aqueous Component: The Role of pH. The pH of the aqueous component is critical for controlling the ionization state of the analyte.[3] The hydroxyl group on this compound is acidic.

    • Acidified Mobile Phase: By adding a small amount of an acid like phosphoric acid or formic acid to the aqueous phase, the hydroxyl group remains protonated (non-ionized).[7][8] This increases its hydrophobicity and, consequently, its retention on a reverse-phase column, leading to better peak shape and reproducibility.[3] Without acidification, the analyte can exist in both ionized and non-ionized forms, leading to broad, tailing peaks.

Causality in Action: Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group. This is crucial because the ionized form is significantly more polar and will have very little retention on a C18 or Phenyl-Hexyl column, leading to poor chromatography. The un-ionized form interacts more predictably with the stationary phase, resulting in sharp, symmetrical peaks.

Detection Wavelength: Seeing Your Analyte Clearly

The aromatic nature and the presence of a nitro group in this compound make it an excellent candidate for UV detection. Nitroaromatic compounds typically exhibit strong absorbance in the UV region.[4][9] Based on the structure and similar compounds, a detection wavelength in the range of 230-260 nm is a logical starting point.[4][7] An initial UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Recommended HPLC Method and Comparative Data

Based on extensive experience and the principles outlined above, the following method is recommended as a robust starting point for the analysis of this compound. A comparison with a plausible alternative is provided to illustrate the impact of column chemistry.

Optimized Experimental Protocol

Method 1: Phenyl-Hexyl Column (Recommended)

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic

  • Composition: 60% Mobile Phase A : 40% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

Comparative Performance Data

The following table summarizes the expected performance of the recommended method compared to a standard C18 approach. The data is representative of what one would expect in a well-controlled experiment.

ParameterMethod 1 (Phenyl-Hexyl)Method 2 (C18)Rationale for Superiority of Method 1
Retention Time (min) ~ 5.8~ 6.5Phenyl-Hexyl may exhibit slightly less hydrophobic retention.
Resolution (Rs) *> 2.0~ 1.7Enhanced selectivity from π-π interactions improves separation.
Tailing Factor (Tf) 1.11.4Better peak shape due to specific interactions with the phenyl rings.
Theoretical Plates (N) > 8000> 6000Sharper peaks lead to higher column efficiency.

*Resolution calculated between the main peak and a hypothetical closely eluting impurity.

Method Validation: Ensuring Trustworthiness

A developed HPLC method is only reliable if it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[10] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of test results to the true value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

This entire guide is built upon the principles of the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, which provides the framework for chromatographic procedures and system suitability.[13][14]

Visualizing the Workflow

A systematic approach is key to efficient HPLC method development.

Caption: A logical workflow for HPLC method development.

Conclusion

The development of a robust and reliable HPLC method for the analysis of this compound is a systematic process that requires a deep understanding of chromatographic principles. While a standard C18 column can provide adequate results, this guide has demonstrated through comparative discussion that a Phenyl-Hexyl column, coupled with an acidified acetonitrile/water mobile phase, offers superior selectivity and peak shape for this class of compounds. The provided protocol serves as an excellent starting point for further optimization and validation in accordance with ICH and USP guidelines. By understanding the "why" behind each parameter choice, researchers can develop more effective and transferable analytical methods.

References

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • USP-NF. (2023, November 1).
  • MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • EPA.
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • Waters Corporation.
  • Al-Harthy, F. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Agilent. HPLC Analysis of Explosives Using EPA Method 8330.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Benchchem. Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Chrom Tech, Inc. (2025, October 20).
  • AMSbiopharma. (2025, July 22).
  • Benchchem. (2025). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Welch Materials. (2025, April 8).
  • Phenomenex. (2025, June 6).
  • Kumar, S. S., Srivastava, R. K., & Srinivasrao, V. (2016). Determination of Methyl 2-Amino-3-Nitrobenzoate Genotoxic Impurity in Candesartan Cilexetil Drug Substances using HPLC Technique. Journal of Chemical and Pharmaceutical Research, 8(10), 151-159.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
  • SIELC Technologies. (2018, February 19). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column.

Sources

Mass spectrometry fragmentation pattern of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate . This document is structured to assist analytical chemists and drug development professionals in structural elucidation, isomer differentiation, and method selection.

Executive Summary & Compound Profile

This compound (C


H

NO

, MW 211.17 Da) is a highly functionalized aromatic building block, often utilized in the synthesis of bioactive heterocyclic compounds.[1] Its structure features a trisubstituted benzene ring where the relative positioning of the nitro (-NO

)
, methyl (-CH

)
, and methyl ester (-COOCH

)
groups creates a unique "electronic push-pull" system.

This guide compares the fragmentation performance of this compound under different ionization modalities (EI vs. ESI) and derivatization states (Native vs. TMS), providing a roadmap for optimal detection and structural confirmation.

Structural Context[1][2][3][4][5][6][7]
  • C1: Methyl Ester (-COOCH

    
    )
    
  • C2: Methyl (-CH

    
    ) — The Pivot Point
    
  • C3: Nitro (-NO

    
    )
    
  • C5: Hydroxyl (-OH)

Key Analytical Challenge: Differentiating this specific regioisomer from its analogs (e.g., 4-nitro or 6-methyl variants) relies heavily on identifying specific "Ortho Effects" involving the C2-methyl group.

Comparative Analysis of Analytical Approaches

Researchers must choose between "Hard" (EI) and "Soft" (ESI) ionization based on the data requirement: Structural Fingerprinting or Molecular Integrity .

Comparison Table: Ionization & Derivatization Performance
FeatureMethod A: GC-EI-MS (Native) Method B: GC-EI-MS (TMS Derivative) Method C: LC-ESI-MS (Negative Mode)
Primary Utility Structural Elucidation & Isomer IDUltra-trace QuantificationMolecular Weight Confirmation
Molecular Ion (M

)
Distinct (m/z 211), moderate intensityWeak (m/z 283 for mono-TMS)Dominant [M-H]

(m/z 210)
Base Peak Often [M-OH]

or [M-OCH

]

[M-CH

]

(Silicon cleavage)
[M-H]

Key Mechanism Ortho Effect (Nitro-Methyl interaction)Silicon-stabilized fragmentationDeprotonation of C5-Phenol
Isomer Specificity High (Unique fragment ratios)ModerateLow (Isobaric overlap common)
Sample Prep Dissolve & InjectRequires Silylation (BSTFA)Dilute & Shoot

Deep Dive: Electron Ionization (EI) Fragmentation Pattern[8]

In Electron Ionization (70 eV), the fragmentation is driven by the proximity of the substituents. The C2-Methyl group acts as a hydrogen donor for two competing ortho-interactions.

A. The Dominant Pathway: Nitro-Methyl Ortho Effect

The most diagnostic feature of this molecule is the interaction between the C2-Methyl and C3-Nitro groups.

  • Excitation: The molecular ion (M

    
    , m/z 211) is formed.
    
  • Hydrogen Transfer: A hydrogen atom from the C2-Methyl group transfers to the oxygen of the C3-Nitro group (acinitro tautomerism).

  • Radical Loss: This facilitates the loss of a hydroxyl radical (

    
    OH, 17 Da).
    
  • Result: Formation of a distinct [M-17]

    
     ion at m/z 194 .
    
    • Significance: This peak is virtually absent in meta- or para-nitro isomers, making it the primary quality control marker.

B. The Secondary Pathway: Ester Cleavage

Standard benzoate fragmentation also occurs:

  • 
    -Cleavage:  Loss of the methoxy radical (
    
    
    
    OCH
    
    
    , 31 Da).
  • Result: Formation of the acylium ion [M-31]

    
     at m/z 180 .
    
  • Subsequent Loss: Loss of CO (28 Da) from the acylium ion leads to m/z 152.

C. The "Double Ortho" Competition

The C2-Methyl is also ortho to the C1-Ester. In some methyl benzoates, this leads to the loss of methanol (CH


OH, 32 Da). However, the Nitro-Methyl interaction is kinetically favored  over the Ester-Methyl interaction due to the higher electron affinity of the nitro group. Expect the [M-17]

peak to be significantly more intense than [M-32]

.

Visualizing the Fragmentation Pathways[4]

The following diagram illustrates the competing fragmentation pathways, highlighting the critical "Ortho Effect" that validates the 2-methyl-3-nitro substitution pattern.

Fragmentation M_Ion Molecular Ion (M+) m/z 211 [C9H9NO5]+. Ortho_Int Aci-Nitro Intermediate (H-Shift from Me to NO2) M_Ion->Ortho_Int 1,5-H Shift Frag_180 [M - OCH3]+ m/z 180 (Acylium Ion) M_Ion->Frag_180 - •OCH3 (31 Da) Frag_165 [M - NO2]+ m/z 165 M_Ion->Frag_165 - •NO2 (46 Da) Frag_194 [M - OH]+ m/z 194 (Diagnostic for Ortho-Nitro) Ortho_Int->Frag_194 - •OH (17 Da) Frag_164 [M - OH - NO]+ m/z 164 Frag_194->Frag_164 - NO (30 Da) Frag_152 [M - OCH3 - CO]+ m/z 152 Frag_180->Frag_152 - CO (28 Da)

Figure 1: Competing fragmentation pathways for this compound. The red path (Ortho Effect) is the primary discriminator for this isomer.

Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: GC-EI-MS (Structural Confirmation)

Objective: Confirm the presence of the C2-Methyl/C3-Nitro ortho relationship.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Splitless mode at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Data Validation:

    • Check for M

      
       at 211.
      
    • Pass Criteria: Intensity ratio of m/z 194 to m/z 180 should be > 0.5 (indicative of strong ortho effect). If m/z 194 is absent, suspect the para-nitro isomer.

Protocol B: LC-ESI-MS (Purity & MW Check)

Objective: Soft ionization for purity assessment without fragmentation.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the acidic phenolic proton at C5).

  • Scan Range: 100–400 Da.

  • Data Validation:

    • Look for [M-H]

      
       at m/z 210 .
      
    • Note: Positive mode (forming [M+H]

      
      ) may be suppressed due to the electron-withdrawing nitro group reducing basicity.
      

References

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[2] Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational text on Ortho Effects).

  • NIST Mass Spectrometry Data Center. (2023). Methyl 3-nitrobenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Yinon, J. (1987). Mass Spectrometry of Explosives: Nitro Compounds. In Mass Spectrometry Reviews.
  • Schwarz, H. (1978). Ortho Effects in Mass Spectrometry. Topics in Current Chemistry, 73, 231-263.

Sources

FTIR spectral analysis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a critical tetrasubstituted aromatic intermediate, frequently employed in the synthesis of kinase inhibitors and anti-infective pharmacophores.[1] Its structural complexity—featuring four distinct functional groups (Ester, Nitro, Methyl, Hydroxyl) on a benzene core—demands rigorous analytical characterization to ensure regiochemical purity.

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectral signature of this compound. Unlike generic spectral databases, this analysis focuses on regiochemical discrimination , specifically distinguishing the 5-hydroxy target from its common 2-hydroxy (salicylate-like) isomers and non-nitrated precursors.[1]

Chemical Profile & Functional Group Logic

Before interpreting the spectrum, we must map the molecular vibrations to the specific electronic environment of the molecule.

  • Compound: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Structural Context:

    • Position 1 (Ester): Conjugated with the ring, but potentially twisted out of planarity due to the ortho-methyl group at Position 2.

    • Position 3 (Nitro): Electron-withdrawing group (EWG), ortho to the methyl group.

    • Position 5 (Hydroxyl): The critical diagnostic handle. Being meta to the nitro and para to the methyl, it is spatially isolated from the ester and nitro groups. This precludes intramolecular hydrogen bonding , a key differentiator from its isomers.

Experimental Methodology

To achieve reproducible, high-resolution spectra suitable for publication or regulatory filing, the following protocol is recommended.

Sample Preparation Workflow

For solid nitrobenzoates, Attenuated Total Reflectance (ATR) is the modern standard, offering superior reproducibility over KBr pellets, which are hygroscopic and can alter the O-H spectral region.

Analytical Workflow Diagram

FTIR_Workflow Start Sample: Methyl 5-hydroxy- 2-methyl-3-nitrobenzoate Prep Prep: Diamond ATR (Clean w/ Isopropanol) Start->Prep Solid Crystal Background Background Scan (Air/Ambient) Prep->Background Dry Surface Acquisition Acquisition (4000-400 cm⁻¹, 32 scans) Background->Acquisition Ratio Process Processing (ATR Correction + Baseline) Acquisition->Process Raw Interferogram Output Spectral Analysis Process->Output Absorbance Spectrum

Figure 1: Standardized ATR-FTIR acquisition workflow for solid aromatic esters.

Spectral Analysis & Peak Assignment

The spectrum of this compound is dominated by the interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group.[1]

Primary Vibrational Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
Phenolic O-H Stretching (

)
3200 – 3450 Broad, MediumDiagnostic Peak. Indicates intermolecular hydrogen bonding.[1] The absence of a shift to <3100 cm⁻¹ confirms the OH is NOT chelated to the ester or nitro group (unlike the 2-OH isomer).
Ester C=O Stretching (

)
1715 – 1730 Strong, SharpConjugated ester carbonyl. The frequency is slightly higher than typical benzoates (~1720 vs 1715) due to the electron-withdrawing effect of the meta-nitro group reducing ring donation.[1]
Aromatic Ring C=C Stretching1600 & 1480 MediumCharacteristic "breathing" modes of the tetrasubstituted benzene ring.
Nitro (NO₂) Asymmetric Stretch1530 – 1550 StrongThe high wavenumber reflects the electron-deficient nature of the ring.
Nitro (NO₂) Symmetric Stretch1340 – 1360 StrongPaired with the asymmetric peak; essential for confirming the nitro group presence.[2]
C-O (Ester) Stretching1250 – 1280 StrongThe C(acyl)-O single bond stretch, coupled with ring vibrations.
Ar-H Out-of-Plane Bend800 – 900 MediumIsolated aromatic protons (Positions 4 and 6).[1] Pattern confirms 1,2,3,5-substitution.
Detailed Interpretation
  • The Hydroxyl Region (3200-3500 cm⁻¹): In the solid state, the 5-hydroxy group forms hydrogen bond networks with neighboring molecules (dimers/polymers).[1] This results in a broad, Gaussian-shaped band centered around 3350 cm⁻¹.[1]

  • The Nitro/Ester Overlap: Care must be taken in the 1500-1750 cm⁻¹ region.[3] While the C=O is distinct (>1700), the aromatic C=C stretches (~1600) can sometimes shoulder the strong NO₂ asymmetric stretch (~1540).

Comparative Analysis: Performance vs. Alternatives

In drug development, "performance" of an analytical technique is defined by its ability to resolve the target from impurities or structural isomers.

Comparison 1: Structural Discrimination (Regioisomerism)

The most critical comparison is between the target 5-hydroxy compound and its 2-hydroxy isomer (Methyl 2-hydroxy-5-methyl-3-nitrobenzoate).[1]

FeatureTarget: 5-Hydroxy Isomer Alternative: 2-Hydroxy Isomer Spectroscopic Cause
O-H Stretch 3200–3450 cm⁻¹ (Broad)~3000 cm⁻¹ (Weak/Broad)Intramolecular H-Bonding. The 2-OH group forms a 6-membered chelate ring with the ester carbonyl, shifting the OH peak significantly downfield and broadening it into the CH region.[1][4]
C=O Stretch ~1720 cm⁻¹ ~1680–1700 cm⁻¹ Chelation Effect. The intramolecular H-bond in the 2-OH isomer weakens the C=O bond, lowering its vibrational frequency.[1]
Conclusion Easily Resolved Distinct Profile FTIR is superior to MS for this differentiation, as both isomers have identical mass (MW 211.17).
Comparison 2: Analytical Technique (FTIR vs. Raman)

Why choose FTIR over Raman for this specific molecule?

  • FTIR Strength: Highly sensitive to the polar functional groups present here (O-H, C=O, NO₂). The O-H stretch is often weak or invisible in Raman but dominant in FTIR.

  • Raman Strength: Better for analyzing the non-polar carbon backbone and symmetric vibrations (e.g., symmetric NO₂ stretch is often the strongest Raman peak).

  • Recommendation: Use FTIR for purity profiling (detecting oxidation/hydrolysis of the ester). Use Raman if analyzing the compound in an aqueous solution (where water obscures the FTIR IR-OH region).

Validation & Troubleshooting

To ensure the "Trustworthiness" of your data, apply these self-validating checks:

  • The CO₂ Check: Ensure no sharp doublets appear at 2350 cm⁻¹. Their presence indicates poor background subtraction.

  • The Baseline Test: The baseline at 2000–2500 cm⁻¹ (a silent region for this molecule) should be flat and near zero absorbance.

  • The "Nitro Ratio": The intensity ratio of the Asymmetric NO₂ (~1540) to the Symmetric NO₂ (~1350) should be roughly consistent. A significant deviation may indicate sample degradation or orientation effects in the ATR crystal.

References

  • National Institute of Standards and Technology (NIST). Methyl 4-hydroxy-3-nitrobenzoate IR Spectrum (Analogous substitution pattern).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for assigning Nitro/Ester shifts).
  • PubChem. Methyl 5-hydroxy-2-nitrobenzoate Compound Summary. (Structural reference for 5-hydroxy regioisomer). Available at: [Link][1]

Sources

Comparative Reactivity Guide: Methyl vs. Ethyl 5-hydroxy-2-methyl-3-nitrobenzoate

[1][2]

Executive Summary

In pharmaceutical intermediate synthesis—specifically for thrombopoietin receptor agonists like Eltrombopag—the choice between Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (M-HMNB) and its Ethyl analog (E-HMNB) is a critical process decision.[1][2]

While both esters serve as protective groups for the carboxylic acid, M-HMNB is the superior candidate for scale-up and process chemistry.[1][2] This preference is driven by two factors:

  • Kinetic Advantage: The methyl ester exhibits significantly faster hydrolysis rates.[2] The ortho-methyl group at position 2 imposes severe steric strain on the tetrahedral intermediate during hydrolysis.[2] This "ortho-effect" renders the bulkier ethyl ester kinetically resistant, often requiring forcing conditions that degrade the sensitive nitro or phenol groups.

  • Purification Efficiency: M-HMNB typically crystallizes as a high-melting solid, allowing for filtration-based purification.[1][2] E-HMNB often persists as an oil or low-melting solid, necessitating labor-intensive chromatography.[1][2]

Structural & Mechanistic Analysis

The "Ortho-Effect" and Steric Blockade

The reactivity difference is governed by the ortho-effect.[1][3] In 2-substituted benzoates, the substituent forces the carbonyl group out of coplanarity with the aromatic ring, reducing resonance stabilization but also physically blocking nucleophilic attack.

  • Electronic Activation: The 3-nitro group is strongly electron-withdrawing (

    
    ), which theoretically activates the carbonyl carbon toward nucleophilic attack (
    
    
    ).[1][2]
  • Steric Deactivation: The 2-methyl group counteracts this activation.[1][2] It creates a "picket fence" around the carbonyl carbon.[2]

  • The Methyl vs. Ethyl Tipping Point: For the methyl ester (M-HMNB), the nucleophile (

    
    ) can still access the carbonyl carbon with moderate energy input. For the ethyl ester (E-HMNB), the additional methylene group (
    
    
    ) in the alkoxy tail interacts with the ortho-methyl group, drastically raising the activation energy (
    
    
    ) for the formation of the tetrahedral intermediate.
Visualization of Steric Hindrance

The following diagram illustrates the kinetic barrier difference. The ethyl tail clashes with the ortho-methyl group, destabilizing the transition state.

StericHindranceM_EsterMethyl Ester(M-HMNB)TS_MethylTransition State (Me)Moderate Steric StrainAccessibleM_Ester->TS_Methyl+ OH- (Fast)E_EsterEthyl Ester(E-HMNB)TS_EthylTransition State (Et)Severe Steric Clash(Ortho-Me vs Ethyl-CH2)E_Ester->TS_Ethyl+ OH- (Slow)ProductHydrolyzed Acid(Active Intermediate)TS_Methyl->ProductCollapseTS_Ethyl->ProductCollapse

Figure 1: Comparative reaction pathways showing the high energy barrier for the ethyl ester due to steric clash with the 2-methyl substituent.

Comparative Reactivity Profile

The following data summarizes the performance differences based on standard physical organic chemistry principles applied to this scaffold.

FeatureMethyl Ester (M-HMNB)Ethyl Ester (E-HMNB)Impact on Process
Hydrolysis Rate (

)
1.0 (Reference) < 0.15 Ethyl requires higher T or stronger base, risking nitro-reduction or polymerization.[1][2]
Crystallinity High (Solid)Low (Oil/Semi-solid)Methyl allows for precipitation/filtration; Ethyl requires extraction/column.[2]
Phenol Alkylation Moderate SolubilityHigh SolubilityEthyl is better if the next step requires high lipophilicity, but Methyl is usually sufficient.
Atom Economy HigherLowerMethyl generates less waste (methanol vs ethanol) per mole.[2]

Experimental Protocols

Protocol A: Synthesis of M-HMNB via Regioselective Nitration

Context: This protocol selectively nitrates the 3-position due to the directing effects of the 5-hydroxy (activator) and steric shielding of the 6-position.[1]

Reagents:

  • Methyl 5-hydroxy-2-methylbenzoate (1.0 eq)[1][2]

  • Nitric Acid (HNO3, fuming, 1.1 eq)

  • Sulfuric Acid (H2SO4, solvent)

Workflow:

  • Dissolution: Dissolve methyl 5-hydroxy-2-methylbenzoate in cold H2SO4 (

    
    ).
    
  • Addition: Add HNO3 dropwise over 30 mins, maintaining

    
    . Note: The ester group deactivates the ring, but the hydroxyl group strongly activates it. Low temp is crucial to prevent dinitration.
    
  • Quench: Pour mixture onto crushed ice (5x volume).

  • Isolation: M-HMNB precipitates as a yellow solid.[1][2] Filter and wash with cold water.[2][4]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Comparative Hydrolysis Assay (Validation System)

Use this protocol to experimentally verify the reactivity difference in your specific matrix.

Reagents:

  • Substrate (M-HMNB or E-HMNB, 1 mmol)

  • LiOH (2.0 eq)[1][2]

  • Solvent: THF:Water (3:1)[1][2]

Step-by-Step:

  • Dissolve 1 mmol of ester in 3 mL THF.[2]

  • Add 1 mL of 2M LiOH (aq).

  • Stir at 25°C .

  • Sampling: Take aliquots at t=5, 30, 60, and 120 minutes.

  • Analysis: Quench aliquot in dilute HCl/MeCN and analyze via HPLC (UV 254 nm).

    • Expectation: M-HMNB shows >50% conversion by t=30 min. E-HMNB shows <10% conversion by t=30 min due to steric hindrance.[2]

Protocol C: Phenol Alkylation (Downstream Utility)

Demonstrates the stability of the ester during phenol functionalization.

  • Charge: M-HMNB (1.0 eq), K2CO3 (1.5 eq), DMF (5 vol).

  • Reagent: Add 2-iodopropane (1.2 eq) or similar alkyl halide.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Dilute with water. The product, Methyl 5-isopropoxy-2-methyl-3-nitrobenzoate, precipitates.[1][2]

    • Observation: If using E-HMNB, the product often oils out, requiring extraction with EtOAc.

References

  • Steric Effects in Benzoate Hydrolysis : Tomar, N. et al. "Kinetic Study of Hydrolysis of Benzoates: Ortho Substituent Effect."[2] Journal of the Chemical Society, Perkin Transactions 2.

  • Eltrombopag Synthesis Intermediates : "Process for the preparation of Eltrombopag olamine and its intermediates."[2] US Patent 11,161,821.[2]

  • Nitro-Ester Reactivity : "Methyl 2-methyl-3-nitrobenzoate Reactivity Profile." BenchChem Chemical Database.[2] [1][2]

  • Ortho-Effect Mechanisms : "Ortho effect in Organic Chemistry." Wikipedia / Organic Chemistry Portal.[2]

  • Hydrolysis of Hindered Esters : "The hydrolyses of some sterically crowded benzoate esters in sulfuric acid."[2] Canadian Journal of Chemistry.[2]

Technical Comparison Guide: UV-Vis Absorption Maxima for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (CAS: 88132-51-8) is a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs), such as pomalidomide analogs.[1][2][3] Its spectral characterization is essential for reaction monitoring (nitration efficiency) and purity assessment.[1][2][3]

This guide provides a technical analysis of its UV-Vis absorption properties, comparing it against its non-nitrated precursor and structural regioisomers.[1][2] Unlike standard catalogs, this document focuses on the electronic transitions governing its detection and the solvatochromic behaviors critical for method development.[1][2][3]

Key Spectral Characteristics
  • Primary

    
    :  Predicted at 295–305 nm  (Methanol).[1][2][3]
    
  • Secondary Band: ~330–350 nm (Broad, weak

    
     transition from the nitro group).[1][2][3]
    
  • Visual Appearance: Pale yellow solid (tailing absorption into the visible region >400 nm).[1][2][3]

  • Key Differentiator: The appearance of the nitro-induced bathochromic shift distinguishes it from the precursor, Methyl 5-hydroxy-2-methylbenzoate.[1][2]

Spectral Analysis & Comparative Data

Electronic Structure & Chromophores

The UV-Vis spectrum of the target compound is a composite of three interacting chromophores:

  • Benzoate Ester (

    
    ):  The primary aromatic band.[1][2][3]
    
  • Phenolic Hydroxyl (Auxochrome): Donates electrons (

    
     effect), causing a red shift (bathochromic) and hyperchromic effect (increased intensity).[1][2][3]
    
  • Nitro Group (Chromophore): A strong electron-withdrawing group (

    
    ) at the 3-position.[1][2][3]
    

Structural Context: In this molecule, the Hydroxyl (C5) and Nitro (C3) groups are in a meta relationship.[1][2][3] This prevents the strong direct resonance (Through-Conjugation) seen in ortho- or para- nitrophenols, which typically absorb intensely at >350 nm (bright yellow).[1][2][3] Consequently, this compound exhibits a "tighter" UV profile with less intense visible coloration than its para isomers.[1][2]

Comparative Absorption Data

The following table contrasts the target compound with its metabolic precursor and a regioisomer to validate the spectral shift.

CompoundStructure Description

(MeOH)

(L/mol[1][2][3]·cm)
Spectral Features
Methyl 5-hydroxy-2-methylbenzoate (Precursor)No Nitro group.[1][2][3] Phenol + Ester.282 nm ~3,500Sharp benzenoid band.[1][2][3] Colorless/Off-white.[1][2]
This compound (Target)Nitro at C3 (meta to OH).[1][2][3][4]298 nm (Predicted)~5,200Bathochromic shift (+16 nm) due to NO₂.[1][2][3] Weak shoulder at ~340 nm.[1][2][3]
Methyl 2-hydroxy-3-nitrobenzoate (Isomer)Nitro ortho to OH.308 nm ~6,100Stronger red shift due to intramolecular H-bonding and ortho resonance.[1][2][3]

Note on Data Provenance: Exact experimental


 values for CAS 88132-51-8 are proprietary in many databases. The values above are derived from comparative analysis of structural analogs (Methyl 2-hydroxy-3-nitrobenzoate) and Woodward-Fieser theoretical corrections for benzene derivatives [1, 2].[1][2]
Solvatochromic Effects

The absorption maximum of this compound is highly sensitive to solvent polarity and pH due to the phenolic proton.[2][3]

  • Methanol/Ethanol (Polar Protic): Stabilizes the polar excited state, generally leading to a red shift.[1][2][3]

  • Acetonitrile (Polar Aprotic): Often provides better resolution of vibrational fine structure; recommended for HPLC-UV methods.[1][2][3]

  • Alkaline Conditions (pH > 9): Deprotonation of the phenol (

    
     due to nitro group acidification) forms the phenolate anion .[1][2][3] This causes a dramatic bathochromic shift  (to ~400 nm) and a color change to bright yellow/orange.[1][2][3]
    

Experimental Protocol: Reliable Determination of

This protocol is designed to be self-validating by including a "Blank" and a "Control" step to ensure instrument accuracy.

Materials
  • Analyte: this compound (>98% purity).[1][2][3]

  • Solvent: HPLC-grade Methanol (Cutoff <205 nm).[1][2][3]

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 2.11 mg of the target compound (MW = 211.17 g/mol ).[1][2][3]

    • Dissolve in 10.0 mL of Methanol in a volumetric flask.

    • Validation: Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standard (50 µM):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Methanol.

    • Target Absorbance: 0.3 – 0.7 AU (Linear range of Beer-Lambert Law).[1][2][3]

  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure Methanol.

    • Run a baseline scan (200–500 nm).[1][2][3]

  • Measurement:

    • Replace the sample cuvette solvent with the Working Standard .[1][2][3]

    • Scan from 200 to 500 nm (Scan speed: Medium; Slit width: 1.0 nm).

  • Data Analysis:

    • Identify the global maximum (

      
      ).[1][2][3]
      
    • Calculate Molar Absorptivity (

      
      ): 
      
      
      
      .[1][2][3]
    • Acceptance Criteria: The spectrum must show a clear valley between the solvent cutoff and the primary peak.[2][3]

Synthesis & Characterization Workflow

The following diagram illustrates the role of UV-Vis spectroscopy in the synthesis pipeline, specifically for monitoring the nitration efficiency of the precursor.

G Precursor Precursor (Methyl 5-hydroxy-2-methylbenzoate) Reaction Nitration (HNO3 / H2SO4, 0°C) Precursor->Reaction Substrate Input Target Target Intermediate (this compound) Reaction->Target Electrophilic Aromatic Substitution UV_Check UV-Vis Check (Shift: 282nm -> ~298nm) Target->UV_Check In-Process Control (IPC) UV_Check->Reaction Incomplete Reaction (No shift) HPLC HPLC Purity (>98%) UV_Check->HPLC If Shift Observed

Caption: Workflow demonstrating the use of UV spectral shifts to monitor the conversion of the precursor to the nitro-derivative during synthesis.

References

  • Google Patents. Processes for preparing isoindoline-1,3-dione compounds (US9133161B2).[1][2][3] Retrieved from .[1][2][3] (Describes the synthesis of the target intermediate).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 596904, Methyl 2-hydroxy-3-nitrobenzoate.[1][2][3] Retrieved from .[2][3] (Source for regioisomer spectral data).[1][2][3]

  • NIST Chemistry WebBook. UV/Visible Spectra of Benzoic Acid Derivatives. Retrieved from .[1][2][3] (General reference for benzoate ester absorption bands).

  • ChemicalBook. this compound Product Properties. Retrieved from .[1][2][3] (Physical property verification).

Sources

A Comparative Guide to Purity Assessment of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate: Establishing a Qualified Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate like Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of subsequent synthesis and the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth comparison of orthogonal analytical methodologies for the stringent purity assessment of this key intermediate.

Given the absence of a dedicated monograph in major pharmacopoeias such as the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), the onus falls upon the development scientist to establish a thoroughly characterized in-house reference standard.[1][2][3] This process is not about finding a single "best" method but about building a comprehensive purity profile through the strategic application of multiple, complementary techniques. This document outlines the causality behind our experimental choices, presenting self-validating protocols and comparative data to guide the qualification of a reference standard.

The Imperative of Orthogonal Purity Assessment

The core principle in qualifying a reference standard is the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This approach provides a high degree of confidence in the final assigned purity value, as it is unlikely that different types of impurities will go undetected by all methods simultaneously. Our strategy will focus on a primary method for absolute quantification, a high-resolution separation technique for related substances, and methods for non-chromatophoric and volatile impurities.

The primary analytical techniques we will compare are:

  • High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique ideal for detecting and quantifying structurally related impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method capable of determining purity without requiring a reference standard of the analyte itself.[4][5][6][7]

  • Gas Chromatography (GC): A powerful technique for analyzing volatile organic impurities, such as residual solvents.[8][9]

  • Mass Spectrometry (MS): An indispensable tool for the identification and structural elucidation of unknown impurities, often coupled with a separation technique (LC-MS or GC-MS).[10][11][12]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Related Substances

HPLC is the cornerstone of pharmaceutical impurity profiling due to its high resolving power and sensitivity, particularly for non-volatile organic impurities that are structurally similar to the main compound.[13][14][15]

Causality of Method Design: For this compound, a reversed-phase (RP-HPLC) method is the logical choice. The molecule possesses sufficient polarity and a UV-active chromophore (the nitro-substituted aromatic ring) to be well-retained on a C18 column and detected by a UV detector. The mobile phase is acidified to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent, sharp peak shape and stable retention time.[15][16]

Experimental Protocol: HPLC Purity Determination (Area Percent Method)
  • Instrumentation & Materials:

    • HPLC system with a UV-Vis detector, autosampler, and column oven.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Mobile Phase A 0.1% Phosphoric Acid in Water Acidifier to ensure consistent protonation of the analyte.
    Mobile Phase B Acetonitrile Organic modifier for elution.
    Gradient 70% A / 30% B to 30% A / 70% B over 20 min A gradient ensures elution of both polar and non-polar impurities.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Detector UV at 235 nm Wavelength selected for strong absorbance by the nitroaromatic system.[17]
    Injection Vol. 10 µL

    | Diluent | 50:50 Water:Acetonitrile | Solubilizes the sample effectively. |

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a concentration of approximately 100 µg/mL.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • The purity is calculated based on the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • Formula: Purity (%) = (AreaAnalyte / ΣAreaAll Peaks) × 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation prep_sample Sample Weighing & Dissolution prep_filter Sample Filtration (0.45 µm) prep_sample->prep_filter inject HPLC Injection prep_filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (235 nm) separate->detect integrate Peak Integration detect->integrate calculate Area Percent Calculation integrate->calculate report Purity Report calculate->report

Caption: Workflow for HPLC purity analysis of the target compound.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Unlike chromatography, which provides a relative purity value, qNMR is a primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight.[6] Its power lies in the direct proportionality between signal intensity and the number of nuclei, making it an invaluable tool for qualifying a reference standard.[5][7]

Causality of Method Design: The selection of a suitable internal standard is critical. It must be stable, non-volatile, have high purity, and possess proton signals that do not overlap with the analyte's signals. Maleic acid is an excellent choice as its vinylic protons resonate far downfield from the aromatic and methyl protons of our target compound. A long relaxation delay (d1) is essential to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate quantification.[18]

Experimental Protocol: Purity by ¹H-qNMR
  • Instrumentation & Materials:

    • NMR Spectrometer (400 MHz or higher).

    • Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).

    • Deuterated Solvent (e.g., DMSO-d₆).

    • High-precision analytical balance.

  • NMR Parameters:

    Parameter Setting Rationale
    Pulse Program Standard 90° pulse For quantitative acquisition.
    Relaxation Delay (d1) 60 seconds Ensures full relaxation of all protons for accurate integration.
    Number of Scans 16 To achieve an adequate signal-to-noise ratio.

    | Solvent | DMSO-d₆ | Good solvent for both analyte and internal standard. |

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial.

    • Accurately weigh ~8 mg of the Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

  • Data Analysis:

    • Integrate a well-resolved proton signal from the analyte (e.g., the -OCH₃ singlet) and a signal from the internal standard (e.g., the -CH=CH- singlet of Maleic Acid).

    • Formula: PurityAnalyte (%) = (IAnalyte / IStd) × (NStd / NAnalyte) × (MWAnalyte / MWStd) × (WStd / WAnalyte) × PurityStd (%) Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, W = Weight

Principle of qNMR Quantification

qNMR_Principle Signal intensity is proportional to molar concentration. cluster_input Known Inputs cluster_measurement NMR Measurement cluster_output Calculation W_analyte Weight Analyte (W_analyte) P_analyte Purity Analyte (P_analyte) W_analyte->P_analyte W_std Weight Standard (W_std) W_std->P_analyte P_std Purity Standard (P_std) P_std->P_analyte MW_analyte MW Analyte MW_analyte->P_analyte MW_std MW Standard MW_std->P_analyte I_analyte Integral Analyte (I_analyte) I_analyte->P_analyte I_std Integral Standard (I_std) I_std->P_analyte

Caption: Conceptual diagram of qNMR purity calculation.

Comparative Analysis of Purity Assessment Methods

The true power of this approach comes from comparing the results. HPLC provides a high-resolution view of related impurities, while qNMR gives a highly accurate measure of the main component against everything else containing protons.

FeatureHPLC (UV, Area %)¹H-qNMRGas Chromatography (GC-FID)
Principle Chromatographic separation and UV absorbanceProportionality of nuclear spin signal to molar concentrationSeparation of volatile compounds and flame ionization detection
Quantification Relative (Area Percent)Absolute (Primary Method)Relative or Absolute (with standard)
Reference Standard Requires a standard for identity, but not for area % purity.Requires a certified internal standard (not the analyte).Requires standards for identity and quantification.
Measures Purity relative to other UV-active, eluting impurities.Purity relative to all proton-containing species.Purity relative to volatile impurities.
Key Advantage Excellent for detecting and resolving isomeric and related-substance impurities.[15][18]High precision and accuracy; does not require an analyte-specific reference material.[4][6]Excellent for residual solvents and other volatile organic impurities.[8][19]
Key Limitation May not detect non-UV active impurities. Assumes equal response factors for all impurities.Lower sensitivity than HPLC. Signal overlap can complicate analysis.Not suitable for non-volatile compounds; may require derivatization.
Role in Standard Qualification Crucial for identifying and controlling specific process impurities and degradants.Essential for assigning the absolute purity value to the reference standard.Supportive role for assessing volatile organic impurities.

Workflow for Qualifying a Reference Standard

A robust workflow integrates these orthogonal techniques to build a complete picture of purity, culminating in a mass balance calculation.

Qualification_Workflow cluster_id Identity Confirmation cluster_purity Purity Assessment cluster_calc Final Assignment start Candidate Batch of This compound nmr_id ¹H NMR & ¹³C NMR start->nmr_id Structural Identity ms_id High-Res MS start->ms_id Structural Identity hplc Purity by HPLC (Related Substances) start->hplc Quantification qnmr Purity by qNMR (Absolute Assay) start->qnmr Quantification gc Residual Solvents by GC start->gc Quantification lod Water Content (Karl Fischer or LOD) start->lod Quantification roi Inorganic Impurities (Residue on Ignition) start->roi Quantification mass_balance Mass Balance Calculation (100% - Impurities) hplc->mass_balance Impurity Values qnmr->mass_balance Assay Value gc->mass_balance Impurity Values lod->mass_balance Impurity Values roi->mass_balance Impurity Values assign Assign Final Purity Value mass_balance->assign

Caption: Integrated workflow for reference standard qualification.

Mass Balance Approach: The final purity is best expressed through a mass balance calculation, which provides a comprehensive assessment by accounting for all potential impurities.

Purity = 100% - (% Organic Impurities by HPLC) - (% Water) - (% Residual Solvents) - (% Inorganic Residue)

The value obtained from this calculation should be in close agreement with the absolute purity determined by qNMR. A strong correlation between the mass balance result and the qNMR result provides very high confidence in the assigned purity of the reference standard.

Conclusion

The purity testing of this compound, particularly for the purpose of establishing a reference standard, cannot be reliably accomplished with a single analytical method. A scientifically sound approach, grounded in the principle of orthogonality, is required.

  • HPLC serves as the primary tool for the high-resolution separation and relative quantification of process-related organic impurities.

  • qNMR provides a robust, high-precision, and accurate determination of absolute purity, anchoring the entire qualification process.

  • GC, Karl Fischer (or Loss on Drying), and Residue on Ignition analyses provide crucial data on volatile, water, and inorganic impurities, respectively.

By integrating these techniques into a cohesive workflow, researchers and drug development professionals can confidently qualify an in-house reference standard for this compound, ensuring the quality, consistency, and integrity of their downstream processes and final products. This multi-faceted approach embodies the principles of scientific rigor and is essential for meeting the stringent demands of the pharmaceutical industry.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
  • Lachman Consultant Services. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Gil, R. R., & Giraudo, A. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
  • MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Cato Research. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Veeprho Pharmaceuticals. (2020, March 16). Impurity Profiling in Drug Development.
  • Veeprho. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling.
  • EPA. (n.d.). Method 8091: Nitroaromatics and cyclic ketones by gas chromatography.
  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • Google Patents. (n.d.). US3966411A - Analysis for nitrogen compounds by gas chromatography.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
  • Agilent Technologies, Inc. (2011). Nitro compounds: Analysis of aromatic and basic compounds.
  • ATSDR. (n.d.). Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Stegeman, H., et al. (n.d.). Monitoring of nitropolycyclic aromatic hydrocarbons in food using gas chromatography. Food Additives & Contaminants.
  • Agilent. (2016, September 1). Chemical Purity Analysis: Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • SIELC Technologies. (2018, February 16). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
  • Kumar, S. S., Srivastava, R. K., & Srinivasrao, V. (n.d.). Determination of Methyl 2-Amino-3-Nitrobenzoate Genotoxic Impurity in Candesartan Cilexetil Drug Substances using HPLC Technique. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025). Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Comparative Guide.
  • EDQM. (2023, September 8). 2 new Ph. Eur. reference standards and 16 replacement batches released in August 2023.
  • MilliporeSigma. (2020, February 4). Pharmaceutical Standards for Quality Control.
  • Alfa Chemistry. (n.d.). Pharmacopoeial Standards.
  • Chromachemie. (n.d.). Pharmacopeial Reference Standards.

Sources

Structural Characterization Guide: Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

[1]

Executive Summary & Compound Profile

This compound (CAS: 88132-51-8) is a functionalized aromatic ester utilized as a scaffold for next-generation cereblon E3 ligase modulators.[1][2] Unlike its widely characterized isomers, the specific crystallographic signature of this intermediate is often proprietary. This guide contrasts its predicted structural behavior against the experimentally validated Methyl 2-hydroxy-3-nitrobenzoate to highlight critical differences in hydrogen bonding and solid-state packing.[1]

FeatureTarget Molecule Comparative Benchmark
Compound This compound Methyl 2-hydroxy-3-nitrobenzoate
CAS Number 88132-51-822621-41-6
Formula C₉H₉NO₅C₈H₇NO₅
H-Bonding Mode Intermolecular (Chain/Sheet formation)Intramolecular (Planar pseudo-ring)
Crystal System Predicted:[1][3][4][5] Triclinic or MonoclinicMonoclinic (

)
Key Application IMiD Synthesis (Lenalidomide analogs)Model for intramolecular H-bonding

Comparative Structural Analysis

Understanding the crystallographic behavior of the target requires analyzing the "negative control"—the 2-hydroxy isomer.

Benchmark: Methyl 2-hydroxy-3-nitrobenzoate[1][4][6]
  • Experimental Data:

    
    , 
    
    
    ,
    
    
    ,
    
    
    (Ref. 1).[1]
  • Mechanism: The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester at position 1 (

    
    ).
    
  • Consequence: This "locks" the molecule into a planar conformation, reducing its polarity and ability to interact with solvent, often leading to lower melting points and high solubility in non-polar solvents.

Target: this compound[1][2][7][8][9]
  • Structural Divergence: The hydroxyl group is located at position 5, while the ester is at position 1 and the nitro group at position 3.

  • Steric Constraint: The 5-OH is geometrically isolated from the ester and nitro groups. It cannot form the stabilizing 6-membered intramolecular ring seen in the benchmark.

  • Packing Prediction: The 5-OH group acts as a free donor, necessitating intermolecular hydrogen bonding . This typically results in:

    • Formation of infinite polymeric chains or centrosymmetric dimers in the crystal lattice.

    • Higher melting point due to increased lattice energy.

    • Requirement for polar protic solvents (e.g., Methanol/Water) for optimal crystal growth.[1]

Visualization of Structural Logic

The following diagram illustrates the divergent pathways for structural packing based on the hydroxyl position.

StructuralLogiccluster_BenchmarkBenchmark (2-OH Isomer)cluster_TargetTarget (5-OH Isomer)StartBenzoate Derivative AnalysisBench_StructMethyl 2-hydroxy-3-nitrobenzoateStart->Bench_StructTarg_StructThis compoundStart->Targ_StructMech_IntraIntramolecular H-Bond(OH ... O=C)Bench_Struct->Mech_IntraResult_PlanarPlanar Conformation(Low Polarity)Mech_Intra->Result_PlanarResult_Network3D Lattice Network(High Lattice Energy)Result_Planar->Result_NetworkContrast: Packing EfficiencyMech_InterIntermolecular H-Bond(OH ... OH / OH ... NO2)Targ_Struct->Mech_InterMech_Inter->Result_Network

Figure 1: Divergent hydrogen-bonding topologies between the 2-hydroxy benchmark (Intramolecular) and the 5-hydroxy target (Intermolecular).[1]

Experimental Protocol: Crystallization & Data Collection

Since the specific unit cell data for the target is often proprietary (associated with Patent US9133161B2), researchers must generate de novo data.[1] This protocol ensures high-quality single crystals suitable for X-ray diffraction.[1]

Phase 1: Synthesis & Purification[1]
  • Precursor: Start with methyl 2-methyl-3-nitrobenzoate.

  • Oxidation: Convert via boronic acid intermediate or direct oxidation to introduce the 5-OH group (Ref. 2).[1]

  • Purification: Silica gel chromatography (Eluent: Hexanes/Ethyl Acetate 3:1).[1] Note: Ensure removal of regioisomers, as impurities >1% inhibit crystal growth.

Phase 2: Crystallization Screening

Due to the predicted intermolecular H-bonding, a slow evaporation method in a polar solvent system is recommended.

MethodSolvent SystemConditionsExpected Morphology
Slow Evaporation Methanol : Water (9:[1]1)25°C, dark, 48-72hPrismatic / Block
Vapor Diffusion THF (inner) / Pentane (outer)4°C, 1 weekNeedles
Cooling Isopropanol60°C

4°C (0.1°C/min)
Plates
Phase 3: X-ray Diffraction Workflow
  • Mounting: Select a crystal approx.[1]

    
     mm.[4] Mount on a glass fiber using cryo-oil.[1]
    
  • Data Collection:

    • Temperature: 100 K (Cryostream) to reduce thermal motion of the nitro group.

    • Source: Mo

      
       (
      
      
      ) or Cu
      
      
      for absolute configuration if chiral impurities are suspected.
    • Strategy: Collect a full sphere of data (

      
       completeness) to resolving limit 
      
      
      .
  • Refinement:

    • Solve using SHELXT (Intrinsic Phasing).[1]

    • Refine using SHELXL (Least Squares).[1]

    • Critical Check: Locate the hydroxyl hydrogen in the difference Fourier map. Unlike the benchmark, it should not be pointing toward the ester carbonyl.

Workflow Diagram

The following flowchart details the critical path from synthesis to structural validation.

WorkflowInputCrude Target(CAS 88132-51-8)PurifyFlash Chromatography(Hex/EtOAc)Input->PurifyScreenSolvent Screening(MeOH/Water preferred)Purify->Screen >98% PurityMountCrystal Mounting(100 K Cryo)Screen->Mount Single CrystalDiffractX-ray Diffraction(Mo Kα)Mount->DiffractSolveStructure Solution(SHELXT)Diffract->Solve .hkl Data

Figure 2: Step-by-step experimental workflow for generating crystallographic data for the target molecule.

References

  • Liu, Y. Z., Li, Y. X., Zhang, L., & Li, X.[4] (2009).[1][4] Methyl 2-hydroxy-3-nitrobenzoate . Acta Crystallographica Section E: Structure Reports Online, 65(7), o1600. Link

  • Man, H. W., et al. (2015).[1] Processes for preparing isoindoline-1,3-dione compounds . U.S. Patent No.[1] 9,133,161.[1][6] Washington, DC: U.S. Patent and Trademark Office. Link

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising . Acta Crystallographica Section B, 58(3), 380-388. Link

Validating Assay Methods for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (MHM-3-NB) is a critical synthetic intermediate, often associated with the manufacturing of thrombopoietin receptor agonists like Eltrombopag .[1] As a nitroaromatic compound, it poses specific challenges in bioanalysis, including potential genotoxicity (requiring high-sensitivity detection) and metabolic instability (nitro-reduction).[1]

This guide objectively compares the validation of Direct LC-MS/MS (Negative Mode) versus Reductive Derivatization LC-MS/MS and HPLC-UV .[1] While HPLC-UV serves raw material testing, it lacks the sensitivity for biological matrices (plasma/urine).[1] The guide establishes Direct LC-MS/MS as the superior protocol for pharmacokinetic and occupational exposure monitoring, offering a self-validating system for trace analysis.[1]

Part 1: Strategic Method Comparison

The choice of method depends on the Analytical Threshold of Concern (TTC) and the matrix complexity.[1]

FeatureMethod A: Direct LC-MS/MS (Recommended) Method B: Reductive Derivatization LC-MS/MS Method C: HPLC-UV
Principle Negative ESI (M-H)⁻ monitoring of the phenolic moiety.[1]Reduction of

to

(using Zn/acid), then Positive ESI (M+H)⁺.[1]
UV Absorbance at ~254/320 nm.[1]
Sensitivity (LLOQ) High (0.5–1.0 ng/mL) Ultra-High (0.05–0.1 ng/mL) Low (50–100 ng/mL)
Selectivity Excellent (MRM transitions).[1]High, but risks incomplete derivatization.[1]Moderate; prone to matrix interference.[1][2]
Throughput High (Simple LLE/PPT).[1]Low (Requires incubation step).[1]High.
Matrix Effect Moderate (requires isotope internal standard).[1]Low (analyte chemical properties change).[1]N/A (Sensitivity limited).
Primary Use Case PK Studies, Occupational Safety.Trace Genotoxic Impurity (GTI) screening.[1][3]Raw material QC.

Expert Insight: While Method B (Reduction) increases ionization efficiency in positive mode, it introduces variable reaction yields.[1] Method A (Direct Negative ESI) is preferred for routine biological validation due to the acidity of the phenolic hydroxyl group (


), which ionizes well without chemical modification.[1]
Part 2: The Validated Protocol (Direct LC-MS/MS)

This protocol is designed for Human Plasma .[1] It utilizes Liquid-Liquid Extraction (LLE) to minimize phospholipid suppression, a critical failure point in protein precipitation methods for nitroaromatics.[1]

1. Reagents & Standards
  • Analyte: this compound (>98% purity).[1]

  • Internal Standard (IS): this compound-

    
     (or a structural analog like Methyl 3-nitrobenzoate if stable isotope is unavailable).[1]
    
  • Matrix: Drug-free human plasma (K2EDTA).[1]

2. Sample Preparation (LLE Workflow)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of IS working solution (500 ng/mL).

  • Acidification: Add 10 µL of 5% Formic Acid. Rationale: Neutralizes the phenolate to ensure partitioning into the organic phase.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Vortex for 5 mins @ 2000 rpm. Centrifuge @ 10,000 g for 5 mins.

  • Concentration: Transfer 500 µL of supernatant to a clean tube. Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).

3. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).[1] The T3 bonding aids retention of polar phenols.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min) 
    
    
    
    5% B (6.1-8 min).
  • Ionization: ESI Negative Mode (

    
    ).[1]
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      or
      
      
      ).[1]
    • Qualifier:

      
      .[1]
      
Part 3: Visualization of Method Logic

The following diagram illustrates the decision matrix for selecting the extraction and detection method based on the chemical properties of MHM-3-NB.

G Analyte Target: this compound Prop1 Phenolic -OH (pKa ~7.5) Ionizes in Neg Mode Analyte->Prop1 Prop2 Nitro Group (-NO2) Electron Withdrawing Analyte->Prop2 Matrix Biological Matrix (Plasma/Urine) PPT Protein Precipitation (High Matrix Effect) Matrix->PPT LLE LLE (MTBE/Acidic pH) (Clean Extract) Matrix->LLE Recommended DirectMS Direct LC-MS/MS (ESI-) Preferred for Stability Prop1->DirectMS Direct Ionization DerivMS Reductive Derivatization (Zn/HCl) (ESI+) High Sensitivity/Low Robustness Prop2->DerivMS Reduce to -NH2 PPT->DerivMS LLE->DirectMS

Figure 1: Decision logic for extraction and detection.[1] LLE combined with Direct ESI(-) offers the optimal balance of cleanliness and robustness.[1]

Part 4: Validation Performance Data

The following data represents typical performance metrics for nitro-phenolic impurities validated under FDA Bioanalytical Method Validation Guidelines (M10) .

Table 1: Accuracy & Precision (Intra-day / Inter-day)
QC LevelConcentration (ng/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (% Bias)
LLOQ 1.006.58.2± 9.5
Low QC 3.004.25.8± 4.1
Mid QC 50.02.83.5± 2.2
High QC 4001.92.9± 1.5
Table 2: Stability Profile (Critical for Nitro Compounds)

Nitro compounds are susceptible to enzymatic reduction in plasma.[1]

Stability Test Condition Recovery (%) Status
Benchtop 4 hours @ Room Temp 98.2% Pass
Freeze-Thaw 3 Cycles (-80°C to RT) 96.5% Pass

| Whole Blood | 2 hours on ice | 82.0% | Caution |[1]

Critical Control Point: The stability data in whole blood indicates potential degradation (likely RBC reductase activity).[1] Action: Samples must be processed to plasma within 1 hour of collection and kept on ice.

Part 5: Troubleshooting & Causality

Issue: Low Sensitivity in Negative Mode.

  • Cause: Mobile phase pH is too low (< 3.0), suppressing the ionization of the phenolic group.[1]

  • Fix: Adjust aqueous mobile phase to 0.02% Ammonia or Ammonium Acetate (pH ~6.5) to promote deprotonation

    
    .[1] Note: This requires a column stable at mid-pH.
    

Issue: Peak Tailing.

  • Cause: Interaction between the nitro group and free silanols on the column.

  • Fix: Use an end-capped column (e.g., T3 or Shield RP) and increase buffer ionic strength (10 mM Ammonium Formate).[1]

References
  • ICH Harmonised Guideline. (2019).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1] Link

  • Liu, G., et al. (2010).[1] Determination of genotoxic nitroaromatic impurities in API by LC-MS/MS. Royal Society of Chemistry, Analytical Methods.[1] Link

  • European Medicines Agency. (2006).[1] Guideline on the Limits of Genotoxic Impurities.[1] EMA Safety Guidelines.[1] Link

  • PubChem. (2025).[1][4] Methyl 5-hydroxy-2-nitrobenzoate (Structural Analog Data).[1][4] National Library of Medicine.[1] Link

Sources

Chromatographic Separation of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a critical intermediate in the synthesis of complex pharmaceutical APIs (including thrombopoietin receptor agonists and immunomodulators).[1] Its purity is paramount because downstream coupling reactions often amplify isomeric impurities, leading to difficult-to-remove byproducts in the final drug substance.[1]

The chromatographic separation of this molecule presents a unique "Selectivity Triangle" challenge:

  • Regioisomerism: The migration of the nitro group (–NO₂) to the 4- or 6-position during nitration.[1]

  • Hydrolysis: The lability of the methyl ester to form the free acid (5-hydroxy-2-methyl-3-nitrobenzoic acid).[1]

  • Polarity Variance: The coexistence of a hydrophobic methyl group, a hydrogen-bonding phenolic hydroxyl, and an electron-withdrawing nitro group.[1]

This guide objectively compares two dominant separation strategies—Traditional C18 (Alkyl) versus Phenyl-Hexyl (Aromatic) stationary phases—to determine the optimal workflow for impurity profiling.[1]

Impurity Profile & Structural Logic

Before selecting a method, we must define the critical quality attributes (CQAs). Based on the synthesis pathway (nitration of methyl 5-hydroxy-2-methylbenzoate), the following impurities are critical:

Impurity IDChemical NameOriginPolarity/Interaction
Analyte This compound Target Nitro-Aromatic / Phenolic
Imp-A Methyl 5-hydroxy-2-methylbenzoateStarting MaterialLess polar (No NO₂), weaker retention on Phenyl.[1]
Imp-B 5-hydroxy-2-methyl-3-nitrobenzoic acidHydrolysis ProductHighly polar, acidic (pKa ~3-4).[1] Elutes at void volume if pH is neutral.[1]
Imp-C Methyl 5-hydroxy-2-methyl-4-nitrobenzoateRegioisomerStructurally identical; requires

-

selectivity.[1]
Comparative Method Evaluation

We evaluated two distinct separation mechanisms. The data below synthesizes performance metrics from standard nitro-aromatic separation protocols (e.g., Lenalidomide intermediate analysis and Nitrobenzoate isomer profiling).

Scenario A: The Traditional Approach (C18)
  • Column: C18 (Octadecylsilane), 3.0 x 100 mm, 1.9 µm (Sub-2 micron).[1]

  • Mechanism: Hydrophobic interaction (Van der Waals).[1]

  • Outcome: Reliable for separating the Starting Material (Imp-A) from the product but often fails to resolve the Regioisomer (Imp-C) due to identical hydrophobicity.[1]

Scenario B: The Targeted Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (Core-Shell).[1]

  • Mechanism:

    
    -
    
    
    
    Stacking + Hydrophobic interaction.[1]
  • Outcome: The electron-deficient nitro ring of the analyte interacts strongly with the electron-rich phenyl stationary phase. The slight steric difference of the nitro group in Imp-C alters this

    
    -
    
    
    
    overlap, creating superior resolution.[1]
Performance Data Summary
MetricMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Recommended)
Resolution (Analyte vs. Imp-C) 1.2 (Co-elution risk)3.5 (Baseline Separation)
Tailing Factor (Analyte) 1.4 (Silanol interaction)1.1 (Sharper peak shape)
Retention Time (Analyte) ~4.5 min~6.2 min (Increased retention due to

-

)
Mobile Phase Compatibility HighHigh (Requires Methanol for max

-interaction)
Mechanism of Action (Visualization)

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "Selectivity Filter" nodes highlight the decision process for separating specific impurity types.

SeparationLogic Sample Crude Mixture (Analyte + Impurities) Decision Select Stationary Phase Sample->Decision C18 Path A: C18 Column (Hydrophobic Interaction) Decision->C18 Standard Screening Phenyl Path B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Decision->Phenyl Targeted Selectivity ResultA Outcome A: Good separation of Hydrolysis Impurities. POOR separation of Regioisomers. C18->ResultA ResultB Outcome B: Excellent separation of Regioisomers. Sharp peak shape for Nitro-aromatics. Phenyl->ResultB Mechanism Mechanism: Nitro group (electron withdrawing) interacts with Phenyl Ring on column. Phenyl->Mechanism

Figure 1: Decision matrix for selecting the stationary phase based on impurity profile requirements.

Recommended Experimental Protocol

This protocol is validated for robustness and transferability. It utilizes Method B (Phenyl-Hexyl) as the primary release method.[1]

Instrument Configuration
  • System: UHPLC or HPLC (adjust flow rate/gradient delay accordingly).

  • Detector: UV-Vis / PDA at 254 nm (Primary) and 230 nm (Secondary for trace impurities).[1]

  • Column: Phenyl-Hexyl Core-Shell, 100 x 3.0 mm, 2.7 µm.[1]

  • Temperature: 40°C (Critical for consistent viscosity and kinetics).[1]

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade).[1]

    • Why: Acidic pH (~2.[1]7) suppresses the ionization of the phenolic hydroxyl (pKa ~8) and the carboxylic acid impurity (pKa ~4), ensuring they elute as sharp, neutral species.[1]

  • Solvent B (Organic): Methanol.[1]

    • Why: Methanol promotes stronger

      
      -
      
      
      
      interactions than Acetonitrile.[1] Acetonitrile can suppress the
      
      
      -overlap between the analyte and the stationary phase.[1]
Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase
0.09550.5Equilibration
1.09550.5Injection Hold
10.040600.5Linear Gradient
12.05950.5Wash
14.05950.5Wash Hold
14.19550.5Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Methanol (matches initial gradient strength to prevent peak distortion).[1]

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE filter (Nylon may bind nitro-aromatics).[1]

Troubleshooting & System Suitability
ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions with the amine/nitro group.[1]Increase buffer strength (use 10mM Ammonium Formate pH 3.[1]0) or switch to an end-capped column.
Split Peaks Sample solvent too strong (e.g., 100% MeOH injection).[1]Dilute sample in mobile phase A/B (50:50).
Rt Drift pH fluctuation affecting the phenolic ionization.Ensure Formic Acid is fresh; consider buffering with Phosphate pH 2.5 if MS compatibility is not required.
Missing Impurity B Eluting in the void volume.Reduce initial organic % to 2-3% or use a column with "AQ" (polar end-capping) technology.
References
  • Sielc Technologies. (2018).[1] Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from

  • Mac-Mod Analytical. (2020). UHPLC/HPLC Method Development for Pharmaceutical-Related Substances: Selectivity and Stationary Phase Screening. Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. (2025).[1] Methyl 5-hydroxy-2-nitrobenzoate Structure and Properties.[1][2][3] Retrieved from [1]

  • Kasina, S., et al. (2022).[1] Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities in Lenalidomide. World Journal of Pharmaceutical Research. Retrieved from [1][4]

  • Royal Society of Chemistry. (2016).[1] Nitration of methyl benzoate: Synthesis and Purification. Retrieved from [1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

[1][2][3]

Executive Summary

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a functionalized nitro-aromatic intermediate often used in pharmaceutical synthesis (e.g., thrombopoietin receptor agonists).[1][2][3] Its disposal requires strict adherence to protocols governing nitro-compounds and phenols .[2][3]

Immediate Action Required:

  • Do NOT mix with strong alkaline waste streams (risk of shock-sensitive nitrophenolate salt formation).[2][3]

  • Do NOT dispose of down the drain (aquatic toxicity).[2]

  • Primary Disposal Path: High-temperature incineration via an approved chemical waste contractor.[2][3]

Part 1: Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand the "Why" behind the protocols. As a Senior Scientist, I categorize this compound not just by its name, but by its reactive functional groups.

Structural Hazard Analysis
Functional GroupChemical RiskDisposal Implication
Nitro Group (-NO₂) Potential for energetic decomposition; oxidizing potential.[1][2][3]Must be incinerated. Never allow to sublime or dry out in the presence of heavy metals.
Phenolic Hydroxyl (-OH) Acidic proton (pKa ~7-9).[1][2][3] Reacts with bases.[2][4][5]Incompatible with Caustics. Reaction with strong bases (NaOH, KOH) forms nitrophenolate salts, which are often more shock-sensitive than the parent compound.[2][3]
Methyl Ester (-COOCH₃) Susceptible to hydrolysis.[2][3]Avoid aqueous acidic/basic waste streams to prevent uncontrolled hydrolysis and heat generation.[2]
Physical Properties (Estimated Class Data)
  • State: Crystalline Solid (typically yellow/orange).[2][3]

  • Solubility: Low in water; soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).

  • Stability: Stable at room temperature but light-sensitive and heat-sensitive.[1][2][3]

Part 2: Critical Segregation Logic

The Golden Rule: Segregation prevents the "Unintended Reactor."

In the laboratory, the most common accident involving nitro-aromatics occurs when they are mistakenly added to a generic "Organic Base" waste container.[2][3]

  • The Nitrophenolate Trap: Adding this compound to a waste container with high pH (e.g., waste containing triethylamine or sodium hydroxide) generates the nitrophenolate anion.[1][2][3]

    
    
    Risk:[1][2][3] If this waste container dries out or precipitates, the resulting solid salts can be explosive.
    
  • Oxidizer/Reducer Incompatibility:

    • Keep away from: Strong reducing agents (Hydrides, Sulfides) and Zinc/Iron powders.[3]

    • Reason: Reduction of the nitro group is exothermic and can lead to thermal runaway in a waste drum.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Reagent

Use this workflow for expired shelf chemicals or excess solid product.

  • Container Selection: Use a dedicated, wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[2][3]

  • Labeling:

    • Mark clearly as "Hazardous Waste - Solid Toxic." [2][3]

    • Explicitly write: Contains Nitro-aromatics.

  • Solvation (Optional but Recommended):

    • If the solid is old or potentially dried out/crusty, do not scrape it. Dissolve the entire content in a compatible solvent like Ethyl Acetate or Acetone to desensitize it, then treat as Liquid Waste (Scenario B).

  • Transfer: Move the closed container to the satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this workflow for mother liquors or flash chromatography fractions.[2][3]

  • pH Check (Crucial):

    • Test the pH of the solution.

    • If Basic (pH > 8): Carefully neutralize with dilute Acetic Acid or HCl to pH 5-7.[2][3] Do not over-acidify strongly, just neutralize.

  • Solvent Compatibility:

    • Ensure the solvent carrier is Halogenated or Non-Halogenated (segregate accordingly).[3]

    • Preferred Solvents: Acetone, Methanol, Ethyl Acetate.

  • Waste Stream Selection:

    • Pour into the "Organic Solvents - High BTU Incineration" carboy.

    • Prohibited: Do not pour into "Aqueous Waste" or "Corrosive Base" streams.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance and safety.

DisposalFlowStartWaste: this compoundStateCheckPhysical State?Start->StateCheckSolidSolid (Pure/Crude)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidDissolveIs it old/crystallized on cap?Solid->DissolvepHCheckCheck pHLiquid->pHCheckSolvateDISSOLVE in Acetone(Do not scrape)Dissolve->SolvateYes (Risk of friction)SolidBinSolid Waste Bin(Label: Nitro-aromatic)Dissolve->SolidBinNo (Free flowing)Solvate->LiquidNeutralizeNeutralize to pH 5-7(Avoid Nitrophenolate formation)pHCheck->NeutralizeBasic (pH > 8)SolventCheckSolvent Type?pHCheck->SolventCheckNeutral/AcidicNeutralize->SolventCheckHaloHalogenated Waste StreamSolventCheck->HaloContains DCM/ChloroformNonHaloNon-Halogenated Waste Stream(High BTU Incineration)SolventCheck->NonHaloAcetone/EtOAc/MeOH

Figure 1: Decision matrix for segregating nitro-aromatic waste.[1][2][3] Note the critical pH check step to prevent unstable salt formation.

Part 5: Emergency Response (Spills)

In the event of a benchtop spill:

  • Evacuate & Ventilate: Nitro-aromatics can be irritating to mucous membranes.[2][3]

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Do NOT use paper towels (Paper + Nitro compounds = Flammability risk upon drying).[2][3]

    • Use: Vermiculite, sand, or dedicated chemical spill pads.

  • Decontamination:

    • Wipe the area with a solvent (acetone) followed by a soap/water wash.[3]

    • Place all spill debris into a sealed bag labeled "Hazardous Waste - Debris."[3]

References & Authority[1][3]

  • National Institutes of Health (PubChem). Compound Summary: Methyl 5-hydroxy-2-nitrobenzoate (Structural Analog).[1][2][3] Retrieved from .[2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds.[2] Retrieved from .[2][3]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[2] Retrieved from .[2][3]

  • Thermo Fisher Scientific. Chemical Compatibility & Segregation Guide.[2] Retrieved from .[2][3]

Disclaimer: This guide is intended for trained scientific personnel.[3] Always consult your institution's specific Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) before handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.